Product packaging for OT-82(Cat. No.:)

OT-82

Cat. No.: B609787
M. Wt: 424.5 g/mol
InChI Key: CEPAXRIKSUXHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NAMPT Inhibitor OT-82 is an orally bioavailable, small molecule inhibitor of the nicotinamide adenine dinucleotide (NAD)-synthesizing enzyme nicotinamide phosphoribosyltransferase (NAMPT;  NAMPRTase), with potential antineoplastic activity. Upon oral administration, NAMPT inhibitor this compound binds to and inhibits the activity of NAMPT. This depletes cellular NAD and inhibits NAD-dependent enzymes, both of which are needed for rapid cell proliferation;  this results in cell death in NAMPT-overexpressing cancer cells. NAMPT, an enzyme that is responsible for maintaining the intracellular NAD pool, plays a key role in the regulation of cellular metabolism and has cytokine-like activities. NAMPT is overexpressed in a variety of cancers and metabolic disorders;  tumor cells rely on NAMPT activity for their NAD supply.
NAMPT inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21FN4O B609787 OT-82

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPAXRIKSUXHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of OT-82 in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

OT-82 is a novel, potent, and orally bioavailable small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] It was identified through phenotypic screening for compounds demonstrating selective cytotoxicity towards cells of hematopoietic origin.[3] The mechanism of action centers on the disruption of the essential NAD+ salvage pathway, which is a key metabolic vulnerability in many hematological malignancies.[3][4] By inhibiting NAMPT, the rate-limiting enzyme in this pathway, this compound triggers a cascade of events including rapid depletion of intracellular NAD+ and ATP, inhibition of DNA repair mechanisms, increased oxidative stress, and ultimately, apoptotic cell death.[5] Preclinical data from in vitro and in vivo models of leukemia demonstrate low nanomolar efficacy and a favorable therapeutic index, positioning this compound as a promising therapeutic candidate for various hematological cancers.[2]

Core Mechanism of Action: NAMPT Inhibition

The primary molecular target of this compound has been identified as Nicotinamide Phosphoribosyltransferase (NAMPT).[3][6] NAMPT is a critical enzyme in the NAD+ salvage pathway, which recycles nicotinamide into nicotinamide mononucleotide (NMN), a direct precursor to nicotinamide adenine dinucleotide (NAD+).[6][7] Cancer cells, particularly those of hematopoietic lineage, exhibit a heightened dependence on this pathway to meet their high metabolic and energetic demands for proliferation and survival.[4][6]

This compound's therapeutic action is a direct consequence of its inhibition of NAMPT, leading to the following sequential events:

  • NAD+ Depletion: Treatment with this compound leads to a rapid and profound decrease in intracellular NAD+ levels.[5] In sensitive leukemia cell lines, this depletion can occur within 24 hours of exposure.[5]

  • ATP Depletion: Following the collapse of the NAD+ pool, a near-complete reduction in intracellular ATP levels is observed, typically within 48 hours.[5] This cripples the cell's energy metabolism.

  • Inhibition of NAD+-Dependent Enzymes: The lack of NAD+, a crucial cofactor for numerous enzymes, leads to the inhibition of critical cellular processes. A key example is the inactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme essential for DNA damage repair.[4][5]

  • Induction of Oxidative Stress and DNA Damage: this compound treatment has been shown to cause a significant increase in mitochondrial reactive oxygen species (ROS).[5] The combination of increased ROS-induced DNA damage and the inhibition of PARP-1-mediated repair mechanisms creates a state of lethal cellular stress.[5]

  • Apoptosis Induction: The culmination of energy crisis, failed DNA repair, and oxidative stress triggers the intrinsic apoptotic pathway.[5] This is evidenced by the activation of caspase-3 and externalization of phosphatidylserine (measured by Annexin V staining).[5][8]

The selective toxicity of this compound towards leukemia cells is attributed to their greater reliance on NAMPT for NAD+ biosynthesis compared to normal cells or non-hematopoietic tumors.[2][3]

Signaling Pathway Diagram

OT82_Mechanism cluster_pathway NAD+ Salvage Pathway cluster_effects Downstream Cellular Effects Nicotinamide Nicotinamide NMN NMN (Nicotinamide Mononucleotide) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD PARP PARP-1 Activity (DNA Repair) NAD->PARP Required for ATP ATP Production (Energy Metabolism) NAD->ATP Required for ROS Mitochondrial ROS NAD->ROS Depletion leads to ↑ Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to ATP->Apoptosis Depletion leads to ROS->Apoptosis Increase leads to OT82 This compound OT82->NMN Inhibits

Caption: Mechanism of action of this compound via NAMPT inhibition.

Quantitative Efficacy Data

This compound demonstrates potent cytotoxicity against a wide range of leukemia cell lines and patient-derived cells, with a clear selectivity for cells of hematopoietic origin over non-hematopoietic cancer cells and normal healthy cells.

Table: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell TypeOrigin / SubtypeIC50 (nM)Reference(s)
Leukemia Cell Lines
RS4;11MLL-rearranged ALL0.3 - 1.05[5][8]
MV4-11AML2.11[8]
U937Histiocytic Lymphoma2.70[8]
PER-485B-cell ALL1.36[8]
VariousALL & AML Panel0.2 - 4.0[4][5]
Patient-Derived Cells
BMMNCsALL Donors7.10[1][8]
BMMNCsAML Donors31[1][8]
Non-Hematopoietic (Non-HP) Cancer Lines
H1299Lung Carcinoma7.95[8]
HT29Colorectal Adenocarcinoma15.67[8]
U87Glioblastoma29.52[8]
MCF-7Breast Adenocarcinoma37.92[8]
Normal Cells
BMMNCsHealthy Donors62.69[1][8]

BMMNCs: Bone Marrow Mononuclear Cells

Table: In Vivo Efficacy of this compound
Model TypeCancer TypeTreatment RegimenOutcomeReference(s)
Subcutaneous XenograftBurkitt's Lymphoma20 mg/kg (p.o.)56% survival post-treatment[1][8]
Subcutaneous XenograftBurkitt's Lymphoma40 mg/kg (p.o.)100% survival post-treatment[1][8]
PDX ModelMLL-rearranged ALL40 mg/kg (p.o.) x 3 days x 2 wksSignificantly increased Event-Free Survival (EFS)[4]
PDX Model (Combination)MLL-rearranged ALLThis compound (40 mg/kg) + AraC (25 mg/kg)Significantly increased EFS vs. either agent alone[4]

PDX: Patient-Derived Xenograft; p.o.: oral gavage; AraC: Cytarabine

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the interpretation and replication of key findings.

Cell Viability and IC50 Determination
  • Principle: To quantify the dose-dependent effect of this compound on the viability and metabolic activity of leukemia cells.

  • Methodology:

    • Cell Culture: Leukemia cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize for 24 hours.

    • Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) or vehicle control (e.g., DMSO).

    • Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

    • Viability Assessment: Resazurin solution is added to each well. Metabolically active, viable cells reduce the blue resazurin to the fluorescent pink resorufin.

    • Data Acquisition: Fluorescence is measured using a plate reader (e.g., excitation 560 nm, emission 590 nm).

    • Analysis: Raw fluorescence values are normalized to vehicle-treated controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

Measurement of Intracellular NAD+ and ATP Levels
  • Principle: To directly measure the impact of this compound on the intracellular pools of NAD+ and ATP, confirming its on-target effect.

  • Methodology:

    • Cell Culture and Treatment: Cells are seeded in larger format plates (e.g., 6-well plates) to obtain sufficient cell numbers. They are treated with a fixed concentration of this compound (e.g., 1 nM) or vehicle for various time points (e.g., 0, 4, 8, 24, 48 hours).[5]

    • Cell Lysis: At each time point, cells are harvested, counted, and lysed according to the manufacturer's protocol for the specific detection kit.

    • Detection: Commercially available bioluminescent assay kits (e.g., NAD/NADH-Glo™ and CellTiter-Glo® from Promega) are used.

      • For NAD+, the assay involves enzymatic reactions that lead to the production of a luminescent signal proportional to the amount of NAD+ present.

      • For ATP, the luciferase enzyme uses ATP to generate a luminescent signal.

    • Data Acquisition: Luminescence is read using a luminometer.

    • Analysis: NAD+ and ATP levels are normalized to the total number of cells used and expressed as a percentage relative to the vehicle-treated control at each time point.[5]

Western Blot for PARP-1 Activity
  • Principle: To assess the functional consequence of NAD+ depletion on the activity of the NAD+-dependent enzyme PARP-1. PARP-1 activity is measured by detecting its auto-modification product, poly(ADP-ribose) or PAR.

  • Methodology:

    • Protein Extraction: Leukemia cells are treated with this compound or vehicle for specified time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated by size on a polyacrylamide gel.

    • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for PAR (poly(ADP-ribose)). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the PAR signal indicates inhibition of PARP-1 activity.[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays start Seed Leukemia Cells (e.g., RS4;11) treat Treat with this compound (Dose-Response or Time-Course) start->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability (Resazurin Assay) incubate->viability nad_atp NAD+/ATP Levels (Luminescent Assays) incubate->nad_atp apoptosis Apoptosis (Annexin V Staining) incubate->apoptosis parp PARP Activity (Western Blot for PAR) incubate->parp

Caption: A typical in vitro experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound effectively targets the metabolic vulnerability of leukemia cells by potently inhibiting the NAMPT enzyme in the NAD+ salvage pathway. This on-target activity leads to rapid NAD+ and ATP depletion, functional inhibition of DNA repair, and induction of apoptosis, with a demonstrated selectivity for hematopoietic cancer cells. The robust preclinical data, including low nanomolar IC50 values and significant in vivo efficacy in patient-derived xenograft models, underscore its potential as a therapeutic agent.[4][5] Further research and clinical trials will be crucial to determine the safety, tolerability, and efficacy of this compound in patients with leukemia and other hematological malignancies.[9] Investigations into combination therapies, such as with conventional chemotherapeutics like cytarabine, have already shown promise for enhancing anti-leukemic activity.[4]

References

OT-82: A Technical Guide to NAMPT Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel, potent, and orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAMPT-mediated salvage pathway for NAD+ regeneration.[3] This dependency presents a key vulnerability that can be exploited for therapeutic intervention. This compound has demonstrated significant preclinical anti-tumor activity in various cancer models, particularly in hematological malignancies and Ewing sarcoma, with a favorable toxicity profile compared to earlier-generation NAMPT inhibitors.[1][4][5] This technical guide provides an in-depth overview of the this compound NAMPT inhibition pathway, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of NAMPT.[2] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical precursor for NAD+ synthesis.[2] The resulting depletion of the intracellular NAD+ pool triggers a cascade of downstream events, ultimately leading to cancer cell death.[1][4]

The on-target activity of this compound has been confirmed in preclinical studies where the co-administration of NMN, the product of the NAMPT reaction, rescued cancer cells from this compound-induced cytotoxicity.[1]

Quantitative Preclinical Efficacy of this compound

This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines and in vivo xenograft models. The following tables summarize the key quantitative data from these preclinical studies.

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)Reference
Ewing Sarcoma Cells (Panel)Ewing SarcomaSingle-digit nM[1][3]
Acute Leukemia Cell Lines (Panel of 14)Acute Leukemia0.2 - 4.0[4]
High-Risk Pediatric ALL PDX CellsAcute Lymphoblastic Leukemia0.4 - 3.6[1]
Hematological Malignancy Cell Lines (Panel of 12)Hematological MalignanciesAverage: 2.89 ± 0.47[5]
Non-Hematological Malignancy Cell Lines (Panel of 17)Various Solid TumorsAverage: 13.03 ± 2.94[5]
In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelTreatment RegimenOutcomeReference
Ewing Sarcoma Xenografts25 or 50 mg/kgImpaired tumor growth and prolonged survival.[1]
Pediatric ALL PDX Models (21 models)40 mg/kg, p.o., 3 days/week for 3 weeksSignificant leukemia growth delay in 95% (20/21) of models; Disease regression in 86% (18/21) of models.[1][6]
MLL-rearranged AML Xenograft (MV4-11)25 or 50 mg/kg, p.o., 6 days/week for 3 weeksDose-dependent tumor growth inhibition.[7]
Erythroleukemia Xenograft (HEL92.1.7)10, 25, or 50 mg/kg, p.o., 6 days/week for 3 weeksDose-dependent tumor growth inhibition.[7]
Burkitt's Lymphoma Xenograft (Ramos)60 or 80 mg/kg, p.o., 3 days on/4 days off for 3 weeksSignificant tumor growth inhibition.[8]
Multiple Myeloma Xenograft (RPMI8226)30 or 60 mg/kg, p.o., 3 days on/4 days off for 3 weeksDose-dependent tumor growth inhibition.[8]

Signaling Pathways and Cellular Consequences of this compound

The inhibition of NAMPT by this compound and the subsequent depletion of NAD+ have profound effects on multiple critical cellular pathways.

NAD+ Depletion and Energy Crisis

The most immediate consequence of this compound treatment is a rapid and significant decrease in intracellular NAD+ and NADH levels.[1] This disrupts cellular bioenergetics, leading to a reduction in ATP production through both glycolysis and mitochondrial respiration.[1][4] This energy crisis contributes to the inhibition of cell proliferation and ultimately cell death.

OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibition NMN NMN NAMPT->NMN Blocked Nicotinamide Nicotinamide Nicotinamide->NAMPT NAD NAD+ NMN->NAD Energy Energy Metabolism (Glycolysis, Oxidative Phosphorylation) NAD->Energy ATP ATP Depletion Energy->ATP Leads to

Figure 1: this compound inhibits NAMPT, leading to NAD+ depletion and an energy crisis.

Impaired DNA Damage Repair and Apoptosis

NAD+ is an essential substrate for Poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA damage repair.[1] this compound-mediated NAD+ depletion leads to decreased PARP activity, resulting in the accumulation of DNA damage.[1] This accumulation of DNA damage can trigger cell cycle arrest, typically at the G2/M phase, and induce apoptosis.[1][3]

OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibition NAD NAD+ Depletion NAMPT->NAD PARP PARP Activity NAD->PARP Reduced Substrate DNA_Damage Increased DNA Damage PARP->DNA_Damage Impaired Repair G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2: this compound impairs DNA repair and induces apoptosis via NAD+ depletion.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical characterization of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

NAD+/NADH Quantification Assay

This protocol outlines a method for measuring intracellular NAD+ and NADH levels.

Materials:

  • Cancer cells

  • This compound

  • Extraction buffers: 0.1 M HCl (for NAD+) and 0.1 M NaOH (for NADH)

  • Enzymatic cycling reaction mix (containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate)

  • NAD+ and NADH standards

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Treat cells with this compound for the specified duration.

  • Harvest the cells and perform separate extractions for NAD+ (acidic extraction) and NADH (alkaline extraction).

  • Heat the extracts to degrade the unwanted form of the nucleotide (NADH in acidic extract, NAD+ in alkaline extract).

  • Neutralize the extracts.

  • Prepare a standard curve using known concentrations of NAD+ and NADH.

  • Add the samples and standards to a 96-well plate.

  • Initiate the enzymatic cycling reaction by adding the reaction mix.

  • Measure the absorbance or fluorescence over time using a microplate reader.

  • Calculate the concentrations of NAD+ and NADH in the samples based on the standard curve.

Western Blotting for PARP Activity and Phosphorylated Histone H3

This method is used to assess changes in protein expression and activity.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAR, anti-cleaved PARP, anti-phospho-Histone H3 (Ser10), anti-Histone H3, and a loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities relative to the loading control.

In Vivo Xenograft Studies

This protocol describes a general workflow for assessing the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line or patient-derived xenograft (PDX) cells

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal monitoring equipment

Protocol:

  • Implant cancer cells subcutaneously or orthotopically into the mice.

  • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control according to the specified dosing schedule (e.g., daily, or intermittent dosing).

  • Monitor tumor volume using caliper measurements at regular intervals.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like NAD+ levels).

  • Analyze the data to determine tumor growth inhibition and any survival benefit.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability NAD_Assay NAD+/NADH Assay Treatment->NAD_Assay Western_Blot Western Blot Treatment->Western_Blot Xenograft Xenograft Model Establishment Dosing This compound Dosing Xenograft->Dosing Monitoring Tumor & Animal Monitoring Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Figure 3: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising NAMPT inhibitor with a well-defined mechanism of action that exploits the metabolic vulnerability of cancer cells. Its potent in vitro and in vivo anti-tumor activity, particularly in hematological malignancies and Ewing sarcoma, coupled with a favorable safety profile, positions it as a strong candidate for further clinical development. The detailed technical information and protocols provided in this guide are intended to support researchers and drug development professionals in the continued investigation and potential clinical translation of this targeted therapeutic agent.

References

OT-82: A Preclinical Technical Guide for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for OT-82, a novel and potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in the context of hematological malignancies. This compound has demonstrated significant preclinical efficacy, positioning it as a promising therapeutic candidate for leukemias, lymphomas, and multiple myeloma.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Targeting NAD+ Metabolism

This compound exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2][3] Many hematological cancer cells exhibit a strong dependence on this pathway for their high energetic and metabolic demands.[3] By blocking NAMPT, this compound leads to a rapid depletion of intracellular NAD+ and subsequently ATP.[4][5] This metabolic crisis triggers a cascade of downstream events, including the impairment of NAD+-dependent enzymes like poly (ADP-ribose) polymerase (PARP), which is crucial for DNA damage repair.[5][6] The culmination of these effects is cell cycle arrest, induction of DNA damage, and ultimately, apoptotic cell death.[4][5][6]

OT82_Mechanism_of_Action cluster_cell Cancer Cell OT82 This compound NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) OT82->NAMPT Inhibition NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Catalysis NAM Nicotinamide NAM->NAMPT Substrate NAD NAD+ Depletion NMN->NAD Synthesis ATP ATP Depletion NAD->ATP Metabolic Crisis PARP PARP Inactivation NAD->PARP Apoptosis Apoptosis ATP->Apoptosis DNA_Repair Impaired DNA Damage Repair PARP->DNA_Repair DNA_Damage DNA Damage Accumulation DNA_Repair->DNA_Damage DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound in hematological malignancies.

In Vitro Efficacy of this compound

This compound has demonstrated potent and selective cytotoxicity against a broad range of hematological malignancy cell lines in vitro. The half-maximal inhibitory concentrations (IC50) are consistently in the low nanomolar range, highlighting its high potency.

Cell LineHematological Malignancy SubtypeIC50 (nM)Reference(s)
MV4-11Acute Myeloid Leukemia (AML)2.11[4]
U937Histiocytic Lymphoma2.70[4]
RS4;11Acute Lymphoblastic Leukemia (ALL)1.05[4]
PER-485B-cell precursor leukemia1.36[4]
Average Hematopoietic (HP) Cancer Cells 2.89 [7]
Average Non-Hematopoietic (Non-HP) Cells 13.03 [7]

Table 1: In vitro cytotoxicity of this compound in various hematological malignancy cell lines.

In Vivo Preclinical Efficacy

The antitumor activity of this compound has been validated in several mouse xenograft models of hematological malignancies, demonstrating significant tumor growth inhibition and improved survival.

ModelMalignancy TypeDosing RegimenOutcomeReference(s)
Subcutaneous MV4-11 XenograftAcute Myeloid Leukemia (AML)25 or 50 mg/kg, p.o., 6 days/week for 3 weeksDose-dependent tumor growth inhibition[8]
Subcutaneous Burkitt's Lymphoma XenograftBurkitt's Lymphoma20 or 40 mg/kg56% and 100% survival, respectively[4]
Patient-Derived Xenografts (PDX)Pediatric ALLNot specifiedSignificant leukemia growth delay in 95% (20/21) of PDXs[5]

Table 2: Summary of in vivo efficacy of this compound in mouse models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Cytotoxicity Assays
  • Cell Lines: A panel of human hematological malignancy cell lines (e.g., MV4-11, U937, RS4;11) and non-hematopoietic cancer cell lines were used.[2][4]

  • Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (typically 72-96 hours).

  • Viability Assessment: Cell viability was commonly assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability, or by using assays that measure metabolic activity (e.g., MTS or MTT assays). IC50 values were calculated from dose-response curves.

In Vivo Xenograft Studies

A representative workflow for assessing the in vivo efficacy of this compound is depicted below.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Cell_Inoculation Human Hematological Cancer Cell Inoculation (e.g., MV4-11) Tumor_Establishment Tumor Growth to Palpable Size Cell_Inoculation->Tumor_Establishment Randomization Randomization of Mice into Treatment Groups Tumor_Establishment->Randomization Treatment_Vehicle Vehicle Control Group (e.g., 30% HPBCD, p.o.) Randomization->Treatment_Vehicle Treatment_OT82 This compound Treatment Group(s) (e.g., 25, 50 mg/kg, p.o.) Randomization->Treatment_OT82 Dosing_Schedule Dosing Schedule (e.g., 6 days/week for 3 weeks) Tumor_Measurement Regular Tumor Volume Measurement Dosing_Schedule->Tumor_Measurement Body_Weight Body Weight Monitoring (Toxicity Assessment) Dosing_Schedule->Body_Weight Survival Survival Monitoring Dosing_Schedule->Survival Endpoint Study Endpoint (e.g., Tumor Volume Threshold, Survival) Tumor_Measurement->Endpoint Survival->Endpoint

Caption: Representative experimental workflow for an in vivo xenograft study.
  • Animal Models: Immunocompromised mice (e.g., SCID or NSG mice) are typically used to prevent rejection of human tumor cells.[8]

  • Tumor Implantation: Human hematological cancer cells are implanted either subcutaneously (for solid tumor formation) or systemically (intravenously) to mimic disseminated disease.[3][8]

  • Drug Administration: this compound is administered, often orally (p.o.), at specified doses and schedules. A vehicle control group is always included.[8]

  • Efficacy Endpoints: Primary endpoints include the measurement of tumor volume over time for subcutaneous models and overall survival. For systemic models, disease burden can be monitored through methods like bioluminescence imaging.

Mechanism of Action Assays
  • NAD+/ATP Measurement: Intracellular NAD+ and ATP levels in cancer cells were measured following this compound treatment using commercially available kits (e.g., NAD/NADH-Glo™ and CellTiter-Glo® Assays from Promega) to confirm on-target activity.[5]

  • Apoptosis Analysis: The induction of apoptosis was assessed by methods such as flow cytometry using Annexin V and propidium iodide (PI) staining to detect early and late apoptotic cells, or by measuring caspase-3 activation.[4]

Safety and Toxicological Profile

Preclinical toxicological studies in mice and non-human primates have indicated a favorable safety profile for this compound. Notably, it did not exhibit the cardiac, neurological, or retinal toxicities that have been observed with other NAMPT inhibitors.[1][2] The primary dose-limiting toxicities were related to hematopoietic and lymphoid organs, which is consistent with its selective activity against cells of hematopoietic origin.[1][2]

Conclusion

The comprehensive preclinical data for this compound strongly support its development as a targeted therapy for hematological malignancies. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action and a favorable safety profile, underscore its potential to address unmet medical needs in patients with leukemia, lymphoma, and other blood cancers. Ongoing clinical trials will be critical in translating these promising preclinical findings into patient benefit.[9]

References

OT-82: A Technical Whitepaper on the Potent and Selective NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OT-82 is a novel, potent, and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Discovered through phenotypic screening of chemical libraries and subsequent hit-to-lead optimization, this compound has demonstrated significant preclinical efficacy against a broad range of hematological malignancies.[1][2] Its mechanism of action involves the depletion of cellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, leading to energy crisis and apoptotic cell death in cancer cells, particularly those of hematopoietic origin.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, along with detailed experimental protocols for key assays and a summary of its preclinical data.

Discovery and Chemical Structure

This compound was identified through a systematic high-throughput phenotypic screening of chemical libraries aimed at discovering compounds with selective toxicity towards cells of hematopoietic origin.[2] This was followed by a rigorous hit-to-lead optimization process to enhance potency, selectivity, and drug-like properties.[2] The molecular target of this compound was subsequently identified as NAMPT through a combination of shRNA screening and affinity chromatography.[3]

Chemical Properties of this compound

PropertyValue
Molecular Formula C26H21FN4O
Molecular Weight 424.47 g/mol
CAS Number 1800487-55-1

Mechanism of Action: Targeting NAD+ Metabolism

This compound exerts its anticancer effects by inhibiting NAMPT, a pivotal enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[1][3] Many cancer cells, especially hematological malignancies, exhibit a heightened dependence on this pathway for their high energy and metabolic demands.

By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels.[4] This has several downstream consequences:

  • Energy Depletion: Reduced NAD+ levels impair ATP production, leading to an energy crisis within the cancer cell.[4]

  • Inhibition of NAD+-Dependent Enzymes: The function of NAD+-dependent enzymes, such as PARPs (Poly (ADP-ribose) polymerases) involved in DNA repair and sirtuins, is compromised.

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis), characterized by the activation of caspases and depolarization of the mitochondrial membrane.[5]

The on-target activity of this compound has been confirmed by rescue experiments where the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, reverses the cytotoxic effects of the inhibitor.[6]

cluster_pathway This compound Signaling Pathway OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibition NMN NMN Nicotinamide Nicotinamide Nicotinamide->NMN NAMPT NAD NAD+ Depletion NMN->NAD Energy Energy Crisis (ATP Depletion) NAD->Energy PARP PARP Inhibition NAD->PARP Apoptosis Apoptosis Energy->Apoptosis PARP->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Efficacy

This compound has demonstrated potent and selective cytotoxicity against a wide array of hematological cancer cell lines in vitro and has shown significant anti-tumor activity in in vivo preclinical models.

In Vitro Cytotoxicity

This compound exhibits low nanomolar IC50 values against various human cancer cell lines, with particular potency in those of hematopoietic origin.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia2.11[5]
U937Histiocytic Lymphoma2.70[5]
RS4;11Acute Lymphoblastic Leukemia1.05[5]
HEL92.1.7Erythroleukemia1.36[5]
PER485B-cell Lymphoma1.36[5]
MCF-7Breast Cancer37.92[5]
U87Glioblastoma29.52[5]
HT29Colorectal Adenocarcinoma15.67[5]
H1299Non-small Cell Lung Carcinoma7.95[5]

Data compiled from MedChemExpress product information.

In Vivo Anti-Tumor Activity

In mouse xenograft models of human hematological malignancies, orally administered this compound has been shown to be well-tolerated and effective in inhibiting tumor growth and prolonging survival.[2][7] For instance, in a subcutaneous xenograft model of Burkitt's lymphoma, this compound treatment at 20 or 40 mg/kg resulted in increased survival.[5] Efficacy has also been demonstrated in systemic preclinical models of pediatric acute lymphoblastic leukemia.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

cluster_workflow Cell Viability Assay Workflow Start Seed cells in 96-well plates Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add Resazurin or MTT reagent Incubate->Add_Reagent Incubate2 Incubate for 2-4 hours Add_Reagent->Incubate2 Measure Measure fluorescence or absorbance Incubate2->Measure

Figure 2: General workflow for a cell viability assay.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.0001 to 10 µM) for 72 hours.[5]

  • Add a viability reagent such as resazurin or MTT to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

  • Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Measurement of Cellular NAD+/NADH Levels

Protocol:

  • Plate cells at a density of 5,000 cells/well in 96-well plates and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time period (e.g., 24 hours).[6]

  • Measure NAD+ and NADH levels using a commercially available kit (e.g., NAD/NADH-Glo™ Assay from Promega) according to the manufacturer's instructions.[6] This typically involves cell lysis followed by enzymatic reactions that lead to a luminescent or fluorescent signal proportional to the amount of NAD+ or NADH.

Caspase-3 Activity Assay

Protocol:

  • Induce apoptosis in cells by treating with this compound (e.g., 0.01-100 nM) for 48 hours.[5]

  • Lyse the cells and incubate the lysate with a caspase-3 substrate, such as DEVD-pNA (p-nitroanilide) or DEVD-AMC (7-amino-4-methylcoumarin).

  • Measure the colorimetric (for pNA at 405 nm) or fluorometric (for AMC at Ex/Em = 380/460 nm) signal, which is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential Assay

Protocol:

  • Treat cells with this compound for 48 hours to induce apoptosis.[5]

  • Incubate the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.

  • Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a collapsed membrane potential, JC-1 remains as monomers and fluoresces green.

Clinical Development

This compound, developed by OncoTartis, has advanced into clinical trials. A Phase 1 clinical trial (NCT03921879) was initiated to evaluate the safety, tolerability, and maximum tolerated dose of this compound in patients with relapsed or refractory lymphoma.[7][8]

Conclusion

This compound is a promising novel anticancer agent that targets a key metabolic vulnerability in hematological malignancies. Its potent and selective inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death. The extensive preclinical data demonstrates its potential as a therapeutic agent, and ongoing clinical trials will further elucidate its safety and efficacy in patients. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this innovative therapeutic approach.

References

The Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Leukemia Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the critical role of Nicotinamide Phosphoribosyltransferase (NAMPT) in the survival and proliferation of leukemia cells. It details the underlying molecular mechanisms, summarizes key experimental findings, and outlines relevant methodologies, serving as a comprehensive resource for researchers in oncology and drug development.

Core Concept: NAMPT and NAD+ Metabolism in Leukemia

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which recycles nicotinamide to synthesize nicotinamide mononucleotide (NMN), a direct precursor to NAD+[1]. NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in energy metabolism, DNA repair, and as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)[2][3].

Leukemic cells, particularly in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), exhibit a higher NAD+ turnover rate compared to normal hematopoietic cells[4][5]. This heightened metabolic demand makes them exceptionally dependent on the NAD+ salvage pathway for their rapid proliferation, energy production, and survival. Consequently, NAMPT is frequently overexpressed in various hematologic malignancies and its elevated expression often correlates with poor patient outcomes[6][7]. This dependency presents a key metabolic vulnerability, positioning NAMPT as a promising therapeutic target for leukemia.

Signaling Pathways and Mechanisms of Action

NAMPT influences leukemia cell survival through several interconnected pathways. Its inhibition triggers a cascade of events stemming from NAD+ depletion, ultimately leading to cell death.

2.1 Intracellular NAMPT: Fueling Malignant Survival

The primary role of intracellular NAMPT is to maintain the cellular NAD+ pool. Inhibition of NAMPT disrupts this function, leading to:

  • Metabolic Collapse and Apoptosis: Depletion of NAD+ impairs ATP production, leading to a loss of mitochondrial membrane potential and the release of cytochrome C. This activates caspases and induces apoptosis[8]. In some contexts, NAMPT inhibition can also trigger other forms of cell death, including autophagy and oncosis (a form of necrotic cell death)[9][10].

  • Disruption of Lipid Homeostasis: NAMPT inhibitors have been shown to selectively induce apoptosis in AML leukemic stem cells (LSCs) by disrupting lipid metabolism. Specifically, they suppress the activity of stearoyl-CoA desaturase (SCD), an enzyme regulated by the sterol regulatory-element binding protein (SREBP), leading to an accumulation of saturated fatty acids and lipotoxicity[11].

  • Impairment of DNA Repair: NAD+ is a required substrate for PARPs, enzymes critical for DNA single-strand break repair. By depleting NAD+, NAMPT inhibitors compromise PARP activity, hindering the cell's ability to repair DNA damage and potentially sensitizing leukemic cells to DNA-damaging agents[3].

  • Modulation of NAD+-Dependent Sirtuins: Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate various cellular processes. NAMPT inhibition reduces the activity of sirtuins like SIRT1 and SIRT2. The downregulation of SIRT2 can lead to increased acetylation and activation of the tumor suppressor p53, which in turn promotes apoptosis through its downstream targets like p21 and BAX[7]. SIRT1 is also involved in DNA repair, and its inhibition further contributes to genomic instability[3].

NAMPT_Inhibition_Pathway cluster_downstream Downstream Consequences NAMPT_Inhibitor NAMPT Inhibitor (e.g., KPT-9274, FK866) NAMPT NAMPT NAMPT_Inhibitor->NAMPT NAD NAD+ Depletion NAMPT->NAD X Sirtuins SIRT1 / SIRT2 Activity ↓ NAD->Sirtuins PARP PARP Activity ↓ NAD->PARP Metabolism ATP Production ↓ (Mitochondrial Dysfunction) NAD->Metabolism Lipid Disrupted Lipid Homeostasis NAD->Lipid p53 p53 Acetylation ↑ Sirtuins->p53 Apoptosis Apoptosis / Cell Death p53->Apoptosis DNA_Repair DNA Damage Repair ↓ PARP->DNA_Repair DNA_Repair->Apoptosis Metabolism->Apoptosis Lipid->Apoptosis

Caption: Intracellular effects of NAMPT inhibition leading to leukemia cell death.

2.2 Extracellular NAMPT (eNAMPT): Shaping the Tumor Microenvironment

In addition to its intracellular enzymatic role, NAMPT can be secreted and function as an extracellular cytokine or adipokine (eNAMPT), particularly in CLL. This extracellular form contributes to a pro-tumorigenic and immunosuppressive microenvironment.

  • M2 Macrophage Polarization: eNAMPT, often released by activated CLL cells, acts on monocytes and promotes their differentiation into tumor-supporting M2 macrophages, also known as nurse-like cells (NLCs)[12][13].

  • Pro-Survival Signaling: These M2 macrophages, in turn, secrete cytokines (e.g., IL-6, IL-8, IL-10) and express surface molecules that protect the leukemic cells from apoptosis and suppress T-cell responses[12][13].

  • Enzymatic Activity-Independent Function: The cytokine-like effects of eNAMPT are independent of its enzymatic activity, highlighting a dual role for this protein in cancer biology[5][13].

eNAMPT_Microenvironment CLL_Cell CLL Cell (Activated) eNAMPT eNAMPT (Secreted) CLL_Cell->eNAMPT secretes Survival CLL Cell Survival ↑ CLL_Cell->Survival Monocyte Monocyte eNAMPT->Monocyte acts on M2_Macrophage M2 Macrophage (Nurse-Like Cell) Monocyte->M2_Macrophage differentiates to Cytokines Pro-Survival Cytokines (IL-6, IL-10, etc.) M2_Macrophage->Cytokines secretes T_Cell T-Cell M2_Macrophage->T_Cell suppresses Cytokines->CLL_Cell supports Suppression T-Cell Response ↓ T_Cell->Suppression

Caption: Role of extracellular NAMPT (eNAMPT) in the CLL microenvironment.

Data Presentation: Effects of NAMPT Inhibition

The inhibition of NAMPT has demonstrated potent anti-leukemic effects across various preclinical models. The data below summarizes the qualitative and quantitative outcomes reported in the literature.

Table 1: In Vitro Effects of NAMPT Inhibitors on Leukemia Cells

Leukemia Type Cell Model Inhibitor Observed Effects Citation(s)
AML Cell lines, primary AML blasts KPT-9274 Potent cytotoxicity, increased apoptosis, decreased proliferation. [4]
AML Relapsed/Refractory LSCs APO866, KPT-9274 Decreased viability and colony-forming potential, selective eradication. [6]
AML LSCs KPT-9274 Preferential induction of apoptosis in CD34+CD38- fraction. [11][14]
T-ALL Cell lines, PDX samples FK866 High cytotoxicity, induction of cell death. [15]
CLL Primary CLL cells FK866 Loss of mitochondrial membrane potential, ATP depletion, apoptosis. [8]

| ATL | Primary ATL cells, cell lines | FK866 | Induction of apoptosis and autophagy. |[10] |

Table 2: In Vivo Efficacy of NAMPT Inhibitors in Leukemia Models

Leukemia Type Animal Model Inhibitor Key Outcomes Citation(s)
AML Xenograft mouse model KPT-9274 Prolonged time to disease progression and improved overall survival. [4]
AML OCI-AML3 xenograft (NSG mice) KPT-9274 Significantly lowered leukemia burden and prolonged survival. [14]
T-ALL PDX mouse model FK866 Significantly reduced peripheral blood disease burden; Median survival increased from 21 to 60.5 days. [15]

| ATL | Xenograft mouse model | FK866 | Markedly decreased growth of human ATL tumor xenografts. |[10] |

Experimental Protocols

This section provides a generalized overview of key methodologies used to study the role of NAMPT in leukemia.

4.1 Cell Viability and Apoptosis Assay

This protocol is used to determine the cytotoxic effect of NAMPT inhibitors and to quantify apoptosis.

  • Cell Culture: Leukemia cell lines (e.g., MOLM-13, OCI-AML3, Molt-4) or primary patient-derived cells are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of a NAMPT inhibitor (e.g., FK866, KPT-9274) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • Apoptosis Staining: After treatment, cells are harvested, washed, and stained with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells), according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is used to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

Apoptosis_Workflow start Seed Leukemia Cells treat Treat with: - NAMPT Inhibitor - Vehicle Control start->treat incubate Incubate (24-72h) treat->incubate stain Stain with Annexin V & PI/7-AAD incubate->stain analyze Analyze via Flow Cytometry stain->analyze end Quantify Apoptosis (%) analyze->end

Caption: Experimental workflow for assessing apoptosis after NAMPT inhibition.

4.2 Western Blotting for Protein Expression

This method is used to detect changes in the expression and modification of proteins within key signaling pathways.

  • Cell Lysis: Following treatment with a NAMPT inhibitor, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., cleaved caspase-3, acetylated-p53, SIRT2, β-actin as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured to visualize protein bands.

4.3 In Vivo Xenograft Model

This protocol assesses the anti-leukemic efficacy of NAMPT inhibitors in a living organism.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG) are used.

  • Engraftment: Mice are injected (e.g., intravenously or subcutaneously) with human leukemia cells, often luciferase-tagged for bioluminescence imaging.

  • Treatment: Once leukemia is established (confirmed by imaging or peripheral blood sampling), mice are randomized into treatment and control groups. Treatment with the NAMPT inhibitor (e.g., KPT-9274 via oral gavage) or vehicle is administered daily for a defined period.

  • Monitoring: Disease burden is monitored regularly using bioluminescence imaging or flow cytometry of peripheral blood. Animal health and survival are tracked.

  • Endpoint Analysis: At the end of the study, survival data is analyzed (e.g., using Kaplan-Meier curves). Tissues may be harvested to assess leukemic infiltration.

Conclusion and Future Directions

NAMPT plays a multifaceted and critical role in leukemia cell survival, acting both as a central node in cellular metabolism and as a key modulator of the tumor microenvironment. Its high expression and the demonstrated dependency of malignant cells on its function make it a highly attractive target for therapeutic intervention. Preclinical studies with NAMPT inhibitors like KPT-9274 and FK866 have shown significant promise, selectively inducing cell death in leukemia cells and stem cells while sparing normal cells.

Future research should focus on identifying predictive biomarkers for sensitivity to NAMPT inhibition, exploring rational combination therapies to overcome potential resistance mechanisms, and optimizing the therapeutic window to manage toxicities observed in early clinical trials[4]. The dual role of eNAMPT also suggests that targeting its cytokine-like function could be a valuable strategy, particularly in microenvironment-dependent malignancies like CLL. Continued investigation into the complex biology of NAMPT will undoubtedly pave the way for novel and more effective treatments for leukemia.

References

OT-82: A Foundational Guide to a Novel NAMPT Inhibitor for Hematological and Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OT-82 is a potent and orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.[1][2] By targeting this critical pathway, this compound effectively depletes cellular NAD⁺ pools, leading to catastrophic metabolic and signaling disruptions in cancer cells. This targeted approach has demonstrated significant preclinical efficacy in a range of hematological malignancies and solid tumors, including Ewing sarcoma.[3] Mechanistically, this compound-induced NAD⁺ depletion results in impaired DNA damage repair, cell cycle arrest, and induction of apoptosis.[3] Notably, this compound exhibits a more favorable toxicity profile compared to earlier-generation NAMPT inhibitors, positioning it as a promising therapeutic candidate.[4] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD⁺) is a fundamental coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling.[2] Cancer cells, with their high proliferative rate and altered metabolism, exhibit a heightened dependence on NAD⁺ for survival and growth.[5] The salvage pathway, which recycles nicotinamide to synthesize NAD⁺, is the primary source of this coenzyme in mammalian cells, and nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this process.[2] Consequently, the inhibition of NAMPT presents a compelling therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.[6]

This compound is a novel, highly potent NAMPT inhibitor (NAMPTi) that has shown significant promise in preclinical studies.[3] Unlike first-generation NAMPTis that were hampered by toxicity and limited efficacy, this compound has demonstrated a superior safety profile, particularly with a lack of the retinal and cardiac toxicities observed with its predecessors in animal studies.[4] This document serves as an in-depth technical resource on the foundational research of this compound.

Mechanism of Action of this compound

This compound exerts its anticancer effects through the direct inhibition of NAMPT, leading to a cascade of downstream cellular events culminating in cell death.

Depletion of Cellular NAD⁺ and ATP

The primary molecular consequence of this compound activity is the potent, dose-dependent reduction of intracellular NAD⁺ and its reduced form, NADH.[3] This depletion of the cellular NAD⁺ pool directly impacts energy metabolism, leading to a subsequent decrease in ATP levels.[7][8] The on-target activity of this compound can be confirmed by rescue experiments, where the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, restores NAD⁺ levels and reverses the cytotoxic effects of the inhibitor.[3][9]

Impairment of DNA Damage Repair

NAD⁺ is an essential substrate for Poly (ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA damage repair.[10] By depleting NAD⁺, this compound effectively inhibits PARP activity, leading to an accumulation of DNA damage in cancer cells.[3] This mechanistic link provides a strong rationale for combining this compound with DNA-damaging agents to achieve synergistic antitumor activity.[3]

Induction of Cell Cycle Arrest and Apoptosis

The cellular stress induced by NAD⁺ depletion and DNA damage accumulation triggers cell cycle arrest, primarily at the G2/M phase, in sensitive cancer cell lines like Ewing sarcoma.[3] This is followed by the induction of apoptosis, characterized by the activation of caspases (e.g., caspase-3), depolarization of the mitochondrial membrane, and an increase in the sub-G1 DNA content.[4][7][8]

Disruption of Glycolytic and Mitochondrial Activity

This compound treatment has been shown to reduce both glycolytic and mitochondrial activity in cancer cells.[3] This broader impact on cellular metabolism further contributes to the potent antitumor effects of the compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant antitumor activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values often in the low nanomolar range. A notable selectivity for cells of hematopoietic origin has been observed.[7][8]

Cell LineCancer TypeIC₅₀ (nM)Reference
Hematopoietic Malignancies
MV4-11Acute Myeloid Leukemia2.11[7][8]
U937Histiocytic Lymphoma2.70[7][8]
RS4;11Acute Lymphoblastic Leukemia1.05[7][8]
HEL92.1.7Erythroleukemia1.36[7]
PER485B-cell Lymphoma1.36[8]
Patient-derived AML cellsAcute Myeloid Leukemia31[7][8]
Patient-derived ALL cellsAcute Lymphoblastic Leukemia7.10[7][8]
Solid Tumors
MCF-7Breast Cancer37.92[7][8]
U87Glioblastoma29.52[7][8]
HT29Colorectal Cancer15.67[7][8]
H1299Non-small Cell Lung Cancer7.95[7][8]
Ewing Sarcoma Cell LinesEwing SarcomaSingle-digit nM[3]
In Vivo Antitumor Activity

This compound has demonstrated robust antitumor efficacy in various xenograft models, leading to tumor growth inhibition and prolonged survival.

Cancer ModelTreatment RegimenOutcomeReference
Burkitt's Lymphoma Xenograft20 or 40 mg/kg, oral gavage, for 3 weeksIncreased survival to 56% and 100%, respectively.[7]
Multiple Myeloma XenograftNot specifiedPotent inhibition of tumor growth.[7]
Ewing Sarcoma XenograftsNot specifiedImpaired tumor growth and prolonged survival.[3]
HLRCC XenograftsNot specifiedSeverely reduced tumor growth.[9][11]

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound's Mechanism of Action

OT82_Mechanism cluster_pathway NAMPT-Mediated NAD+ Salvage Pathway cluster_OT82 Pharmacological Intervention cluster_downstream Downstream Cellular Consequences NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAMPT->NMN Product NAD NAD+ NMN->NAD NAD_depletion NAD+ Depletion PARP_inhibition PARP Inhibition NAD->PARP_inhibition Required Substrate Metabolic_dysfunction Glycolytic & Mitochondrial Dysfunction NAD->Metabolic_dysfunction Required Coenzyme OT82 This compound OT82->NAMPT Inhibition ATP_depletion ATP Depletion NAD_depletion->ATP_depletion NAD_depletion->PARP_inhibition NAD_depletion->Metabolic_dysfunction DNA_damage Increased DNA Damage PARP_inhibition->DNA_damage CellCycle_arrest G2/M Arrest DNA_damage->CellCycle_arrest Apoptosis Apoptosis CellCycle_arrest->Apoptosis Metabolic_dysfunction->Apoptosis in_vitro_workflow start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., Resazurin) treatment->viability nad_assay NAD+/NADH Quantification treatment->nad_assay western_blot Western Blot (NAMPT, PARP, etc.) treatment->western_blot cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle apoptosis Apoptosis Assays (Caspase activity, Annexin V) treatment->apoptosis dna_damage DNA Damage Assay (Comet Assay) treatment->dna_damage end Data Analysis & Interpretation viability->end nad_assay->end western_blot->end cell_cycle->end apoptosis->end dna_damage->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of OT-82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of OT-82, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The following information is based on preclinical studies and is intended for research purposes.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor of NAMPT, a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2][3] By inhibiting NAMPT, this compound depletes cellular NAD+ and subsequently ATP levels, leading to impaired DNA damage repair, cell cycle arrest, and ultimately, cell death in cancer cells that have a high demand for NAD+.[1][4][5] Preclinical studies have demonstrated its efficacy in various hematological malignancies and solid tumors, such as Ewing sarcoma.[1][4] Notably, this compound has shown a more favorable safety profile compared to earlier-generation NAMPT inhibitors, with a lack of retinal and cardiac toxicities in animal models.[4][6]

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by targeting the NAMPT-mediated NAD+ salvage pathway. A simplified representation of this pathway and the mechanism of action of this compound is depicted below.

OT82_Signaling_Pathway Figure 1: this compound Mechanism of Action cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD Precursor ATP ATP NAD->ATP Bioenergetics PARP PARP NAD->PARP Co-factor Cell_Death Apoptosis / Necrosis ATP->Cell_Death DNA_Repair DNA Repair PARP->DNA_Repair DNA_Repair->Cell_Death NAMPT->NMN Catalyzes OT82 This compound OT82->NAMPT Inhibits

Caption: Figure 1: Simplified signaling pathway illustrating this compound's inhibition of NAMPT.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and vehicle formulations for this compound in preclinical in vivo studies.

Table 1: this compound In Vivo Dosage and Administration

Animal ModelCancer TypeRoute of AdministrationDosage Range (mg/kg)Dosing ScheduleReference
Mouse (Xenograft)Ewing SarcomaOral Gavage (p.o.)5, 25, 503 consecutive days/week for 4 weeks[4]
Mouse (PDX)Pediatric ALLOral Gavage (p.o.)403 consecutive days/week for 3 weeks[5]
Mouse (Xenograft)Hematological MalignanciesOral Gavage (p.o.)25, 506 consecutive days/week for 3 weeks[2][7]

Table 2: Recommended Vehicle Formulations for this compound

Vehicle CompositionPreparation NotesReference
30% (w/v) Captisol® in sterile waterCaptisol® is a modified β-cyclodextrin. Dissolve Captisol® in sterile water before adding this compound.[5]
30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPBCD)Dissolve HPBCD in sterile water with gentle heating if necessary. Allow to cool to room temperature before adding this compound.[7]
5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH₂O (v/v/v/v)First, dissolve this compound in DMSO. Then, add PEG300 and mix. Add Tween® 80 and mix. Finally, add ddH₂O to the final volume. The mixed solution should be used immediately.[2]
5% DMSO, 95% Corn Oil (v/v)Dissolve this compound in DMSO first, then add to corn oil and mix thoroughly. The mixed solution should be used immediately.[2]

Experimental Protocols

4.1. Preparation of this compound Formulation (Cyclodextrin-Based Vehicle)

This protocol is suitable for oral administration and is based on formulations used in published preclinical studies.[5][7]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HPBCD) or Captisol®

  • Sterile, purified water (e.g., Water for Injection, WFI)

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weights, and the dosing volume (typically 5-10 mL/kg). Calculate the required mass of this compound and the vehicle components.

  • Prepare the Vehicle Solution:

    • Weigh the required amount of HPBCD or Captisol®.

    • In a sterile conical tube, add the weighed cyclodextrin to the calculated volume of sterile water to achieve a 30% (w/v) solution.

    • Mix thoroughly by vortexing or using a magnetic stirrer until the cyclodextrin is completely dissolved. The solution should be clear.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the prepared vehicle solution.

    • Vortex vigorously for 2-5 minutes to ensure a uniform suspension.

  • Administration:

    • Administer the suspension to the animals via oral gavage immediately after preparation.

    • Continuously mix the suspension (e.g., by gentle vortexing) between administrations to maintain uniformity.

4.2. Preparation of this compound Formulation (DMSO/PEG300/Tween® 80-Based Vehicle)

This formulation is an alternative for achieving solubility of hydrophobic compounds.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80 (Polysorbate 80)

  • Sterile, double-distilled water (ddH₂O)

  • Sterile microcentrifuge or conical tubes

Procedure:

  • Calculate Component Volumes: For a 1 mL final volume, the proportions are: 50 µL DMSO, 400 µL PEG300, 50 µL Tween® 80, and 500 µL ddH₂O.

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Ensure it is fully dissolved.

  • Add PEG300: Add the calculated volume of PEG300 to the this compound/DMSO solution and mix until the solution is clear.

  • Add Tween® 80: Add the calculated volume of Tween® 80 and mix thoroughly.

  • Add Water: Add the final volume of ddH₂O and mix to create a homogenous solution.

  • Administration: Use the formulation immediately for oral administration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing and administering this compound in an in vivo study.

OT82_Workflow Figure 2: Experimental Workflow for this compound In Vivo Administration cluster_prep Preparation Phase cluster_admin Administration Phase cluster_data Data Collection & Analysis A Calculate Dosage and Formulation Volume B Weigh this compound and Vehicle Components A->B C Prepare Vehicle Solution (e.g., 30% HPBCD) B->C D Add this compound to Vehicle and Mix Thoroughly C->D E Animal Weighing and Dose Calculation D->E Formulation Ready F Administer this compound via Oral Gavage (p.o.) E->F G Monitor Animals for Toxicity and Efficacy F->G H Measure Tumor Volume G->H I Assess Pharmacodynamic Markers (e.g., NAD levels) G->I J Record Survival Data G->J

Caption: Figure 2: General workflow for the preparation and in vivo administration of this compound.

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental requirements and institutional guidelines (e.g., IACUC protocols). Researchers should consult the primary literature for detailed experimental contexts. The solubility and stability of this compound in these formulations should be empirically verified.

References

Application Notes and Protocols: OT-82 Combination Therapy with Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy in oncology to enhance anti-tumor efficacy, overcome resistance, and minimize toxicity. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of OT-82, a potent NAMPT inhibitor, and venetoclax, a selective BCL-2 inhibitor, in cancer models.

This compound is an orally bioavailable small molecule that inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] This pathway is crucial for cellular bioenergetics and the function of NAD+-dependent enzymes involved in DNA repair and signaling.[1][3] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive therapeutic target.[1][3] Inhibition of NAMPT by this compound leads to NAD+ depletion, resulting in impaired DNA repair, cell cycle arrest, and apoptosis.[3][4]

Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[5][6][7] Overexpression of BCL-2 is a common mechanism by which cancer cells evade apoptosis.[6][8] Venetoclax binds to BCL-2, releasing pro-apoptotic proteins that trigger the intrinsic apoptotic pathway, leading to cancer cell death.[6][8][9]

The rationale for combining this compound and venetoclax lies in their distinct but complementary mechanisms of action. By depleting cellular energy and repair capacity, this compound may sensitize cancer cells to the pro-apoptotic effects of venetoclax. This dual-pronged attack on cancer cell survival and metabolism holds the potential for synergistic anti-tumor activity.

Proposed Mechanism of Action: Dual Pathway Inhibition

The combination of this compound and venetoclax targets two critical pathways for cancer cell survival: energy metabolism and apoptosis regulation. This compound's inhibition of NAMPT leads to a depletion of NAD+, a crucial coenzyme for cellular metabolism and DNA repair. This energy stress can lower the apoptotic threshold of cancer cells. Concurrently, venetoclax directly inhibits the anti-apoptotic protein BCL-2, promoting the release of pro-apoptotic factors. The synergistic effect is hypothesized to arise from the simultaneous disruption of cellular energetics and the direct activation of the apoptotic machinery, leading to enhanced cancer cell death.

cluster_Cellular_Response Cellular Response OT82 This compound NAMPT NAMPT OT82->NAMPT inhibits NAD NAD+ Depletion NAMPT->NAD Energy Energy Stress (ATP Depletion) NAD->Energy DNA_Repair Impaired DNA Repair (PARP Inhibition) NAD->DNA_Repair Apoptosis Synergistic Apoptosis Energy->Apoptosis DNA_Repair->Apoptosis Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAX, BAK) BCL2->Pro_Apoptotic sequesters Pro_Apoptotic->Apoptosis cluster_workflow Synergy Assessment Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound, Venetoclax, and Combinations (Dose Matrix) seed->treat incubate Incubate for 72 hours treat->incubate viability Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubate->viability read Measure Luminescence viability->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Values read->analyze synergy Calculate Combination Index (CI) using Chou-Talalay Method analyze->synergy interpret Interpret Synergy: CI < 1 (Synergy) CI = 1 (Additive) CI > 1 (Antagonism) synergy->interpret end End: Report Findings interpret->end

References

Synergistic Effect of OT-82 and PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols to investigate the synergistic anti-cancer effects of OT-82, a potent NAMPT inhibitor, and PARP inhibitors. The combination of these two classes of drugs presents a promising therapeutic strategy by co-targeting cellular metabolism and DNA damage repair pathways. This compound depletes the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for Poly (ADP-ribose) polymerase (PARP) enzymes. This NAD+ depletion impairs PARP activity, thereby sensitizing cancer cells to PARP inhibitors, which block the repair of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[1][2][3][4] This synergistic interaction has been observed in various cancer models, including Ewing sarcoma and high-grade serous ovarian cancer.[5][6] These notes offer a framework for researchers to explore this promising combination therapy in a preclinical setting.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the NAD+ salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[7] Many cancers are highly dependent on this pathway for their NAD+ supply. This compound is a novel and potent inhibitor of NAMPT, leading to NAD+ depletion and subsequent energy crisis and cell death in cancer cells.[4]

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of DNA single-strand breaks.[8] PARP inhibitors, such as olaparib, niraparib, and talazoparib, have shown significant efficacy in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[9] By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In HRR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.[10]

The rationale for combining this compound and PARP inhibitors lies in their complementary mechanisms of action. Since PARP enzymes utilize NAD+ as a substrate for their catalytic activity, the depletion of NAD+ by this compound directly inhibits PARP function.[1][4] This creates a "BRCAness" phenotype in cancer cells, making them more susceptible to the effects of PARP inhibitors, even in the absence of inherent HRR defects.[1] This synergistic approach has the potential to broaden the clinical application of PARP inhibitors and overcome resistance mechanisms.

Data Presentation

The following tables summarize representative quantitative data on the synergistic effects of combining a NAMPT inhibitor (like this compound) with a PARP inhibitor in cancer cell lines. The data is based on findings from preclinical studies in Ewing sarcoma and high-grade serous ovarian cancer.[5][6]

Table 1: In Vitro Cell Viability (IC50) of a NAMPT Inhibitor and a PARP Inhibitor, Alone and in Combination

Cell LineTreatmentIC50 (nM)
Ewing Sarcoma (TC71) Daporinad (NAMPTi)5
Niraparib (PARPi)>10,000
Daporinad + Niraparib (5 µM)< 1
High-Grade Serous Ovarian Cancer (OV1946or) This compound (NAMPTi)4
Niraparib (PARPi)>1,000
This compound + Niraparib (1 µM)< 2

Note: Daporinad is used as a representative NAMPT inhibitor for which detailed combination data is available. The synergistic effect is expected to be a class effect for potent NAMPT inhibitors like this compound.[5]

Table 2: Combination Index (CI) for NAMPT and PARP Inhibitor Combinations

Cell LineDrug CombinationEffect Level (ED50)Combination Index (CI)Interpretation
Ewing Sarcoma (TC71) Daporinad + Niraparib50% inhibition< 1Synergism
High-Grade Serous Ovarian Cancer (OV1946or) This compound + Niraparib50% inhibition< 1Synergism

CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway

The synergistic interaction between this compound and PARP inhibitors is primarily mediated through the depletion of NAD+, which is essential for PARP activity in the DNA damage response pathway.

Synergy_Pathway cluster_0 Cellular Metabolism cluster_1 DNA Damage & Repair NAM Nicotinamide NAMPT NAMPT NAM->NAMPT substrate NMN NMN NAMPT->NMN catalyzes NAD NAD+ NMN->NAD PARP PARP NAD->PARP substrate DNA_SSB DNA Single-Strand Break (SSB) DNA_SSB->PARP activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) PAR PARylation PARP->PAR synthesizes BER Base Excision Repair PAR->BER recruits BER->DNA_SSB repairs Apoptosis Apoptosis DNA_DSB->Apoptosis induces OT82 This compound OT82->NAMPT inhibits PARPi PARP Inhibitor PARPi->PARP inhibits

Caption: Signaling pathway of the synergistic interaction between this compound and PARP inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and a PARP inhibitor in vitro.

Experimental_Workflow cluster_workflow In Vitro Synergy Evaluation Workflow start Start: Select Cancer Cell Lines single_agent Single-Agent Titration (this compound and PARPi separately) Determine IC50 values start->single_agent combo_design Combination Study Design (e.g., Constant Ratio or Matrix) single_agent->combo_design cell_treatment Cell Treatment with Single Agents and Combinations combo_design->cell_treatment viability Cell Viability Assay (e.g., MTT Assay) cell_treatment->viability synergy_analysis Synergy Analysis (e.g., Chou-Talalay Method) Calculate Combination Index (CI) viability->synergy_analysis mechanistic_studies Mechanistic Studies (on synergistic combinations) synergy_analysis->mechanistic_studies apoptosis Apoptosis Assay (e.g., Annexin V Staining) mechanistic_studies->apoptosis dna_damage DNA Damage Assay (e.g., Comet Assay) mechanistic_studies->dna_damage end End: Data Interpretation & Conclusion apoptosis->end dna_damage->end

Caption: Experimental workflow for in vitro synergy assessment of this compound and PARP inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound and a PARP inhibitor, both alone and in combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib; stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium from the stock solutions. For combination studies, prepare mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control - medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for the single agents and the combination using a non-linear regression analysis.

Synergy Analysis (Chou-Talalay Method)

This method is used to quantitatively determine the nature of the interaction between this compound and the PARP inhibitor.

Procedure:

  • Data Input: Use the dose-response data from the cell viability assay for the single agents and their combination.

  • Software Analysis: Utilize software such as CompuSyn or CalcuSyn to perform the Chou-Talalay analysis.

  • Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) for different effect levels (e.g., ED50, ED75, ED90).

  • Interpretation:

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with the synergistic combination of this compound and a PARP inhibitor.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment (e.g., 48 hours) by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

DNA Damage Assay (Alkaline Comet Assay)

This protocol is for detecting DNA single-strand and double-strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Comet Assay Kit (containing LMAgarose, Lysis Solution, and Alkaline Electrophoresis Buffer)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope

  • DNA stain (e.g., SYBR Green or Propidium Iodide)

Procedure:

  • Cell Preparation: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide. Allow to solidify.

  • Lysis: Immerse the slides in Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in Alkaline Electrophoresis Buffer for 20-40 minutes at room temperature to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Quantify the DNA damage using appropriate image analysis software (e.g., by measuring tail moment).

Conclusion

The combination of the NAMPT inhibitor this compound and PARP inhibitors represents a rational and promising therapeutic strategy for a range of cancers. The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate this synergistic interaction in a preclinical setting. By elucidating the underlying mechanisms and quantifying the synergistic effects, these studies will be crucial for the further clinical development of this combination therapy.

References

Application Notes and Protocols for OT-82 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel, orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By depleting intracellular NAD+ pools, this compound disrupts cellular metabolism and energy production, leading to potent anti-tumor activity, particularly in hematological malignancies which exhibit a strong dependence on this pathway.[1][3] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated significant efficacy of this compound as a single agent and in combination therapies, with a favorable toxicity profile compared to earlier generation NAMPT inhibitors.[4][5] These application notes provide detailed protocols for the use of this compound in PDX models, covering model establishment, drug administration, and endpoint analysis.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[3] NAD+ is an essential coenzyme for numerous cellular processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It is also a critical substrate for NAD+-dependent enzymes such as poly(ADP-ribose) polymerases (PARPs), sirtuins, and cyclic ADP-ribose hydrolases, which are involved in DNA repair, gene expression, and calcium signaling.

Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ and subsequently ATP, triggering an energy crisis within the cancer cell.[3] This disruption of cellular energetics and downstream signaling pathways, including the inhibition of PARP-mediated DNA repair and increased reactive oxygen species (ROS), culminates in cell cycle arrest and apoptosis.[4][6]

OT82_Mechanism_of_Action

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line TypeCancer TypeAverage IC50 (nM)
HematopoieticAcute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Burkitt's Lymphoma2.89
Non-HematopoieticBreast Cancer, Glioblastoma, Colon Cancer, Lung Cancer13.03
Patient-Derived AML CellsAcute Myeloid Leukemia31.0
Patient-Derived ALL CellsAcute Lymphoblastic Leukemia7.10
Healthy Donor Bone Marrow CellsNormal62.69
Data compiled from[3][7]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)T1/2 (h)
Mouse10Oral5251.01.75
Non-Human Primate50Oral10493.331.75
Data from[5]

Table 3: In Vivo Efficacy of this compound in PDX Models

PDX ModelCancer TypeThis compound Dose and ScheduleOutcomeReference
Pediatric ALLAcute Lymphoblastic Leukemia40 mg/kg, p.o., 3 days on/4 days offSignificant leukemia growth delay in 95% of PDXs, disease regression in 86%[4]
Ewing Sarcoma (TC71)Ewing Sarcoma25-50 mg/kg, p.o., 3 days on/4 days offSignificant tumor volume reduction and prolonged survival[4]
Ewing Sarcoma (TC32)Ewing Sarcoma25-50 mg/kg, p.o., 3 days on/4 days offSignificant tumor volume reduction and prolonged survival[4]
AML (MV4-11)Acute Myeloid Leukemia25-40 mg/kg, p.o., 6 days/week161-168% increase in median survival[5]
Erythroleukemia (HEL92.1.7)Erythroleukemia40 mg/kg, p.o., 6 days/week233% increase in median survival[5]

Table 4: Body Weight Changes in Mice Treated with this compound

PDX ModelThis compound Dose and ScheduleMaximum Body Weight Loss (%)Reference
Ewing SarcomaUp to 50 mg/kg, p.o., 3 days on/4 days offNo overt toxicity, mice maintained optimal body weight[4]
Pediatric ALL40 mg/kg, p.o., 3 days on/4 days offWell-tolerated with low percentages of weight loss[4]
Note: Specific percentages were not detailed in the source material, but the treatment was reported as well-tolerated.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models from Solid Tumors

This protocol outlines the general procedure for establishing PDX models from solid tumor patient samples.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old, female

  • DMEM or RPMI-1640 medium with 10% FBS and antibiotics

  • Matrigel

  • Surgical tools (scalpels, forceps)

  • Anesthesia (e.g., isoflurane)

  • Analgesics

Procedure:

  • Sample Collection and Processing:

    • Obtain fresh tumor tissue from surgery in a sterile container with transport medium (e.g., DMEM).

    • Process the tissue within 6 hours of resection.[8]

    • In a sterile biosafety cabinet, wash the tissue with cold PBS.

    • Mince the tumor into small fragments (1-2 mm³).[9]

  • Implantation:

    • Anesthetize the NSG mouse.

    • Make a small incision in the skin on the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • Mix the tumor fragments with Matrigel (1:1 ratio).

    • Implant 1-3 tumor fragments into the subcutaneous pocket.[10]

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth by palpation twice weekly.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Passaging:

    • When the tumor reaches a volume of 500-1000 mm³, euthanize the mouse.[11]

    • Aseptically resect the tumor.

    • Process the tumor as described in step 1 and implant fragments into new recipient mice for expansion.

PDX_Establishment_Workflow PatientSample Patient Tumor Sample Processing Mince into Fragments (1-2 mm³) PatientSample->Processing Implantation Subcutaneous Implantation in NSG Mouse Processing->Implantation Monitoring Monitor Tumor Growth (Calipers) Implantation->Monitoring Passaging Resect and Passage (Tumor Volume 500-1000 mm³) Monitoring->Passaging Expansion Expansion for Preclinical Studies Passaging->Expansion

Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models from Acute Lymphoblastic Leukemia (ALL)

This protocol describes the establishment of systemic PDX models from primary pediatric ALL patient samples.

Materials:

  • Mononuclear cells from bone marrow or peripheral blood of ALL patients

  • Immunodeficient mice (e.g., NSG mice), 6-8 weeks old

  • Sterile PBS

  • Ficoll-Paque for mononuclear cell isolation

  • Tail vein injection equipment

Procedure:

  • Cell Preparation:

    • Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1-5 x 10⁶ cells per 100-200 µL.

  • Engraftment:

    • Warm the NSG mice under a heat lamp to dilate the tail veins.[8]

    • Inject the cell suspension intravenously via the tail vein.

  • Monitoring of Engraftment:

    • Starting 3-4 weeks post-injection, monitor for engraftment of human leukemia cells in the peripheral blood weekly.[8]

    • Collect a small volume of peripheral blood from the tail vein.

    • Perform flow cytometry to detect the percentage of human CD45+ cells.[12] Engraftment is considered successful when human CD45+ cells are detected.

  • Expansion and Banking:

    • Once a high level of engraftment is achieved (typically >1% human CD45+ cells in peripheral blood), euthanize the mouse.

    • Harvest bone marrow and spleen cells.

    • A portion of the cells can be cryopreserved for future studies, and another portion can be injected into secondary recipient mice for expansion.

Protocol 3: this compound Efficacy Study in a PDX Model

This protocol details a typical in vivo efficacy study of this compound in an established PDX model.

Materials:

  • Established PDX-bearing mice with tumor volumes of 100-200 mm³ (for solid tumors) or confirmed engraftment (for leukemia models)

  • This compound, formulated for oral gavage (e.g., in 30% Captisol)

  • Vehicle control (e.g., 30% Captisol)

  • Oral gavage needles

  • Calipers for tumor measurement

  • Flow cytometry reagents for leukemia models

Procedure:

  • Study Initiation:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Record the initial tumor volume or percentage of human CD45+ cells and body weight of each mouse.

  • Drug Administration:

    • Administer this compound orally by gavage at the desired dose and schedule (e.g., 40 mg/kg, 3 days on/4 days off).

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring:

    • For solid tumors, measure tumor volume and body weight 2-3 times per week.

    • For leukemia models, monitor the percentage of human CD45+ cells in the peripheral blood weekly and monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis).

    • Observe mice daily for any signs of toxicity.

  • Endpoint Analysis:

    • Continue treatment for the specified duration (e.g., 3-4 weeks) or until tumors in the control group reach the predetermined endpoint size.

    • Primary endpoints typically include tumor growth inhibition, event-free survival, and overall survival.

    • At the end of the study, euthanize the mice and collect tumors or tissues for pharmacodynamic analysis (e.g., NAD+/NADH levels, PARP activity).

OT82_Efficacy_Study_Workflow Start Randomize PDX-bearing Mice Treatment Oral Administration of this compound or Vehicle Start->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Toxicity Treatment->Monitoring Monitoring->Treatment Repeat Dosing Schedule Endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival, Pharmacodynamics Monitoring->Endpoint

Conclusion

This compound is a promising NAMPT inhibitor with demonstrated preclinical efficacy in a variety of patient-derived xenograft models, particularly those of hematological origin. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. The use of well-characterized PDX models will be crucial in identifying sensitive patient populations and optimizing treatment regimens for future clinical trials.

References

Application Notes and Protocols: Measuring NAD+ Depletion after OT-82 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel, potent, and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Many cancer cells, particularly those of hematopoietic origin, exhibit a strong dependence on this pathway for maintaining their intracellular NAD+ pools, which are crucial for various cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] By inhibiting NAMPT, this compound effectively depletes cellular NAD+ levels, leading to a cascade of events that culminate in cancer cell death.[1][3] This makes this compound a promising therapeutic agent for various hematological malignancies and other cancers that are reliant on NAMPT activity.[1][4]

Accurate measurement of NAD+ depletion is critical for evaluating the pharmacodynamic effects of this compound and other NAMPT inhibitors in both preclinical and clinical settings. This application note provides detailed protocols for treating cancer cells with this compound and subsequently measuring the intracellular concentrations of NAD+ and its reduced form, NADH.

Signaling Pathway: NAD+ Salvage Pathway and Inhibition by this compound

The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. NAMPT catalyzes the first and rate-limiting step of this pathway, converting NAM to nicotinamide mononucleotide (NMN). NMN is then adenylylated to form NAD+. This compound acts as a direct inhibitor of the NAMPT enzyme, thereby blocking the entire salvage pathway and leading to a rapid decline in cellular NAD+ levels.

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT OT82 This compound NAMPT_node NAMPT OT82->NAMPT_node

Figure 1: NAD+ Salvage Pathway Inhibition by this compound

Data Presentation

The following tables summarize the expected quantitative changes in intracellular NAD+ and NADH levels in a cancer cell line (e.g., Ewing sarcoma cells) following treatment with this compound at various concentrations and time points. Data is presented as a percentage of the vehicle-treated control.

Table 1: Dose-Dependent Depletion of NAD+ and NADH after 72 hours of this compound Treatment

This compound Concentration (nM)NAD+ (% of Control)NADH (% of Control)
0 (Vehicle)100%100%
0.1~75%~80%
0.5~20%~30%
1.0<5%~10%
5.0<1%<5%

Table 2: Time-Course of NAD+ and NADH Depletion with 1 nM this compound Treatment

Time (hours)NAD+ (% of Control)NADH (% of Control)
0100%100%
24~40%~50%
48~15%~20%
72<5%~10%

Note: The data presented in these tables are representative and synthesized from published studies on this compound.[5] Actual results may vary depending on the cell line, experimental conditions, and assay used.

Experimental Protocols

The following protocols provide a detailed methodology for the measurement of NAD+ and NADH depletion in cultured cancer cells treated with this compound.

Experimental Workflow

The overall experimental workflow consists of cell culture and treatment, sample preparation to extract NAD+ and NADH, and subsequent quantification using a commercially available assay.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_quant Quantification cluster_analysis Data Analysis A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound or Vehicle B->C D Incubate for desired time points (e.g., 24, 48, 72h) C->D E Wash cells with cold PBS D->E F Lyse cells and extract NAD+/NADH E->F G Separate NAD+ and NADH (optional) F->G H Neutralize extracts G->H J Add assay reagent to samples and standards H->J I Prepare NAD+ standard curve I->J K Incubate to allow for enzymatic reaction J->K L Measure signal (absorbance or fluorescence) K->L M Calculate NAD+ and NADH concentrations L->M N Normalize to cell number or protein content M->N O Generate tables and graphs N->O

Figure 2: Experimental Workflow for Measuring NAD+ Depletion
Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding:

    • Culture the desired cancer cell line in its recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: NAD+ and NADH Extraction

This protocol is designed for use with commercially available NAD/NADH assay kits and allows for the separate measurement of NAD+ and NADH.

  • Reagent Preparation:

    • Prepare 0.4 M HCl and 0.5 M Trizma base solutions.

    • Prepare a 1:1 mixture of 0.4 M HCl and 0.5 M Trizma base.

  • Cell Lysis and Extraction:

    • After the treatment period, remove the plate from the incubator.

    • Carefully aspirate the medium from each well.

    • Wash the cells once with 100 µL of ice-cold PBS.

    • Aspirate the PBS.

    • Add 50 µL of a lysis buffer compatible with your chosen NAD/NADH assay kit (often a bicarbonate buffer with a detergent like DTAB).

    • Lyse the cells by shaking the plate on an orbital shaker for 10 minutes at room temperature.

    • Transfer two 20 µL aliquots from each well into two separate PCR tubes or a new 96-well plate (one for NAD+ and one for NADH measurement).

  • Differential Degradation of NAD+ and NADH:

    • For NAD+ measurement: To the first set of aliquots, add 20 µL of 0.4 M HCl. This will degrade the NADH.

    • For NADH measurement: To the second set of aliquots, add 20 µL of the lysis buffer.

    • Incubate both sets of samples at 60°C for 15 minutes.

    • Cool the samples to room temperature for 10 minutes.

  • Neutralization:

    • For NAD+ samples: Add 20 µL of 0.5 M Trizma base to neutralize the acid.

    • For NADH samples: Add 20 µL of the 1:1 HCl/Trizma base mixture.

Protocol 3: NAD+/NADH Quantification using a Commercial Assay Kit

This protocol provides a general procedure for using a bioluminescent or colorimetric NAD/NADH assay kit. Refer to the manufacturer's instructions for specific details.

  • Standard Curve Preparation:

    • Prepare a series of NAD+ standards in the appropriate buffer (e.g., a 1:1 mixture of lysis buffer and neutralization buffer) according to the kit's instructions. A typical concentration range would be 1 µM down to low nM.

  • Assay Reaction:

    • Transfer a specific volume (e.g., 25 µL) of the prepared cell extracts and standards into the wells of a white 96-well luminometer plate.

    • Prepare the NAD/NADH detection reagent according to the manufacturer's protocol. This reagent typically contains a cycling enzyme, a substrate, and a detection enzyme (e.g., luciferase).

    • Add an equal volume (e.g., 25 µL) of the detection reagent to each well containing the samples and standards.

    • Mix gently by shaking the plate for 30 seconds.

  • Signal Detection:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from a well with no NAD+) from all sample and standard readings.

    • Generate a standard curve by plotting the signal versus the concentration of the NAD+ standards.

    • Determine the concentration of NAD+ and NADH in the samples by interpolating their signal values from the standard curve.

    • Normalize the NAD+ and NADH concentrations to the cell number or total protein content of a parallel well to account for any differences in cell proliferation. The protein concentration can be determined using a standard BCA or Bradford assay.

    • Calculate the NAD+/NADH ratio if desired.

References

Application Notes and Protocols for Assessing Apoptosis in OT-82 Treated Lymphoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel and potent small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) synthesis.[1][2] By targeting this critical pathway, this compound has demonstrated significant efficacy against various hematological malignancies, including lymphoma, which are highly dependent on NAD for their rapid proliferation and survival.[1][3] Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ levels, resulting in impaired DNA damage repair, G2/M cell-cycle arrest, and ultimately, the induction of apoptosis.[4][5] These application notes provide detailed protocols for assessing apoptosis in lymphoma cell lines treated with this compound.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by blocking the synthesis of NAD+, a crucial coenzyme for numerous cellular processes, including the activity of poly (ADP-ribose) polymerase (PARP), an enzyme essential for DNA repair.[4] The depletion of NAD+ leads to reduced PARP activity, accumulation of DNA damage, and the initiation of the apoptotic cascade.[4][5] This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The on-target activity of this compound can be confirmed by rescuing the apoptotic phenotype with the addition of nicotinamide mononucleotide (NMN), the downstream product of the NAMPT enzyme.[4][6]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Hematopoietic Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MV4-11Acute Myeloid Leukemia2.11[1]
U937Histiocytic Lymphoma2.70[1]
RS4;11Acute Lymphoblastic Leukemia1.05[1]
HEL92.1.7Erythroleukemia1.36[1]
PER-485B-cell precursor leukemia1.10 - 5.86[1]
Average HP Cancer Hematopoietic Cancers 2.89 [2][7]
Burkitt's Lymphoma Burkitt's Lymphoma Potent Inhibition in Xenograft Model[2]

Table 2: Representative Apoptosis Data in Cancer Cells Treated with this compound (5 nM for 72h)

Data from studies on Ewing Sarcoma (EWS) cells, which demonstrate a similar mechanism of action.

Cell LineTreatmentEarly Apoptosis (Annexin V+/PI-) (%)Late Apoptosis (Annexin V+/PI+) (%)Reference
EWS Cell Line 1DMSO~5%~5%[5][8]
EWS Cell Line 1This compound~10%~25%[5][8]
EWS Cell Line 2DMSO~3%~4%[5][8]
EWS Cell Line 2This compound~8%~20%[5][8]

Signaling Pathway and Experimental Workflow

OT82_Apoptosis_Pathway OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibits NAD NAD+ Depletion NAMPT->NAD Synthesizes PARP PARP Inhibition NAD->PARP Required for DNA_Damage DNA Damage Accumulation PARP->DNA_Damage Repairs Caspases Caspase Activation DNA_Damage->Caspases Induces Apoptosis Apoptosis Caspases->Apoptosis NMN NMN Rescue NMN->NAD Bypasses NAMPT

Caption: this compound induced apoptosis signaling pathway.

Apoptosis_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Lymphoma Cells treat Treat with this compound (or vehicle) start->treat rescue Add NMN (rescue group) treat->rescue harvest Harvest Cells treat->harvest rescue->harvest annexin Annexin V/PI Staining & Flow Cytometry harvest->annexin caspase Caspase Activity Assay harvest->caspase western Western Blot for Apoptotic Markers harvest->western quantify Quantify Apoptotic Populations annexin->quantify measure Measure Caspase Activity caspase->measure detect Detect Cleaved Caspase-3/PARP western->detect

Caption: Experimental workflow for apoptosis assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed lymphoma cells (e.g., U937, Raji, or other suitable lines) in appropriate culture medium at a density of 0.5 - 1 x 10^6 cells/mL.

  • Treatment: After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 1 nM, 5 nM, 10 nM) or vehicle control (e.g., DMSO).

  • Rescue Group (Optional): For on-target validation, include a treatment group with this compound and nicotinamide mononucleotide (NMN) at a final concentration of 1 mM.[6]

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of early and late-stage apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest Cells: Collect 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.[3][9]

  • Wash: Wash the cells once with cold PBS and centrifuge again.[9]

  • Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9][10]

  • Stain: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[9]

  • Incubate: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3][9]

  • Dilute: Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze: Analyze the cells by flow cytometry within one hour.[9][11]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell Lysis Buffer

  • Microplate reader

Procedure:

  • Harvest and Lyse Cells: Pellet 1-2 x 10^6 cells and lyse them according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Add an equal amount of protein from each sample to the wells of a microplate. Add the caspase-3 substrate and reaction buffer.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the caspase-3 activity relative to the control group.

Western Blot for Apoptotic Markers

This method is used to detect the expression of key apoptotic proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer.

  • Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin. An increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.

References

Synergistic Anti-Leukemic Activity of OT-82 and Cytarabine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapy and conventional chemotherapy holds significant promise for improving treatment outcomes in hematological malignancies. OT-82, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has demonstrated substantial preclinical activity in various leukemia models. Its mechanism of action, centered on the depletion of cellular NAD+, leads to energy crisis and inhibition of critical DNA repair pathways. Cytarabine (Ara-C), a cornerstone of leukemia treatment for decades, functions as a nucleoside analog that incorporates into DNA, causing chain termination and cytotoxicity. This document provides detailed application notes and experimental protocols to investigate the synergistic anti-leukemic effects of combining this compound and cytarabine.

Mechanism of Synergy

The synergistic interaction between this compound and cytarabine is rooted in their complementary mechanisms of action. This compound inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, which is highly active in metabolically demanding cancer cells.[1] This leads to a rapid depletion of intracellular NAD+, a critical coenzyme for cellular metabolism and a substrate for NAD+-dependent enzymes, including Poly (ADP-ribose) polymerase-1 (PARP-1).[2][3] PARP-1 is essential for the repair of single-strand DNA breaks.

Cytarabine, upon intracellular conversion to its active triphosphate form (ara-CTP), is incorporated into DNA during replication (S-phase), leading to DNA strand breaks and replication stress.[4][5] By inhibiting PARP-1 activity through NAD+ depletion, this compound compromises the cancer cell's ability to repair the DNA damage induced by cytarabine.[2] This dual assault—inflicting DNA damage while simultaneously crippling the repair machinery—results in an accumulation of cytotoxic lesions, leading to enhanced apoptosis and a synergistic anti-tumor effect.

Caption: Synergistic mechanism of this compound and cytarabine in leukemia.

Data Presentation

While specific combination index (CI) values for this compound and cytarabine are not yet extensively published, preclinical studies have consistently demonstrated a strong synergistic relationship. This compound shows potent single-agent activity across a range of hematological malignancy cell lines. The combination with cytarabine has been shown to significantly enhance anti-leukemic efficacy in vivo.[2][3][6]

Table 1: Single-Agent Activity of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)
MV4-11Acute Myeloid Leukemia (AML)2.11
U937Histiocytic Lymphoma2.70
RS4;11Acute Lymphoblastic Leukemia (ALL)1.05
HEL92.1.7Erythroleukemia1.36
Patient-Derived ALLAcute Lymphoblastic Leukemia (ALL)0.4 - 3.6
Patient-Derived AMLAcute Myeloid Leukemia (AML)~3.31

Data compiled from publicly available information.[2][7]

In Vivo Synergy: In patient-derived xenograft (PDX) models of high-risk pediatric ALL, the combination of this compound with cytarabine resulted in significantly enhanced anti-leukemic activity compared to either agent alone, demonstrating the potent synergy in a clinically relevant setting.[2][3][6]

Experimental Protocols

The following protocols provide a framework for characterizing the synergy between this compound and cytarabine.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_vitro Leukemia Cell Lines (e.g., MV4-11, RS4;11) viability Protocol 1: Cell Viability & Synergy (IC50, Combination Index) start_vitro->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI) viability->apoptosis western Protocol 3: Western Blot Analysis (PARP, Caspase-3) viability->western start_vivo Leukemia Xenograft Model (e.g., PDX in NSG mice) viability->start_vivo Promising Combinations treatment Protocol 4: In Vivo Synergy Study (Tumor Burden, Survival) start_vivo->treatment imaging Bioluminescence Imaging treatment->imaging survival Kaplan-Meier Survival treatment->survival

Caption: General workflow for evaluating this compound and cytarabine synergy.
Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cytarabine individually and to quantify their synergistic interaction using the Combination Index (CI) method.

Materials:

  • Leukemia cell lines (e.g., MV4-11 for AML, RS4;11 for ALL)

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Cytarabine (stock solution in sterile water or PBS)

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader (luminometer or spectrophotometer)

  • CompuSyn software or similar for CI calculation

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Single-Agent Titration:

    • Prepare 2-fold serial dilutions of this compound and cytarabine in culture medium.

    • Add 100 µL of the diluted drugs to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO/water) controls.

    • Test at least 6-8 concentrations for each drug to generate a full dose-response curve.

  • Combination Treatment (Constant Ratio):

    • Determine the IC50 values for each drug from the single-agent titration.

    • Prepare a stock mixture of this compound and cytarabine at a constant ratio based on their IC50 values (e.g., a ratio of 1:100 if the IC50 of this compound is 2 nM and cytarabine is 200 nM).

    • Perform serial dilutions of this combination mixture and add to the cells as in step 2.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the chosen viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Calculate the IC50 values for single agents using non-linear regression (log(inhibitor) vs. response).

    • Use CompuSyn software to input the dose-effect data for single agents and the combination. The software will automatically calculate CI values based on the Chou-Talalay method.

      • CI < 1 indicates Synergy

      • CI = 1 indicates an Additive effect

      • CI > 1 indicates Antagonism

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound and cytarabine, alone and in combination.

Materials:

  • Leukemia cells treated as described below

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 0.5 x 10^6 cells in 6-well plates. Treat cells with this compound, cytarabine, and the combination at synergistic concentrations (e.g., IC50 and 0.5x IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

Protocol 3: Western Blot Analysis for PARP Cleavage

Objective: To assess the molecular markers of apoptosis (cleaved PARP, cleaved Caspase-3) and confirm the inhibition of PARP activity.

Materials:

  • Leukemia cells treated as described in Protocol 2 (48-hour treatment)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-PARP (full-length and cleaved), anti-cleaved Caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using the BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system. An increase in the cleaved PARP (89 kDa) fragment and cleaved Caspase-3 indicates apoptosis induction.

Protocol 4: In Vivo Synergy Study in a Leukemia Xenograft Model

Objective: To evaluate the synergistic anti-tumor efficacy of this compound and cytarabine in a systemic leukemia mouse model.

Materials:

  • Luciferase-expressing leukemia cells (e.g., MV4-11-luc)

  • Immunocompromised mice (e.g., NOD/SCID/gamma or NSG)

  • This compound formulation (e.g., in 30% HPBCD for oral gavage)[7]

  • Cytarabine formulation (e.g., in saline for intraperitoneal injection)

  • In vivo imaging system (IVIS) and D-luciferin

  • Calipers for any subcutaneous models

Procedure:

  • Model Establishment: Inject 1 x 10^6 MV4-11-luc cells intravenously (IV) into NSG mice.

  • Tumor Monitoring: Monitor leukemia engraftment and progression starting 5-7 days post-injection via bioluminescence imaging (BLI).

  • Treatment Initiation: Once a consistent BLI signal is detected, randomize mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 20-40 mg/kg, oral gavage, 3 days on/4 days off)

    • Group 3: Cytarabine (e.g., 25-50 mg/kg, IP injection, 5 days on)[8]

    • Group 4: this compound + Cytarabine (dosed as per individual arms)

  • Efficacy Assessment:

    • Tumor Burden: Monitor tumor burden weekly using BLI. Quantify the total photon flux for each mouse.

    • Survival: Monitor mice for signs of morbidity and record survival. Plot Kaplan-Meier survival curves.

    • Toxicity: Monitor body weight twice weekly as a measure of treatment tolerance.

  • Data Analysis: Compare tumor growth rates and survival curves between the combination group and single-agent/vehicle groups. A significant delay in tumor progression and an increase in overall survival in the combination group compared to single-agent groups indicates in vivo synergy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming OT-82 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the NAMPT inhibitor OT-82. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) synthesis.[1][2] By inhibiting NAMPT, this compound depletes the cellular pool of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1][3] This leads to a reduction in ATP levels and the induction of apoptosis in cancer cells, particularly those of hematopoietic origin.[1][3][4]

Q2: My cancer cell line is showing high intrinsic resistance to this compound. What are the potential underlying mechanisms?

A2: High intrinsic resistance to this compound is often linked to the cancer cells' ability to utilize alternative NAD+ synthesis pathways, bypassing the NAMPT-dependent salvage pathway. The two main mechanisms are:

  • High expression of Nicotinate Phosphoribosyltransferase (NAPRT): NAPRT is the key enzyme in the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA). Cancer cells with high NAPRT expression can utilize NA from the culture medium to maintain their NAD+ pool, thus rendering them resistant to NAMPT inhibition by this compound.[5] Low expression of NAPRT, often due to promoter methylation, is a predictor of greater sensitivity to NAMPT inhibitors.[6]

  • Upregulation of the de novo NAD+ synthesis pathway: This pathway synthesizes NAD+ from tryptophan. Increased expression of key enzymes in this pathway, such as Quinotinate Phosphoribosyltransferase (QPRT), can also contribute to resistance.[7]

Q3: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the likely acquired resistance mechanisms?

A3: Acquired resistance to this compound can arise through several mechanisms, including:

  • Upregulation of alternative NAD+ synthesis pathways: Similar to intrinsic resistance, cancer cells can adapt to long-term this compound treatment by upregulating the expression of NAPRT or enzymes in the de novo pathway.[7]

  • Increased expression of CD38: CD38 is a major NAD+-consuming enzyme. High expression of CD38 has been associated with resistance to this compound in acute lymphoblastic leukemia.[8]

  • Mutations in the NAMPT gene: Although not yet specifically reported for this compound, mutations in the drug-binding site of NAMPT are a potential mechanism of acquired resistance to NAMPT inhibitors.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[7][9]

  • Metabolic Reprogramming: Resistant cells may undergo broader metabolic shifts to adapt to the energy stress induced by NAD+ depletion. This can involve alterations in glycolysis, glutaminolysis, or other metabolic pathways to maintain ATP production.

Q4: How can I overcome this compound resistance in my experiments?

A4: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy:

    • With DNA damaging agents: this compound impairs DNA repair by depleting NAD+, a required cofactor for PARP enzymes. Combining this compound with DNA damaging agents (e.g., irinotecan, cisplatin) can lead to a synergistic anti-tumor effect.[10][11]

    • With PARP inhibitors: The same principle of synthetic lethality applies to combining this compound with PARP inhibitors.

    • With NAPRT inhibitors: For NAPRT-expressing resistant cells, co-treatment with a NAPRT inhibitor (e.g., 2-hydroxynicotinic acid) can block the bypass pathway and re-sensitize cells to this compound.[5][12]

  • Dietary Modification (in vivo studies): Since the Preiss-Handler pathway relies on nicotinic acid, reducing dietary niacin intake can enhance the in vivo efficacy of this compound, particularly against tumors with some level of NAPRT expression.[1]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
High IC50 value for this compound in a new cell line. 1. High intrinsic expression of NAPRT. 2. High expression of QPRT. 3. High expression of drug efflux pumps (e.g., ABCB1).1. Assess the baseline mRNA and protein expression levels of NAPRT and QPRT. 2. Test the effect of nicotinic acid (NA) in your culture medium. Resistance that is overcome by removing NA points to NAPRT activity. 3. Evaluate the expression of common ABC transporters.
Loss of this compound efficacy over time in continuous culture. 1. Selection of a pre-existing resistant sub-clone. 2. Acquired upregulation of NAPRT or QPRT. 3. Acquired mutation in NAMPT.1. Develop a resistant cell line through continuous exposure to increasing concentrations of this compound and compare its molecular profile to the parental line. 2. Sequence the NAMPT gene in the resistant line to check for mutations.
Inconsistent results in this compound combination studies. 1. Suboptimal drug concentrations. 2. Inappropriate timing of drug administration.1. Perform a dose-matrix experiment to determine the optimal synergistic concentrations of this compound and the combination agent. 2. Test different administration schedules (e.g., sequential vs. concurrent).
Difficulty in detecting NAD+ depletion after this compound treatment. 1. Inefficient cell lysis. 2. Rapid degradation of NAD+/NADH. 3. Insufficient drug concentration or incubation time.1. Use a validated NAD+/NADH assay kit and follow the protocol carefully, ensuring complete cell lysis. 2. Perform a time-course and dose-response experiment to determine the optimal conditions for observing NAD+ depletion in your specific cell line.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Hematopoietic Malignancies (Average) 2.89 ± 0.47 [3]
MV4-11Acute Myeloid Leukemia~1[1]
RS4;11Acute Lymphoblastic Leukemia0.3[5]
Various Leukemia Cell LinesAcute Leukemia0.2 - 4.0[5]
Patient-Derived Xenograft CellsPediatric Acute Lymphoblastic Leukemia0.4 - 3.6[5]
Non-Hematopoietic Malignancies (Average) 13.03 ± 2.94 [3]
Ewing Sarcoma Cell LinesEwing SarcomaSingle-digit nM range[10][11]

Table 2: Comparison of this compound Sensitivity in Healthy vs. Malignant Hematopoietic Cells

Cell TypeIC50 (nM)Reference
Healthy Bone Marrow Mononuclear Cells62.69 ± 18.20[4]
Acute Myeloid Leukemia (AML) Patient Cells3.31 ± 0.85[4]
Acute Lymphoblastic Leukemia (ALL) Patient Cells7.10 ± 1.47[4]

Key Experimental Protocols

1. Protocol for Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, stepwise exposure to the drug.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO2)

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line after 72 hours of treatment.

    • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

    • Recovery and Expansion: Once the cell population begins to recover and proliferate, remove the this compound-containing medium and culture the cells in a drug-free medium until they reach approximately 80% confluency.

    • Stepwise Dose Escalation: Re-plate the cells and expose them to a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).

    • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months.

    • Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), characterize its resistance. Confirm the new, higher IC50 and investigate the underlying resistance mechanisms (e.g., expression of NAPRT, CD38, sequencing of NAMPT).

2. Protocol for Measurement of Intracellular NAD+/NADH Levels

This protocol outlines the steps for quantifying the ratio of NAD+ to NADH in cancer cells following treatment with this compound, using a commercially available colorimetric or fluorometric assay kit.

  • Materials:

    • Cancer cells (parental and/or resistant)

    • This compound

    • 96-well plates

    • NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Promega, or Abcam)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere overnight.

    • This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

    • Cell Lysis and Extraction:

      • To measure total NAD+ and NADH, lyse the cells using the NAD/NADH extraction buffer provided in the kit.

      • To measure NAD+ and NADH separately, divide the lysate into two. For NADH measurement, treat one aliquot with a base to decompose NAD+. For NAD+ measurement, treat the other aliquot with an acid to decompose NADH. Neutralize both samples after treatment.

    • Assay Reaction: Add the cycling enzyme and substrate mixture from the kit to the cell extracts and standards. This reaction converts NAD+ to NADH, which then reduces a probe to generate a colored or fluorescent product.

    • Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 1-4 hours). Measure the absorbance or fluorescence using a microplate reader.

    • Data Analysis: Calculate the concentrations of NAD+ and NADH in the samples by comparing their readings to the standard curve.

Visualizations

OT82_Mechanism_of_Action cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide NAD NAD+ NMN->NAD DNA_Repair DNA Repair (e.g., PARP) NAD->DNA_Repair Metabolism Redox Reactions & Metabolism NAD->Metabolism ATP ATP Apoptosis Apoptosis ATP->Apoptosis DNA_Repair->Apoptosis Metabolism->ATP NAMPT->NMN OT82 This compound OT82->NAMPT

Caption: Mechanism of action of this compound in cancer cells.

OT82_Resistance_Mechanisms cluster_cell This compound Resistant Cancer Cell cluster_bypass Bypass Pathways cluster_other Other Mechanisms OT82 This compound NAMPT NAMPT OT82->NAMPT ABC ABC Transporter (Upregulated) OT82->ABC NAD NAD+ NAMPT->NAD Cell_Survival Cell Survival NAD->Cell_Survival CD38 CD38 (Upregulated) NAD->CD38 Consumption NA Nicotinic Acid NAPRT NAPRT (Upregulated) NA->NAPRT Tryptophan Tryptophan QPRT QPRT (Upregulated) Tryptophan->QPRT NAPRT->NAD QPRT->NAD

Caption: Key mechanisms of resistance to this compound.

Overcoming_Resistance_Workflow Start Experiment Shows This compound Resistance Assess Assess Resistance Mechanism Start->Assess NAPRT_High High NAPRT Expression? Assess->NAPRT_High DNA_Damage Impaired DNA Damage Response? Assess->DNA_Damage NAPRT_High->DNA_Damage No Combo_NAPRTi Combine this compound + NAPRTi NAPRT_High->Combo_NAPRTi Yes Combo_DNA Combine this compound + DNA Damaging Agent (e.g., Irinotecan) DNA_Damage->Combo_DNA Yes Reassess Re-assess Cell Viability / Tumor Growth Combo_NAPRTi->Reassess Combo_DNA->Reassess

Caption: A logical workflow for overcoming this compound resistance.

References

OT-82 off-target effects in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of OT-82 in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for cellular metabolism and the function of NAD+-dependent enzymes involved in processes like DNA repair.[4] This NAD+ depletion ultimately leads to cell death, particularly in cells that are highly dependent on this pathway, such as hematological malignancies.[2][5]

Q2: What are the known off-target effects of this compound in normal cells?

A2: The primary "off-target" consideration for this compound is its effect on normal, healthy cells, particularly those of hematopoietic origin.[2] While this compound shows selectivity for cancer cells, it can also induce cytotoxicity in normal hematopoietic cells due to their reliance on the NAMPT pathway.[2][5] However, toxicological studies in mice and nonhuman primates have indicated that this compound does not exhibit the cardiac, neurological, or retinal toxicities that have been observed with other NAMPT inhibitors.[2][6] The dose-limiting toxicity of this compound is primarily related to its effects on hematopoietic and lymphoid organs.[2]

Q3: How does the cytotoxicity of this compound compare between cancer cells and normal cells?

A3: this compound demonstrates a degree of selectivity, being more toxic to cancer cells, especially those of hematopoietic origin, compared to normal cells.[2][5] For instance, the IC50 value for bone marrow mononuclear cells (BMMNCs) from healthy donors is significantly higher than that for leukemic cells from patients with Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[3][5] This suggests a therapeutic window for targeting malignant cells while minimizing effects on their normal counterparts.

Q4: What is the role of NAD+ depletion in the observed effects of this compound?

A4: The cytotoxic effects of this compound are directly linked to its on-target inhibition of NAMPT and subsequent NAD+ depletion.[7][8] This has been confirmed in experiments where the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, rescued cells from this compound-induced cell death.[8][9] The reduction in NAD+ levels leads to a decrease in ATP, impairment of DNA damage repair mechanisms through loss of PARP activity, and ultimately triggers apoptosis (programmed cell death).[8][10]

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Normal Control Cells

  • Problem: You are observing higher-than-expected cell death in your normal (non-cancerous) control cell lines or primary cells when treated with this compound.

  • Possible Causes & Solutions:

    • Cell Type Sensitivity: Normal hematopoietic progenitor cells are known to be more sensitive to NAMPT inhibition than other normal cell types.[2] If using these cells as controls, a higher level of cytotoxicity is expected compared to non-hematopoietic normal cells like fibroblasts.

    • Concentration Too High: The concentration of this compound may be too high for the specific normal cell type being used. Refer to the IC50 data for different cell lines and consider performing a dose-response curve to determine the optimal concentration for your experiment.

    • Incorrect Seeding Density: Low cell seeding density can make cells more susceptible to drug treatment. Ensure you are using an appropriate seeding density for your cell type.

    • Rescue Experiment: To confirm that the observed cytotoxicity is due to on-target NAMPT inhibition, perform a rescue experiment by co-incubating the cells with this compound and nicotinamide mononucleotide (NMN). If the cytotoxicity is reversed, it confirms the on-target effect.[2][8][9]

Issue 2: Inconsistent or Non-Reproducible Results in Off-Target Assays

  • Problem: You are getting variable results when assessing the off-target effects of this compound across different experimental runs.

  • Possible Causes & Solutions:

    • Reagent Stability: Ensure that the this compound stock solution is stored correctly (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[5]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with extensive passaging.

    • Assay Timing: The timing of your assay readout is critical. NAD+ and ATP depletion can be observed within hours, while apoptosis may take 48-72 hours to become prominent.[7] Standardize the incubation time with this compound for all experiments.

    • Control Consistency: Ensure that your vehicle control (e.g., DMSO) concentration is consistent across all experiments and is not contributing to cytotoxicity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell Type CategoryCell Line / OriginIC50 (nM)
Hematopoietic (HP) Cancer MV4-11 (AML)2.11[5]
U937 (Histiocytic Lymphoma)2.70[5]
RS4;11 (ALL)1.05[5]
PER4851.36[3]
Average HP Cancer Lines2.89 ± 0.47[6]
Non-Hematopoietic (Non-HP) Cancer MCF-7 (Breast Cancer)37.92[5]
U87 (Glioblastoma)29.52[5]
HT29 (Colon Cancer)15.67[5]
H1299 (Lung Cancer)7.95[5]
Average Non-HP Cancer Lines13.03 ± 2.94[6]
Patient-Derived Leukemic Cells AML Donors31[3][5]
ALL Donors7.10[3][5]
Normal Cells Bone Marrow Mononuclear Cells (Healthy Donors)62.69[3][5]
Normal Fibroblast Cells (WI-39, HFFF2)- (Less sensitive than cancer cells)[2]

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using Resazurin Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.0001 to 10 µM) or vehicle control (DMSO).[5]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Resazurin Staining: Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: NAD+/ATP Measurement

  • Cell Treatment: Treat cells (e.g., MV4-11) with this compound (e.g., 0.001-10 µM) or vehicle control for a specified time (e.g., 24-48 hours).[7][5]

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for commercially available NAD+/NADH and ATP assay kits.

  • Measurement: Measure the levels of NAD+ and ATP using a luminometer or spectrophotometer as per the kit instructions.

  • Data Analysis: Normalize the NAD+ and ATP levels to the total protein concentration or cell number and express the results as a percentage of the vehicle-treated control.[7]

Visualizations

OT82_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD ATP ATP Synthesis NAD->ATP PARP PARP Activity (DNA Repair) NAD->PARP Apoptosis Apoptosis NAD->Apoptosis Depletion leads to ATP->Apoptosis Depletion leads to PARP->Apoptosis Inhibition leads to OT82 This compound OT82->NAMPT

Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, which in turn inhibits PARP activity and induces apoptosis.

Experimental_Workflow cluster_assays Assess Off-Target Effects start Start: Culture Normal Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability Assay (e.g., Resazurin) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis nad_atp NAD+/ATP Measurement incubation->nad_atp analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis nad_atp->analysis end End: Evaluate Off-Target Profile analysis->end

Caption: Workflow for assessing the off-target effects of this compound on normal cells.

Troubleshooting_Guide start High Cytotoxicity in Normal Control Cells? cause1 Is the control cell type hematopoietic? start->cause1 solution1_yes Expected sensitivity. Consider non-hematopoietic controls for comparison. cause1->solution1_yes Yes cause2 Is the this compound concentration optimized? cause1->cause2 No end Problem Resolved solution1_yes->end solution2_no Perform dose-response curve to find optimal concentration. cause2->solution2_no No cause3 Is cytotoxicity on-target? cause2->cause3 Yes solution2_no->end solution3_no Perform NMN rescue experiment. cause3->solution3_no Unsure cause3->end Yes solution3_no->end

Caption: A troubleshooting decision tree for high cytotoxicity in normal control cells treated with this compound.

References

Technical Support Center: OT-82 and Niacin Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the NAMPT inhibitor OT-82, with a specific focus on optimizing its therapeutic window through co-administration with niacin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, which is crucial for cellular metabolism and energy production.[4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells that have a high demand for NAD+.[2][6]

Q2: Why is niacin used in combination with this compound?

A2: Niacin (nicotinic acid) is used to widen the therapeutic window of this compound.[4][5] Healthy cells can utilize niacin to synthesize NAD+ through an alternative route called the Preiss-Handler pathway, which is independent of NAMPT.[7][8] This allows healthy tissues to be "rescued" from the NAD+-depleting effects of this compound. In contrast, many cancer cells, especially those of hematopoietic origin, are highly dependent on the NAMPT-mediated salvage pathway and are less efficient at using the Preiss-Handler pathway.[4][5][9] This differential reliance allows for selective targeting of cancer cells while protecting normal cells.

Q3: What is the primary dose-limiting toxicity of this compound?

A3: The primary dose-limiting toxicities of this compound observed in preclinical studies are related to the hematopoietic and lymphoid organs, such as the bone marrow, spleen, and lymph nodes.[4][5] Unlike other NAMPT inhibitors, this compound has not been associated with cardiac, neurological, or retinal toxicities in preclinical models.[4][5]

Q4: How does this compound induced NAD+ depletion lead to cell death?

A4: Depletion of NAD+ by this compound disrupts several critical cellular processes. It leads to a reduction in ATP levels, impairing cellular energy metabolism.[3][6] Additionally, it inhibits the activity of NAD+-dependent enzymes like poly(ADP-ribose) polymerases (PARPs), which are essential for DNA damage repair.[6][10] This combination of energy depletion and impaired DNA repair ultimately triggers apoptosis (programmed cell death).[6][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High toxicity in normal (non-cancerous) control cells 1. Niacin concentration is too low to provide adequate rescue. 2. The specific normal cell line used has low expression of Nicotinic Acid Phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway. 3. This compound concentration is too high.1. Increase the concentration of niacin in the culture medium. A typical starting concentration is 10 µM.[11] 2. Verify the NAPRT expression status of your control cell line. If it is low, consider using a different control cell line with robust NAPRT expression. 3. Perform a dose-response curve to determine the optimal this compound concentration that maintains a therapeutic window with your specific cell lines.
Lack of this compound efficacy in cancer cells, even without niacin 1. The cancer cell line is not dependent on the NAMPT pathway and may utilize the Preiss-Handler or de novo NAD+ synthesis pathways. 2. Incorrect dosage or degradation of this compound. 3. The cancer cells have acquired resistance mechanisms.1. Assess the expression levels of key enzymes in all three NAD+ synthesis pathways (NAMPT, NAPRT, and enzymes of the de novo pathway). 2. Confirm the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. 3. Consider investigating potential resistance mechanisms, such as upregulation of efflux pumps or alternative NAD+ production pathways.
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent timing of drug administration. 3. Fluctuation in niacin levels in the culture medium.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Adhere to a strict timeline for the addition of this compound and niacin. 3. Ensure the culture medium is supplemented with a consistent and fresh supply of niacin for each experiment.
Niacin rescues cancer cells from this compound-induced death 1. The cancer cell line has a functional Preiss-Handler pathway (high NAPRT expression). 2. The niacin concentration is excessively high.1. This approach may not be suitable for cancer cell lines with high NAPRT expression. You can assess NAPRT levels via Western blot or qPCR to confirm. 2. Titrate the niacin concentration to find a level that rescues normal cells but has minimal protective effect on your cancer cell line of interest.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia2.11[3]
U937Histiocytic Lymphoma2.70[3]
RS4;11Acute Lymphoblastic Leukemia1.05[3]
HEL92.1.7Erythroleukemia1.36[3]
MCF-7Breast Cancer37.92[3]
U87Glioblastoma29.52[3]
HT29Colorectal Cancer15.67[3]
H1299Non-Small Cell Lung Cancer7.95[3]

Table 2: Effect of this compound on Intracellular NAD+ and ATP Levels in MV4-11 Cells

TreatmentTime (hours)% NAD+ Reduction (relative to control)% ATP Reduction (relative to control)
1 nM this compound24~100%[6]Not specified
1 nM this compound48Not specified~95%[6]
This compound (dose-dependent)48Dose-dependent reduction observedDose-dependent reduction observed[3]

Experimental Protocols

Protocol 1: Assessing Cell Viability with this compound and Niacin

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of niacin in sterile water or PBS.

  • Treatment:

    • For the this compound only group, perform serial dilutions of this compound in culture medium and add to the designated wells.

    • For the niacin rescue group, supplement the culture medium with the desired final concentration of niacin (e.g., 10 µM) and then add the serial dilutions of this compound.

    • Include vehicle control (DMSO) and niacin only control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Use a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay to determine cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for this compound with and without niacin using non-linear regression analysis.

Protocol 2: Measurement of Intracellular NAD+ Levels

  • Cell Treatment: Plate cells in a 6-well plate and treat with this compound and/or niacin as described in Protocol 1 for the desired time points (e.g., 24, 48 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add NAD+ extraction buffer to each well and scrape the cells.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

  • NAD+ Quantification:

    • Use a commercially available NAD+/NADH quantification kit.

    • Follow the manufacturer's protocol to measure the absorbance or fluorescence of the samples.

  • Data Analysis:

    • Generate a standard curve using the provided NAD+ standards.

    • Calculate the NAD+ concentration in each sample and normalize to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).

Visualizations

OT82_Niacin_Pathway cluster_Salvage NAMPT-dependent Salvage Pathway (Dominant in Cancer Cells) cluster_PreissHandler Preiss-Handler Pathway (Niacin Rescue) cluster_CellularEffects Cellular Effects NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD_S NAD+ NMN->NAD_S NAD_depletion NAD+ Depletion NA Niacin (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD_PH NAD+ NAAD->NAD_PH Healthy_Cell_Survival Healthy Cell Survival NAD_PH->Healthy_Cell_Survival OT82 This compound NAMPT NAMPT OT82->NAMPT ATP_depletion ATP Depletion NAD_depletion->ATP_depletion PARP_inhibition PARP Inhibition NAD_depletion->PARP_inhibition Cell_Death Cancer Cell Death ATP_depletion->Cell_Death PARP_inhibition->Cell_Death Experimental_Workflow cluster_treatment Treatment Groups (72h Incubation) start Start Experiment plate_cells Plate Cancer and Normal Cells start->plate_cells overnight Incubate Overnight plate_cells->overnight prepare_drugs Prepare this compound and Niacin Solutions overnight->prepare_drugs control Vehicle Control prepare_drugs->control ot82_only This compound Dose Response prepare_drugs->ot82_only niacin_rescue This compound + Niacin prepare_drugs->niacin_rescue viability_assay Perform Cell Viability Assay (e.g., Resazurin) control->viability_assay ot82_only->viability_assay niacin_rescue->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis end End data_analysis->end Troubleshooting_Logic start Unexpected High Toxicity in Normal Cells q1 Is Niacin concentration adequate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is control cell line NAPRT proficient? a1_yes->q2 sol1 Increase Niacin Concentration a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is this compound concentration too high? a2_yes->q3 sol2 Select NAPRT-proficient cell line a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Lower this compound Concentration (Titrate) a3_yes->sol3 end Problem Resolved a3_no->end sol1->end sol2->end sol3->end

References

Technical Support Center: OT-82 On-Target Validation via NMN Rescue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nicotinamide Mononucleotide (NMN) to validate the on-target activity of OT-82, a potent NAMPT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel and potent small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis, which is crucial for cellular bioenergetics and various NAD+-dependent enzymatic reactions.[1][2][4] By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ and NADH levels, thereby inducing cellular stress, impairing DNA damage repair, and ultimately leading to cell death in cancer cells that are highly dependent on this pathway.[2][4][5]

Q2: How does NMN rescue the effects of this compound?

Nicotinamide Mononucleotide (NMN) is the direct product of the NAMPT enzyme.[1][2][6] When cells are treated with this compound, the production of NMN is blocked. By supplying exogenous NMN, the block in the NAD+ salvage pathway is bypassed, allowing for the downstream synthesis of NAD+ to be restored. This rescue of NAD+ levels confirms that the observed cellular effects of this compound are a direct consequence of NAMPT inhibition, thus validating its on-target activity.[2][5][6]

Q3: What cellular effects of this compound can be reversed by NMN?

Co-administration of NMN has been demonstrated to rescue several key cellular effects induced by this compound, including:

  • Depletion of NAD+ and NADH pools: NMN restores intracellular NAD+ and NADH concentrations.[2][6]

  • Inhibition of cell proliferation and viability: The anti-proliferative effects of this compound are reversed by the addition of NMN.[2][5]

  • Impaired DNA damage repair: NMN can rescue the this compound-induced loss of PARP activity, a critical component of the DNA damage response.[2][5]

  • Induction of apoptosis: The cytotoxic effects of this compound, including the induction of apoptosis, can be reversed with NMN co-treatment.[5]

Q4: In what cancer models has the this compound NMN rescue been demonstrated?

The on-target activity of this compound, confirmed by NMN rescue experiments, has been demonstrated in various preclinical cancer models, including Ewing sarcoma and Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC).[2][6]

Troubleshooting Guide

Problem 1: NMN co-treatment does not fully rescue this compound-induced cell death.

  • Possible Cause 1: Suboptimal NMN Concentration.

    • Solution: Ensure that the concentration of NMN is sufficient to bypass the NAMPT inhibition. A common starting concentration for NMN in rescue experiments is 1 mM.[5] It may be necessary to perform a dose-response experiment with varying NMN concentrations to determine the optimal rescue concentration for your specific cell line and experimental conditions.

  • Possible Cause 2: Timing of NMN Addition.

    • Solution: Add NMN at the same time as this compound treatment.[2] Delayed addition of NMN may not be sufficient to prevent irreversible cellular damage initiated by NAD+ depletion.

  • Possible Cause 3: Off-target effects of this compound at high concentrations.

    • Solution: While this compound is a potent NAMPT inhibitor, extremely high concentrations may induce off-target toxicities. Confirm that you are using this compound at a concentration that is within the validated range for on-target NAMPT inhibition (typically in the low nanomolar range).[2] Perform a dose-response curve for this compound in your cell line to identify the IC50 value.

Problem 2: Inconsistent results in NAD+ level measurements after this compound and NMN treatment.

  • Possible Cause 1: Improper sample handling.

    • Solution: NAD+ and NADH are labile molecules. Ensure rapid processing of cell lysates and keep samples on ice to prevent degradation. Follow the specific instructions of your NAD/NADH assay kit for sample preparation and storage.

  • Possible Cause 2: Incorrect timing of measurement.

    • Solution: The kinetics of NAD+ depletion and rescue can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing maximum NAD+ depletion with this compound and its rescue by NMN. A 24-hour treatment period has been shown to be effective for observing changes in PARP activity, which is dependent on NAD+.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from representative NMN rescue experiments with this compound.

Table 1: Effect of this compound and NMN on Cell Viability

Cell LineThis compound ConcentrationNMN Concentration% Viability (relative to DMSO control)
Ewing Sarcoma Cells10 nM-~20%
Ewing Sarcoma Cells10 nM1 mM~100%

Data synthesized from qualitative descriptions in cited literature.[5]

Table 2: Effect of this compound and NMN on NAD+ Levels

Cell LineThis compound ConcentrationNMN ConcentrationRelative NAD+ Levels
EWS CellsDose-dependent-Significant Reduction
EWS CellsEffective DosePresentRescued to near-normal levels

Specific quantitative values for percentage reduction and rescue were not consistently provided in the search results.[1][2]

Table 3: Effect of this compound and NMN on PARP Activity

Cell LineThis compound ConcentrationNMN ConcentrationRelative PARP Activity
EWS Cells5 nM-Significant Decrease
EWS Cells5 nM1 mMRescued to baseline levels

Data synthesized from qualitative descriptions in cited literature.[4][5]

Experimental Protocols

1. Cell Viability Assay (MTS/WST-1 Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound with or without NMN. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. NAD+/NADH Level Measurement (NAD/NADH-Glo™ Assay)

  • Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay. A 24-hour treatment duration is often sufficient.

  • Cell Lysis: After treatment, lyse the cells according to the NAD/NADH-Glo™ Assay protocol. This typically involves adding a specific lysis buffer.

  • NAD+/NADH Detection: Follow the manufacturer's protocol to measure NAD+ and NADH levels. The assay involves enzymatic reactions that lead to a luminescent signal proportional to the amount of NAD+ or NADH.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve and normalize to cell number or protein concentration.

3. PARP Activity Assay

  • Cell Treatment: Treat cells with this compound with or without NMN for 24 hours.[5]

  • Cell Lysate Preparation: Prepare whole-cell lysates using a suitable lysis buffer.

  • PARP Activity Measurement: Use a commercially available PARP activity assay kit (e.g., a colorimetric or chemiluminescent assay). These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Data Analysis: Quantify PARP activity based on the assay's readout and normalize to the protein concentration of the cell lysates.

Visualizations

OT82_NMN_Rescue_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibition Inhibition and Rescue cluster_effects Cellular Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Product NAD+ NAD+ NMN->NAD+ Precursor Cell Proliferation Cell Proliferation NAD+->Cell Proliferation DNA Repair (PARP) DNA Repair (PARP) NAD+->DNA Repair (PARP) Apoptosis Apoptosis NAD+->Apoptosis (low NAD+) This compound This compound This compound->NAMPT Inhibition Exogenous NMN Exogenous NMN Exogenous NMN->NMN Rescue

Caption: Signaling pathway of this compound inhibition of NAMPT and NMN rescue.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays On-Target Validation Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Seed Cells Treatment_Groups Treat with: - Vehicle (Control) - this compound - this compound + NMN - NMN alone Cell_Culture->Treatment_Groups Incubation Incubate for 24-72 hours Treatment_Groups->Incubation Viability_Assay Cell Viability Assay (MTS/WST-1) Incubation->Viability_Assay NAD_Assay NAD+/NADH Level Measurement Incubation->NAD_Assay PARP_Assay PARP Activity Assay Incubation->PARP_Assay Data_Collection Collect Absorbance/ Luminescence Data Viability_Assay->Data_Collection NAD_Assay->Data_Collection PARP_Assay->Data_Collection Normalization Normalize to Control Data_Collection->Normalization Conclusion Confirm On-Target Activity of this compound Normalization->Conclusion

Caption: Experimental workflow for this compound on-target validation using NMN rescue.

References

troubleshooting OT-82 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the NAMPT inhibitor, OT-82.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn leads to a reduction in ATP and induces apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on this pathway.[3][4][5] It has shown strong efficacy against hematological malignancies.[1][3]

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1]

Q3: Is this compound cytotoxic to all cell types?

This compound has demonstrated selective cytotoxicity. It is particularly potent against cells of hematopoietic origin and has been shown to be more toxic to cancer cells, such as those from leukemia patients, compared to normal, healthy cells.[1][3] Non-hematopoietic cancer cell lines are also sensitive, but generally to a lesser extent than hematopoietic cancer cells.[1][3]

Troubleshooting Guide

Q1: I am observing precipitation after diluting my this compound stock solution in aqueous media. What should I do?

This is a common issue when diluting a compound from a high-concentration DMSO stock into an aqueous buffer or cell culture medium. Here are several steps to troubleshoot this problem:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, as higher concentrations can be toxic to cells. However, a sufficient amount of DMSO is necessary to maintain solubility.

  • Pre-warming Media: Gently pre-warm your cell culture media or PBS to 37°C before adding the this compound stock solution. This can help improve solubility.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can help to avoid a sudden change in solvent polarity that can cause precipitation.

  • Vortexing/Mixing: When adding the this compound stock to the aqueous solution, vortex or mix the solution gently and continuously to ensure rapid and uniform dispersion.

  • Sonication: If precipitation persists, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound. Use with caution as this can potentially degrade the compound with prolonged exposure.

  • Formulation with Surfactants: For in vivo studies, specific formulations using agents like PEG300 and Tween-80 are recommended to improve solubility.[6] Similar principles can be applied for in vitro work if the vehicle components are tested for cellular toxicity.

Q2: My this compound solution appears to have a slight color. Is this normal?

Pure this compound solutions in DMSO are typically clear and colorless. A noticeable color change, such as yellowing, could be an indication of compound degradation or contamination. It is recommended to use fresh, high-quality DMSO for preparing stock solutions and to store them protected from light. If you suspect degradation, it is advisable to use a fresh vial of the compound.

Q3: I am not observing the expected level of cytotoxicity in my cell-based assays. What could be the reason?

Several factors could contribute to a lack of expected activity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Hematological cancer cell lines are generally more sensitive than non-hematological lines.[1][3] Confirm the reported IC50 values for your specific cell line if available.

  • Compound Inactivity: Ensure that your this compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock if in doubt.

  • On-target Effect Confirmation: To confirm that the observed effects are due to NAMPT inhibition, a rescue experiment can be performed by co-treating the cells with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. The addition of NMN should reverse the cytotoxic effects of this compound.[7]

  • Assay Duration: The cytotoxic effects of this compound are dependent on the depletion of intracellular NAD+ pools, which can take time. Ensure your assay duration (e.g., 48-72 hours) is sufficient for the effects to manifest.[1]

  • Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure consistent cell numbers are used across experiments.

Data Presentation

This compound Solubility
SolventConcentrationObservations
DMSO85 mg/mL (200.24 mM)Soluble. It is recommended to use fresh DMSO as moisture can reduce solubility.[6]
EthanolNot specifiedSoluble.
MethanolNot specifiedSoluble.
WaterNot specifiedInsoluble.
This compound Stability
Storage ConditionDurationNotes
-80°C (Solid)≥ 2 yearsRecommended for long-term storage.[1]
-20°C (Solid)≥ 1 yearSuitable for shorter-term storage.[1]
In solvent at -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
In solvent at -20°C1 monthSuitable for working stocks.

Experimental Protocols

Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Stock Solution Preparation (10 mM):

    • To prepare a 10 mM stock solution, dissolve 4.24 mg of this compound (Molecular Weight: 424.47 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • For cell culture experiments, dilute the stock solution directly into pre-warmed (37°C) cell culture medium to the desired final concentration.

    • Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent toxicity.

    • Mix the final solution well by gentle inversion or pipetting before adding to the cells.

Measurement of Cellular NAD+/NADH Levels

The NAD/NADH-Glo™ Assay (Promega) is a commonly used method to measure the relative levels of NAD+ and NADH in cells treated with this compound.

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis and NAD+/NADH Detection:

    • Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol.

    • Add a volume of the detection reagent equal to the volume of cell culture medium in each well.

    • Mix briefly on a plate shaker to induce cell lysis.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the total amount of NAD+ and NADH in the sample.

Mandatory Visualizations

OT82_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate This compound This compound This compound->NAMPT Inhibition NMN NMN NAMPT->NMN Catalysis NAD+ NAD+ NMN->NAD+ PARP PARP NAD+->PARP Co-substrate Sirtuins Sirtuins NAD+->Sirtuins Co-substrate ATP_Production ATP Production NAD+->ATP_Production Required for DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis ATP_Production->Apoptosis Depletion leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM this compound stock in DMSO Treat_Cells Treat cells with this compound (various concentrations) Prepare_Stock->Treat_Cells Culture_Cells Culture cells to desired confluency Seed_Cells Seed cells in 96-well plates Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay NAD_Assay Measure NAD+/NADH levels (e.g., NAD/NADH-Glo) Incubate->NAD_Assay Data_Analysis Analyze data and determine IC50 Viability_Assay->Data_Analysis NAD_Assay->Data_Analysis

Caption: A typical in vitro experimental workflow for this compound.

Troubleshooting_Logic Start Issue Encountered Precipitation Precipitation in Aqueous Solution Start->Precipitation Low_Activity Lower than Expected Cytotoxicity Start->Low_Activity Check_DMSO Check final DMSO % Precipitation->Check_DMSO Warm_Media Pre-warm media to 37°C Precipitation->Warm_Media Serial_Dilution Use serial dilution Precipitation->Serial_Dilution Check_Storage Verify compound storage and handling Low_Activity->Check_Storage Confirm_IC50 Confirm cell line sensitivity (IC50) Low_Activity->Confirm_IC50 Rescue_Experiment Perform NMN rescue experiment Low_Activity->Rescue_Experiment Optimize_Duration Optimize incubation time Low_Activity->Optimize_Duration Solution Resolution Check_DMSO->Solution Warm_Media->Solution Serial_Dilution->Solution Check_Storage->Solution Confirm_IC50->Solution Rescue_Experiment->Solution Optimize_Duration->Solution

Caption: Troubleshooting logical relationships for this compound.

References

Technical Support Center: OT-82 Sensitivity Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of biomarkers for sensitivity to OT-82, a potent NAMPT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule that functions as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is a crucial enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a precursor to NAD+.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn leads to a reduction in ATP.[3] This disruption of cellular bioenergetics and NAD-dependent enzymatic activities ultimately results in the death of cancer cells that have a high reliance on NAMPT for their NAD+ supply.[2][3]

Q2: Which cancer types have shown particular sensitivity to this compound?

A2: Preclinical studies have demonstrated this compound's efficacy across a range of hematological malignancies.[4] Notably, acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), particularly high-risk pediatric ALL with MLL rearrangements, Ewing sarcoma, and small cell lung cancer (SCLC) have shown significant sensitivity to NAMPT inhibitors like this compound.[3][5][6]

Q3: What are the known biomarkers that may predict sensitivity to this compound?

A3: Several potential biomarkers have been identified that correlate with sensitivity to this compound:

  • Mutations in DNA Damage Response (DDR) Genes: Patient-derived xenograft (PDX) models of high-risk pediatric ALL with mutations in major DNA damage response genes showed significantly greater sensitivity to this compound treatment in vivo.[3]

  • Low NAPRT Expression: Low expression of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in a parallel NAD+ synthesis pathway, appears to predict greater sensitivity to this compound in Ewing sarcoma cells.[7] This is based on the concept of synthetic lethality, where the inhibition of both NAMPT and NAPRT pathways leads to cell death.[8]

Q4: Are there any known biomarkers for resistance to this compound?

A4: High expression of CD38 has been associated with resistance to this compound in the context of high-risk pediatric ALL.[3]

Q5: How can I confirm that this compound is working on-target in my experiments?

A5: On-target activity of this compound can be confirmed by several methods:

  • NMN Rescue: The addition of nicotinamide mononucleotide (NMN), the product of the NAMPT enzyme, should rescue the viability of cells treated with this compound.[7][9]

  • NAD+ and ATP Depletion: Measuring intracellular NAD+ and ATP levels following this compound treatment should show a significant decrease.[3][9] this compound has been shown to rapidly deplete NAD+ within 24 hours, followed by a reduction in ATP levels within 48 hours in sensitive cell lines.[3]

  • PARP Activity: As PARP-1 is an NAD+-dependent enzyme involved in DNA damage repair, its activity is inhibited by this compound. A decrease in PARylated PARP-1 levels can serve as a pharmacodynamic biomarker of on-target activity.[3][6]

Troubleshooting Guides

Problem: I am not observing the expected cytotoxicity with this compound in my cell line.

  • Possible Cause 1: Cell line may have intrinsic resistance.

    • Troubleshooting Step: Check the expression levels of potential resistance markers like CD38.[3] Also, assess the expression of NAPRT; high levels may allow cells to bypass the NAMPT inhibition.[7]

  • Possible Cause 2: Off-target effects or incorrect drug concentration.

    • Troubleshooting Step: Perform an NMN rescue experiment. If the addition of NMN restores cell viability, it confirms that the observed effects are due to on-target NAMPT inhibition.[7][9] Also, ensure you are using the appropriate concentration range, as IC50 values can vary between cell lines.

  • Possible Cause 3: Experimental conditions.

    • Troubleshooting Step: Verify the stability and proper storage of the this compound compound. Ensure that the cell culture media and conditions are optimal for your specific cell line.

Problem: I am seeing high variability in my in vivo xenograft studies with this compound.

  • Possible Cause 1: Pharmacodynamic variability.

    • Troubleshooting Step: At intermediate and endpoint time points, harvest tumors to measure pharmacodynamic markers such as NAD+ concentration and PARP activity to confirm target engagement.[6]

  • Possible Cause 2: Diet of the animals.

    • Troubleshooting Step: The levels of niacin (a precursor for NAD+ synthesis) in the animal diet can influence the therapeutic index of this compound.[4] Ensure a consistent and controlled diet across all experimental groups.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line TypeCancer TypeMean IC50 (nM) ± SDReference
Hematopoietic (HP)Acute Leukemia1.3 ± 1.0[3]
Patient-Derived Xenograft (PDX) CellsHigh-Risk Pediatric ALL1.2 ± 0.9[3]
Non-HP Cancer CellsVarious Solid Tumors13.03[10]
HP Cancer CellsHematological Malignancies2.89[10]
Ewing Sarcoma Cell LinesEwing SarcomaSingle-digit nanomolar range[6][9]

Experimental Protocols

1. Cell Viability Assay (IC50 Determination)

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Assess cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Calculate the IC50 values using a non-linear regression analysis.

2. NAD+/ATP Measurement

  • Methodology:

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse the cells and measure intracellular NAD+ and ATP levels using commercially available kits, such as the NAD/NADH-Glo™ Assay and CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Normalize the results to the number of cells or protein concentration.

3. Western Blot for PARP-1 Activity

  • Methodology:

    • Treat cells with this compound for the desired duration.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against PAR (pan-ADP-ribose) and PARP-1.

    • Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method. A decrease in the PAR signal indicates reduced PARP-1 activity.

Visualizations

OT82_Signaling_Pathway OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibits NMN NMN NAMPT->NMN Catalyzes Nicotinamide Nicotinamide Nicotinamide->NAMPT NAD NAD+ NMN->NAD PARP PARP-1 NAD->PARP Activates Sirtuins Sirtuins NAD->Sirtuins Activates ATP_Prod ATP Production NAD->ATP_Prod Required for DNA_Repair DNA Repair PARP->DNA_Repair Cell_Death Apoptosis ATP_Prod->Cell_Death Depletion leads to DNA_Repair->Cell_Death Impairment leads to

Caption: Mechanism of action of this compound.

Biomarker_Identification_Workflow Start Start: Hypothesis (e.g., DDR mutation sensitizes to this compound) Cell_Lines Select Cell Lines (DDR-mutant vs. DDR-wildtype) Start->Cell_Lines In_Vitro In Vitro Experiments (IC50, NAD+/ATP levels, Apoptosis) Cell_Lines->In_Vitro In_Vivo In Vivo Xenograft Model (Tumor growth, Survival) Cell_Lines->In_Vivo Data_Analysis Data Analysis (Compare sensitivity between groups) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion (Biomarker validation) Data_Analysis->Conclusion

Caption: Workflow for biomarker identification.

References

Technical Support Center: Investigating Acquired Resistance to OT-82

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to OT-82, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1] By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] This NAD+ depletion leads to a cascade of events including the inhibition of NAD+-dependent enzymes like PARP-1, increased reactive oxygen species (ROS), and ultimately, apoptotic cell death, particularly in hematological malignancies that are highly dependent on the salvage pathway.[2][3]

Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to NAMPT inhibitors like this compound is a known challenge. Based on studies with other NAMPT inhibitors and initial findings with this compound, several mechanisms are likely:

  • Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT blockade by upregulating alternative NAD+ synthesis pathways:

    • The Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA) as a precursor. Upregulation of nicotinate phosphoribosyltransferase (NAPRT1), the rate-limiting enzyme in this pathway, can confer resistance.[4]

    • The De Novo Pathway: This pathway synthesizes NAD+ from tryptophan. Increased expression of quinolinate phosphoribosyltransferase (QPRT), a key enzyme in this pathway, has been observed in cell lines resistant to other NAMPT inhibitors.[4]

  • Target Alteration: Mutations in the NAMPT gene can alter the drug-binding site, reducing the affinity of this compound for its target enzyme. While specific mutations conferring resistance to this compound have not yet been reported in the literature, this is a common mechanism of resistance for other targeted therapies.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Increased CD38 Expression: Studies on patient-derived xenograft (PDX) models of pediatric acute lymphoblastic leukemia (ALL) have shown that high expression of CD38, an NAD+-consuming enzyme, is associated with resistance to this compound.[2][3] The exact mechanism is still under investigation but may involve altered NAD+ homeostasis.

  • Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to become less reliant on NAD+ or to utilize alternative energy sources, thereby mitigating the effects of this compound.[6]

Q3: How can I determine which resistance mechanism is present in my this compound resistant cell line?

A multi-pronged experimental approach is recommended:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to assess the mRNA levels of key genes involved in the compensatory NAD+ synthesis pathways (NAPRT1, QPRT) and drug efflux (ABCB1).

  • Protein Expression Analysis: Perform Western blotting or flow cytometry to measure the protein levels of NAMPT, NAPRT1, QPRT, ABCB1, and CD38.

  • Gene Sequencing: Sequence the NAMPT gene in your resistant cell line to identify any potential mutations in the drug-binding domain.

  • Metabolic Assays: Measure intracellular NAD+ levels in the presence and absence of this compound and precursors for the alternative pathways (nicotinic acid for the Preiss-Handler pathway and tryptophan for the de novo pathway). Extracellular flux analysis can also provide insights into metabolic reprogramming.

  • Functional Assays: To confirm the role of drug efflux pumps, use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored.

Troubleshooting Guides

Problem: My cells are no longer responding to this compound at the previously effective concentration.

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity compared to the parental cell line. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q3 to identify the likely resistance mechanism. 3. Consider Combination Therapy: Based on the identified mechanism, explore rational drug combinations. For example, if the Preiss-Handler pathway is upregulated, a combination with a NAPRT1 inhibitor (if available) could be synergistic. If DNA damage repair is impacted, combining this compound with PARP inhibitors or DNA-damaging agents might be effective.[1]
Compound Degradation 1. Check Compound Integrity: Ensure that the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Cell Line Contamination or Drift 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: If possible, thaw a new vial of low-passage parental cells and repeat the experiment.

Problem: I am trying to generate an this compound resistant cell line, but the cells are not surviving the selection process.

Possible Cause Troubleshooting Steps
Initial Drug Concentration is Too High 1. Start with a Lower Concentration: Begin the selection process with a concentration of this compound that is at or slightly above the IC50 value for the parental cell line. This allows for the gradual selection of resistant clones.
Insufficient Time for Adaptation 1. Gradual Dose Escalation: Instead of a single high-dose selection, slowly increase the concentration of this compound in the culture medium over several weeks or months. This gives the cells more time to acquire resistance mechanisms.
Cell Type is Highly Sensitive 1. Use a Less Sensitive Cell Line: If possible, try generating a resistant line from a cell type that has a higher initial IC50 for this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Hematological Malignancies
MV4-11Acute Myeloid Leukemia (AML)2.11
U937Histiocytic Lymphoma2.70
RS4;11Acute Lymphoblastic Leukemia (ALL)1.05
HEL92.1.7Erythroleukemia1.36
PER-485Acute Lymphoblastic Leukemia (ALL)1.36
JURKATAcute Lymphoblastic Leukemia (ALL)4.68
K562Chronic Myeloid Leukemia (CML)2.82
RajiBurkitt's Lymphoma5.64
RamosBurkitt's Lymphoma5.43
Solid Tumors
MCF-7Breast Carcinoma37.92
U87Glioblastoma29.52
HT29Colorectal Adenocarcinoma15.67
H1299Non-small Cell Lung Carcinoma7.95
A549Non-small Cell Lung CarcinomaNot specified
A673Ewing Sarcoma~5
SK-ES-1Ewing Sarcoma~5
TC-71Ewing Sarcoma~5

Note: IC50 values can vary depending on the assay conditions and laboratory. The values presented here are compiled from published literature for comparative purposes.[7][8]

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cancer Cell Line

  • Cell Seeding: Plate the parental cancer cell line of interest in appropriate culture vessels and allow them to adhere overnight.

  • Initial Drug Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Monitoring and Media Changes: Monitor the cells for growth inhibition and cell death. Change the media with fresh this compound-containing media every 3-4 days.

  • Dose Escalation: Once the cells resume proliferation at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Clonal Selection: After several months of continuous culture in the presence of a high concentration of this compound, the resulting polyclonal population can be used for experiments, or single-cell cloning can be performed to isolate monoclonal resistant populations.

  • Characterization: Regularly assess the IC50 of the resistant population to confirm the degree of resistance compared to the parental line.

Protocol 2: Western Blot Analysis of Proteins Involved in NAD+ Metabolism

  • Cell Lysis: Harvest parental and this compound resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT, NAPRT1, QPRT, ABCB1, CD38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.

Visualizations

NAD_Biosynthesis_Pathways cluster_DeNovo De Novo Pathway cluster_PreissHandler Preiss-Handler Pathway cluster_Salvage Salvage Pathway Tryptophan Tryptophan QA Quinolinic Acid Tryptophan->QA Multiple Steps NAMN_de_novo Nicotinic Acid Mononucleotide (NAMN) QA->NAMN_de_novo QPRT NAAD_de_novo Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN_de_novo->NAAD_de_novo NMNATs NAD NAD+ NAAD_de_novo->NAD NADS NA Nicotinic Acid (NA) NAMN_ph Nicotinic Acid Mononucleotide (NAMN) NA->NAMN_ph NAPRT1 NAAD_ph Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN_ph->NAAD_ph NMNATs NAAD_ph->NAD NADS NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NMN->NAD NMNATs OT82 This compound OT82->NAM Inhibits

Caption: NAD+ Biosynthesis Pathways and the Target of this compound.

Resistance_Mechanisms cluster_Cell Cancer Cell OT82 This compound Treatment OT82_in Intracellular this compound OT82->OT82_in NAMPT NAMPT NAD_depletion NAD+ Depletion NAMPT->NAD_depletion Blocks conversion of NAM to NMN Cell_Death Apoptosis NAD_depletion->Cell_Death OT82_in->NAMPT Inhibits NAMPT_mutation NAMPT Mutation (Altered Drug Binding) NAMPT_mutation->NAMPT Leads to ineffective inhibition Pathway_Upregulation Upregulation of Compensatory Pathways (Preiss-Handler & De Novo) Pathway_Upregulation->NAD_depletion Bypasses NAMPT to restore NAD+ Drug_Efflux Increased Drug Efflux (e.g., ABCB1) Drug_Efflux->OT82_in Reduces concentration CD38_up Increased CD38 Expression CD38_up->NAD_depletion Contributes to Altered NAD+ Homeostasis

Caption: Potential Mechanisms of Acquired Resistance to this compound.

References

Technical Support Center: OT-82 Efficacy and CD38 Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CD38 expression on the efficacy of OT-82, a novel NAMPT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between CD38 expression and the efficacy of this compound?

A1: Preclinical studies have demonstrated a correlation between high CD38 protein expression and resistance to this compound in acute lymphoblastic leukemia (ALL) cells.[1] Cell lines with higher baseline levels of CD38 tend to have higher IC50 values for this compound, indicating reduced sensitivity. Conversely, lower CD38 expression is associated with greater sensitivity to this compound.

Q2: What is the proposed mechanism behind CD38-mediated resistance to this compound?

A2: this compound is an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to an energy crisis and apoptotic cell death in cancer cells that are highly dependent on this pathway.[2][3] CD38 is a major NAD+-consuming enzyme (an NADase). It is hypothesized that high levels of CD38 expression can counteract the effects of this compound by providing an alternative pathway for NAD+ metabolism or by otherwise compensating for the NAD+ depletion induced by NAMPT inhibition.

Q3: Is CD38 expression a reliable biomarker for predicting response to this compound?

A3: Current preclinical data suggests that high CD38 expression is a characteristic of resistance to this compound.[1] In patient-derived xenograft (PDX) models of pediatric ALL, non-responders to this compound treatment showed significantly higher baseline expression of CD38 compared to responders.[1] However, further clinical validation is required to establish CD38 expression as a definitive predictive biomarker for this compound therapy.

Q4: How can I measure CD38 expression in my experimental models?

A4: CD38 expression can be measured at the protein level using techniques such as Western blotting and flow cytometry. Flow cytometry is particularly useful for quantifying cell surface expression of CD38 on leukemia cells. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Data Presentation

The following tables summarize the quantitative data on the impact of CD38 expression on this compound efficacy based on preclinical studies.

Table 1: Correlation of this compound IC50 with Relative CD38 Protein Expression in Leukemia Cell Lines

Cell LineThis compound IC50 (nM)Relative Baseline CD38 Protein Expression (Normalized)
Cell Line ALowLow
Cell Line BLowLow
Cell Line CHighHigh
Cell Line DHighHigh
Cell Line EIntermediateIntermediate

Note: This table is a representative summary based on the described correlation. Actual values should be obtained from the primary research article.

Table 2: Comparison of Relative CD38 Protein Expression in this compound Responder vs. Non-Responder Pediatric ALL PDX Models

PDX Model GroupNumber of ModelsMean Relative Baseline CD38 Protein Expression (Normalized)Statistical Significance (p-value)
Responders(Specify number)(Specify mean value)< 0.05
Non-Responders(Specify number)(Specify mean value)

Note: This table is a representative summary. Actual values should be obtained from the primary research article.[1]

Experimental Protocols

Resazurin-Based Cell Viability/Cytotoxicity Assay

This protocol is for determining the IC50 value of this compound in leukemia cell lines.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound (in a suitable solvent like DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 37°C. The incubation time may need to be optimized for different cell lines.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blotting for CD38 Protein Expression

Materials:

  • Leukemia cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CD38

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CD38 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis on the bands corresponding to CD38 and the loading control using appropriate software.

    • Normalize the CD38 band intensity to the loading control for each sample to determine the relative CD38 expression.

Flow Cytometry for Cell Surface CD38 Expression

Materials:

  • Leukemia cell suspension

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-human CD38 antibody (e.g., PE-conjugated)

  • Isotype control antibody

  • Viability dye (e.g., 7-AAD, DAPI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold FACS buffer.

    • Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/100 µL.

  • Staining:

    • Add the fluorochrome-conjugated anti-CD38 antibody to the cell suspension.

    • In a separate tube, add the isotype control antibody to another aliquot of the cell suspension.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with cold FACS buffer.

  • Viability Staining:

    • Resuspend the cells in FACS buffer and add a viability dye according to the manufacturer's instructions.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 live, single cells).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the fluorescence intensity of the CD38 staining compared to the isotype control to determine the percentage of CD38-positive cells and the mean fluorescence intensity (MFI).

Troubleshooting Guides

Resazurin Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background fluorescence Contaminated medium or reagents.Use fresh, sterile-filtered medium and reagents. Include a "no-cell" control to measure background.
Low signal or poor dynamic range Insufficient incubation time with resazurin. Cell seeding density is too low.Optimize the resazurin incubation time (4-8 hours is a good starting point). Ensure cells are seeded at a density that allows for robust growth during the assay.
High well-to-well variability Uneven cell seeding. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Inconsistent IC50 values Cell passage number and health. Inaccurate drug dilutions.Use cells within a consistent passage number range. Prepare fresh drug dilutions for each experiment.
Western Blot Troubleshooting for CD38
IssuePossible CauseSuggested Solution
No or weak CD38 signal Low CD38 expression in the cell line. Inefficient protein transfer. Primary antibody not optimized.Use a positive control cell line known to express high levels of CD38. Verify transfer efficiency with Ponceau S staining. Optimize the primary antibody concentration and incubation time.
High background Insufficient blocking. Primary or secondary antibody concentration is too high.Increase blocking time or try a different blocking agent. Titrate antibody concentrations. Increase the number and duration of wash steps.
Non-specific bands Primary antibody is not specific enough. Protein degradation.Use a different CD38 antibody from another vendor. Ensure protease inhibitors are always included in the lysis buffer and keep samples on ice.
Flow Cytometry Troubleshooting for CD38
IssuePossible CauseSuggested Solution
High non-specific staining in isotype control Isotype control concentration is too high. Fc receptor binding.Titrate the isotype control antibody. Include an Fc blocking step before antibody staining.
Weak positive signal Low CD38 expression. Suboptimal antibody-fluorochrome conjugate.Use a brighter fluorochrome. Ensure the correct laser and filter settings are used on the flow cytometer.
High percentage of dead cells Harsh cell handling.Handle cells gently during preparation and staining. Always include a viability dye to exclude dead cells from the analysis.
Inconsistent MFI between experiments Instrument settings not standardized. Antibody lot-to-lot variability.Use standardized instrument settings (e.g., using bead calibration). Validate new lots of antibodies before use.

Visualizations

OT82_Mechanism_of_Action cluster_cell Cancer Cell OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibits NAD NAD+ NAMPT->NAD Synthesizes ATP ATP Depletion NAD->ATP Energy Metabolism Apoptosis Apoptosis ATP->Apoptosis Leads to

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Leukemia Cell Lines culture_cells Culture and Expand Cell Lines start->culture_cells viability_assay Perform this compound Cytotoxicity Assay (Resazurin) culture_cells->viability_assay protein_analysis Measure CD38 Expression (Western Blot / Flow Cytometry) culture_cells->protein_analysis calculate_ic50 Calculate this compound IC50 Values viability_assay->calculate_ic50 quantify_cd38 Quantify Relative CD38 Expression protein_analysis->quantify_cd38 correlate Correlate IC50 with CD38 Expression calculate_ic50->correlate quantify_cd38->correlate conclusion Conclusion: Determine Impact of CD38 on this compound Efficacy correlate->conclusion

Caption: Experimental workflow to assess the impact of CD38 on this compound efficacy.

Logical_Relationship cd38_high High CD38 Expression ot82_efficacy_low Low this compound Efficacy (High IC50) cd38_high->ot82_efficacy_low Leads to cd38_low Low CD38 Expression ot82_efficacy_high High this compound Efficacy (Low IC50) cd38_low->ot82_efficacy_high Leads to

Caption: Logical relationship between CD38 expression and this compound efficacy.

References

Technical Support Center: Managing OT-82 Dose-Limiting Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the dose-limiting toxicities of OT-82 in in vivo experimental settings. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn reduces ATP production and inhibits NAD+-dependent enzymes crucial for cellular processes, ultimately leading to cell death, particularly in highly metabolic cancer cells.[3]

Q2: What are the primary dose-limiting toxicities (DLTs) of this compound observed in vivo?

In preclinical studies conducted in mice and non-human primates, the primary dose-limiting toxicities of this compound are related to the hematopoietic and lymphoid organs.[1][2] This manifests predominantly as hematological toxicities, with thrombocytopenia (a decrease in platelet count) being a significant concern.[4][5] Unlike first-generation NAMPT inhibitors, this compound has shown a more favorable safety profile, with no reported cardiac, neurological, or retinal toxicities.[1][2][6]

Q3: Is it possible to mitigate this compound toxicity without compromising its anti-cancer efficacy?

Yes, preclinical studies have shown that the therapeutic index of this compound can be expanded through optimization of the dosing schedule and by supplementing the diet with niacin.[1][2] Intermittent dosing schedules, for example, may allow for the recovery of healthy hematopoietic cells between treatments.

Troubleshooting Guides

Issue: Severe Thrombocytopenia and Hematological Abnormalities

Question: We are observing a significant drop in platelet counts and other hematological parameters in our animal models following this compound administration. How can we manage this?

Answer:

Severe thrombocytopenia is a known on-target toxicity of NAMPT inhibitors.[4][5] Here are several strategies to troubleshoot and manage this issue:

  • Dose and Schedule Modification:

    • Reduce the Dose: If severe toxicity is observed, the most straightforward approach is to reduce the dose of this compound in subsequent experimental cohorts.

    • Implement an Intermittent Dosing Schedule: Instead of daily administration, consider an intermittent schedule. A published example for mice is three consecutive days of oral administration followed by four days of no treatment.[2][6] This allows for bone marrow recovery between treatment cycles.

  • Dietary Supplementation:

    • Niacin Supplementation: The addition of niacin to the diet has been shown to expand the therapeutic index of this compound in mice.[1] This may help to rescue normal cells from NAD+ depletion while still maintaining anti-tumor efficacy.

  • Supportive Care (Translational Approaches):

    • Thrombopoietin Receptor Agonists (TPO-RAs): In a clinical setting, and potentially adaptable for preclinical models, TPO-RAs like romiplostim and eltrombopag are used to stimulate platelet production and manage chemotherapy-induced thrombocytopenia.[7][8][9][10] While not a standard preclinical protocol for this compound, this is a potential supportive care measure to investigate if maintaining a higher dose intensity is critical.

    • Platelet Transfusions: For acute, severe thrombocytopenia where bleeding is a concern, platelet transfusions are the standard of care.[9][10] This is more of a rescue intervention than a preventative measure.

Issue: Gastrointestinal Toxicity and Weight Loss

Question: Our animals are experiencing significant weight loss and other signs of gastrointestinal distress. What are the recommended steps?

Answer:

Gastrointestinal side effects are also a potential toxicity of NAMPT inhibitors.[4] Management strategies include:

  • Dose and Schedule Adjustment: Similar to managing hematological toxicity, reducing the dose or implementing an intermittent dosing schedule can alleviate gastrointestinal side effects.

  • Supportive Care:

    • Nutritional Support: Ensure animals have access to highly palatable and energy-dense food to counteract weight loss.

    • Hydration: Monitor for signs of dehydration and provide supplemental hydration (e.g., subcutaneous fluids) if necessary.

  • Symptomatic Treatment: While not ideal as they can be confounding factors, anti-diarrheal medications could be considered in severe cases after careful consideration of their potential impact on the study.

Data Presentation

Table 1: Summary of this compound Dose-Limiting Toxicities and Management Strategies in Preclinical Models

ToxicityDescriptionManagement Strategies
Hematological Primarily thrombocytopenia (reduced platelet count). Anemia and neutropenia are also possible.[5]- Dose reduction- Intermittent dosing schedule (e.g., 3 days on, 4 days off)[2][6]- Dietary niacin supplementation[1]- Supportive care (e.g., TPO-RAs, platelet transfusions)[7][8][9][10]
Gastrointestinal Weight loss, diarrhea, and general signs of distress.- Dose reduction- Intermittent dosing schedule- Nutritional and hydration support

Experimental Protocols

Protocol 1: In Vivo Dosing and Monitoring of this compound Toxicity

1. Animal Model and Acclimation:

  • Use appropriate rodent models (e.g., mice, rats) for your study.
  • Allow for a minimum of one week of acclimation to the facility conditions before the start of the experiment.

2. This compound Formulation and Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 30% Captisol).
  • Administer this compound via oral gavage at the desired dose and schedule. An example of a well-tolerated and effective intermittent schedule in mice is 30 mg/kg, administered daily for three consecutive days, followed by four days of no treatment.[2][6]

3. Monitoring for Toxicity:

  • Daily Observations: Monitor animals daily for clinical signs of toxicity, including changes in behavior, posture, and grooming. Record food and water intake.
  • Body Weight: Measure and record the body weight of each animal daily. Establish a humane endpoint based on a predefined percentage of weight loss (e.g., >20%).
  • Hematological Analysis: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during and after treatment. Perform complete blood counts (CBCs) to monitor platelet, red blood cell, and white blood cell levels.
  • Gastrointestinal Assessment: Visually inspect feces for consistency and signs of diarrhea.

4. Data Analysis:

  • Plot mean body weight changes over time for each treatment group.
  • Graph hematological parameters to identify nadirs and recovery periods.

Mandatory Visualization

OT82_Signaling_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD ATP ATP (Energy) NAD->ATP required for PARP PARP NAD->PARP co-factor for Apoptosis Apoptosis ATP->Apoptosis depletion contributes to DNA_damage DNA Damage PARP->DNA_damage repairs DNA_damage->Apoptosis OT82 This compound OT82->NAMPT inhibits

Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion and apoptosis.

Experimental_Workflow start Start In Vivo Study dosing Administer this compound (e.g., intermittent schedule) start->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring blood_collection Periodic Blood Collection (CBC Analysis) monitoring->blood_collection toxicity_check Dose-Limiting Toxicity Observed? blood_collection->toxicity_check no_toxicity Continue Dosing and Monitoring toxicity_check->no_toxicity No mitigation Implement Mitigation Strategy toxicity_check->mitigation Yes no_toxicity->dosing end End of Study/ Data Analysis no_toxicity->end dose_reduction Reduce Dose mitigation->dose_reduction schedule_change Adjust Dosing Schedule mitigation->schedule_change supportive_care Provide Supportive Care (Nutrition, Hydration) mitigation->supportive_care dose_reduction->dosing schedule_change->dosing supportive_care->monitoring

Caption: Experimental workflow for managing this compound in vivo toxicity.

Troubleshooting_Relationship cluster_toxicity Observed Toxicity cluster_solutions Potential Solutions hematological Hematological Toxicity Severe Thrombocytopenia dose_modification Dose Modification - Reduce Dose - Intermittent Schedule hematological->dose_modification support Supportive Care - Dietary Niacin - Nutritional/Hydration Support - TPO-RAs (investigational) hematological->support gi Gastrointestinal Toxicity Significant Weight Loss gi->dose_modification gi->support

Caption: Logical relationships in troubleshooting this compound toxicities.

References

Technical Support Center: Enhancing the Oral Bioavailability of OT-82

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating OT-82. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can limit the oral bioavailability of a compound like this compound?

The oral bioavailability of a drug candidate such as this compound is often constrained by several factors. These can be broadly classified into pharmaceutical and physiological hurdles. Key among these are poor aqueous solubility, which hinders the drug's dissolution in gastrointestinal fluids, and low membrane permeability, which impedes its passage across the intestinal wall into the bloodstream. Furthermore, pre-systemic metabolism, also known as the first-pass effect, can significantly reduce the amount of drug reaching systemic circulation as it is broken down by enzymes in the gut wall and liver.[1] Another critical factor is the action of efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen, thereby reducing its net absorption.[2][3][4]

Q2: How can I begin to diagnose the cause of low oral bioavailability for this compound in my experiments?

A systematic approach is recommended to identify the root cause of poor bioavailability. This should begin with a thorough characterization of the physicochemical properties of this compound. Following this, a series of in vitro and in vivo studies should be conducted to elucidate the primary barriers to its absorption.

Q3: What are the leading formulation strategies to improve the oral bioavailability of this compound?

A variety of formulation strategies can be employed to overcome challenges related to poor solubility and permeability.[5][6][7] Prominent among these are:

  • Particle Size Reduction: Techniques such as micronization and the creation of nanocrystals can increase the surface area of the drug, which in turn can enhance its dissolution rate.[7][8]

  • Amorphous Solid Dispersions: Formulating the drug in an amorphous state by dispersing it within a polymer matrix can improve its solubility and dissolution characteristics.[6][7]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can enhance the solubility of the drug and promote its absorption through the lymphatic system.[6][7]

  • Nanoparticle Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can shield it from degradation, improve its solubility, and facilitate its absorption.[6][8][9]

Q4: Is it possible to enhance the bioavailability of this compound by co-administering it with other agents?

Yes, a strategy referred to as "pharmacokinetic boosting" can be utilized. This involves the co-administration of this compound with an agent that inhibits specific enzymes or efflux transporters.[10][11][12] For instance, administering this compound with a P-glycoprotein inhibitor can prevent the drug from being transported back into the intestinal lumen, leading to increased absorption.[2][3][4][13]

Troubleshooting Guides

Issue 1: this compound exhibits poor dissolution in simulated gastric and intestinal fluids.

Possible CauseTroubleshooting StepExpected Outcome
High crystallinity and low aqueous solubility of this compound. 1. Particle Size Reduction: Employ micronization or nanomilling techniques to decrease the particle size of the this compound active pharmaceutical ingredient. 2. Amorphous Solid Dispersion Formulation: Create a solid dispersion of this compound with a suitable hydrophilic polymer such as PVP or HPMC. 3. Co-crystal Formation: Explore the development of co-crystals with pharmaceutically acceptable co-formers.[14]A greater surface area and a disruption of the crystal lattice structure are expected to result in an increased dissolution rate and a higher concentration of dissolved this compound.
Insufficient wetting of the drug particles. Incorporate a Surfactant: Introduce a pharmaceutically acceptable surfactant, for example, polysorbate 80 or sodium lauryl sulfate, into the formulation.Enhanced wetting of the drug particles will promote a more effective interaction with the dissolution medium, thereby improving the rate of dissolution.

Issue 2: In vitro cell-based assays, such as the Caco-2 model, indicate a high efflux of this compound.

Possible CauseTroubleshooting StepExpected Outcome
This compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 1. Co-administration with a P-gp Inhibitor: Perform in vitro transport studies using known P-gp inhibitors like verapamil or ketoconazole.[3] 2. Formulation with P-gp Inhibiting Excipients: Certain surfactants and polymers utilized in formulations have been shown to inhibit P-gp.[13] 3. Prodrug Development: Design and synthesize a prodrug of this compound that is not recognized as a substrate by P-gp.[11]A reduction in the efflux ratio (B-A/A-B permeability) in the presence of an inhibitor will confirm that this compound is a P-gp substrate. This finding will support the rationale for co-administration or formulation with inhibitors to enhance in vivo absorption.

Issue 3: In vivo pharmacokinetic studies in animal models reveal low oral bioavailability despite promising in vitro dissolution.

Possible CauseTroubleshooting StepExpected Outcome
Significant first-pass metabolism in the gut wall and/or liver. 1. In Vitro Metabolism Assays: Assess the metabolic stability of this compound by incubating it with liver microsomes and/or S9 fractions. 2. Co-administration with a Cytochrome P450 (CYP) Inhibitor: If a particular CYP enzyme is found to be primarily responsible for metabolism, conduct in vivo studies with a known inhibitor of that enzyme. 3. Lipid-Based Formulations: Formulations such as SEDDS can encourage lymphatic transport, which may partially bypass the liver and mitigate first-pass metabolism.[7]Gaining an understanding of the metabolic pathways will inform further development strategies. Co-administration with a CYP inhibitor is expected to lead to an increase in the plasma concentration and AUC of this compound. Lymphatic transport could also contribute to improved bioavailability.
Poor permeability across the intestinal epithelium. 1. Inclusion of Permeation Enhancers: Incorporate safe and effective permeation enhancers into the formulation. 2. Nanoparticle Formulations: Encapsulating this compound in nanoparticles may facilitate its transport across the intestinal barrier.[8][9]An increase in the apparent permeability of this compound in in vitro models and enhanced absorption in in vivo studies.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Assessing this compound Efflux

Objective: To ascertain whether this compound is a substrate of efflux transporters like P-glycoprotein.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell®) for 21-25 days to allow for their differentiation into a polarized monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing a predetermined concentration of this compound.

  • For efflux inhibition experiments, prepare a parallel transport buffer containing this compound along with a known P-gp inhibitor (e.g., 100 µM verapamil).

  • To measure apical to basolateral (A-B) transport, introduce the this compound-containing buffer to the apical compartment and fresh buffer to the basolateral compartment.

  • To measure basolateral to apical (B-A) transport, add the this compound-containing buffer to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubate the plates at 37°C with gentle agitation.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions.

  • The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B). An efflux ratio greater than 2 is indicative that the compound is a substrate for active efflux.

Protocol 2: Preparation and Characterization of an this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound through the preparation of an amorphous solid dispersion.

Methodology:

  • Polymer Selection: Choose a suitable hydrophilic polymer, such as polyvinylpyrrolidone K30 or hydroxypropyl methylcellulose.

  • Solvent Selection: Select a common solvent in which both this compound and the chosen polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Preparation via Solvent Evaporation: a. Dissolve this compound and the polymer in the selected solvent at a defined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting solid film should be further dried in a vacuum oven to eliminate any residual solvent.

  • Characterization: a. Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound within the dispersion, as indicated by the absence of a melting peak for the drug. b. X-ray Powder Diffraction (XRPD): To verify the lack of crystallinity. c. In Vitro Dissolution Study: Conduct dissolution testing of the solid dispersion in simulated gastric and intestinal fluids and compare the resulting dissolution profile with that of the pure crystalline form of this compound.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Target Cancer Cell OT-82_oral Oral this compound P-gp P-glycoprotein (Efflux Pump) OT-82_oral->P-gp Efflux Absorbed_this compound Absorbed this compound OT-82_oral->Absorbed_this compound Absorption Target_Pathway Intracellular Signaling Pathway Absorbed_this compound->Target_Pathway Inhibition Apoptosis Apoptosis Target_Pathway->Apoptosis Induction

Caption: Signaling pathway of oral this compound absorption and action.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization of this compound B In Vitro Dissolution (Simulated GI Fluids) A->B C Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) B->C D Prepare and Characterize Formulations C->D E Caco-2 Permeability Assay (Assess Efflux) D->E F In Vitro Dissolution of Formulations D->F G Animal Pharmacokinetic Studies (Oral Dosing) E->G F->G H Analyze Plasma Concentration and Calculate Bioavailability G->H

Caption: Experimental workflow for improving this compound bioavailability.

Logical_Relationship cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Poor_Bioavailability Low Oral Bioavailability of this compound Solubility Poor Solubility Poor_Bioavailability->Solubility Permeability Low Permeability Poor_Bioavailability->Permeability Metabolism First-Pass Metabolism Poor_Bioavailability->Metabolism Efflux P-gp Efflux Poor_Bioavailability->Efflux Formulation Formulation Strategies (Nanoparticles, SEDDS) Solubility->Formulation Permeability->Formulation Prodrug Prodrug Approach Permeability->Prodrug Inhibitors Co-administration with Inhibitors (P-gp, CYP) Metabolism->Inhibitors Metabolism->Prodrug Efflux->Inhibitors

Caption: Logical relationship of bioavailability issues and solutions.

References

Validation & Comparative

OT-82 vs. FK866: A Comparative Guide for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical cancer research, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, has emerged as a promising therapeutic strategy. Two notable inhibitors, OT-82 and FK866, have been extensively studied for their anti-cancer properties. This guide provides an objective comparison of their performance in preclinical cancer models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

Both this compound and FK866 are potent and selective inhibitors of NAMPT. This enzyme plays a crucial role in cellular bioenergetics by catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, making them particularly vulnerable to NAMPT inhibition.

The inhibition of NAMPT by this compound or FK866 leads to a cascade of cellular events, beginning with the depletion of intracellular NAD+ pools. This, in turn, results in reduced ATP levels, impaired activity of NAD+-dependent enzymes such as PARPs (Poly (ADP-ribose) polymerases) involved in DNA repair, and ultimately triggers cell cycle arrest and apoptosis.

Below is a diagram illustrating the signaling pathway affected by NAMPT inhibition.

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitors cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN catalyzes NAD NAD+ NMN->NAD ATP_depletion ATP Depletion NAD->ATP_depletion leads to PARP_inhibition PARP Inhibition (Impaired DNA Repair) NAD->PARP_inhibition is required for OT82 This compound OT82->NAMPT FK866 FK866 FK866->NAMPT CellCycleArrest Cell Cycle Arrest ATP_depletion->CellCycleArrest PARP_inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of NAMPT inhibition by this compound and FK866.

Comparative Efficacy in Preclinical Models

Both this compound and FK866 have demonstrated significant anti-tumor activity across a range of preclinical cancer models. However, this compound, a newer generation inhibitor, has shown a potentially improved therapeutic window.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and FK866 in various cancer cell lines.

Cancer TypeCell LineThis compound IC50 (nM)FK866 IC50 (nM)Reference
Hematological Malignancies
Acute Myeloid Leukemia (AML)MV4-11~2.89 (average for hematopoietic malignancies)-
Solid Tumors
Ewing SarcomaA673<10-
Ewing SarcomaSK-ES-1<10-
Pancreatic CancerPANC-1-~1.9 (in combination studies)
Pancreatic CancerKP4-~2.5 (in combination studies)
Colorectal CancerSW480-14.3
Colorectal CancerLoVo-32.7
Ovarian CancerA2780-0.5 - 1.4
Colon CancerHCT116-0.5 - 3.0

Note: Direct comparative IC50 studies for both drugs in the same cell lines are limited in the reviewed literature. The provided data is from individual studies.

This compound has demonstrated potent single-digit nanomolar IC50 values in Ewing sarcoma cell lines. Studies on FK866 have reported IC50 values in the low nanomolar to mid-nanomolar range in various solid tumor cell lines. One study noted that this compound treatment resulted in an equal or greater degree of NAD depletion in Ewing sarcoma cells compared to FK866.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have been crucial in evaluating the anti-tumor activity of these compounds.

Cancer ModelDrugDosing RegimenKey FindingsReference
Ewing Sarcoma XenograftThis compoundNot specifiedImpaired tumor growth and prolonged survival.
Pancreatic Cancer Xenograft (Panc-1)FK86615 mg/kg, i.p., dailyDecreased tumor size, reduced NAD and ATP levels in tumors.
Pancreatic Cancer Xenograft (KP4)FK86620 mg/kg/d, i.p., 5 times/weekIn combination with metformin, slowed tumor progression.
Anaplastic Meningioma Xenograft (IOMM)FK8665 mg/kgSuppressed tumor growth.

The following diagram illustrates a general experimental workflow for in vivo xenograft studies.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CancerCells Cancer Cell Culture Implantation Tumor Cell Implantation (subcutaneous or orthotopic) CancerCells->Implantation Mice Immunocompromised Mice Mice->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (this compound or FK866) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, time) Monitoring->Endpoint Sacrifice Euthanasia Endpoint->Sacrifice Analysis Tumor Excision & Pharmacodynamic Analysis (NAD, ATP levels, etc.) Sacrifice->Analysis

Caption: Generalized workflow for preclinical xenograft studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are summaries of experimental protocols from key studies.

In Vitro Cell Viability Assay (General Protocol)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or FK866 for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels, or MTT/XTT assays which measure metabolic activity.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.

Ewing Sarcoma Xenograft Model (this compound)
  • Cell Line: A673 or other Ewing sarcoma cell lines are used.

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are utilized.

  • Tumor Implantation: Approximately 1x10^6 Ewing sarcoma cells are injected subcutaneously into the flank of the mice.

  • Treatment Initiation: Treatment with this compound or vehicle control begins when tumors reach a palpable size (e.g., 100-200 mm³).

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.

Pancreatic Cancer Xenograft Model (FK866)
  • Cell Line: PANC-1 or KP4 human pancreatic cancer cells are used.

  • Animal Model: Nude mice are commonly used.

  • Tumor Implantation: 4x10^6 PANC-1 cells in a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the flanks of the mice.

  • Treatment Initiation: Treatment with FK866 (e.g., 15 mg/kg daily via intraperitoneal injection) or vehicle starts when tumors reach a specific volume (e.g., ~60 mm³).

  • Monitoring: Tumor size and animal body weight are measured throughout the study.

  • Endpoint and Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised for analysis of NAD and ATP levels.

Toxicity and Therapeutic Index

A significant consideration in the development of NAMPT inhibitors has been their on-target toxicity, particularly hematological and lymphoid toxicities. While both this compound and FK866 target the same enzyme, this compound is reported to have a more favorable toxicity profile in preclinical studies. The clinical development of FK866 was hindered by an insufficient therapeutic index. In contrast, toxicological studies in mice and non-human primates with this compound showed no cardiac, neurological, or retinal toxicities that have been concerns with other NAMPT inhibitors.

Conclusion

Both this compound and FK866 are potent inhibitors of NAMPT that have demonstrated significant anti-cancer activity in a variety of preclinical models. Their mechanism of action, centered on the depletion of NAD+, leads to a metabolic crisis and subsequent apoptosis in cancer cells. While both drugs show promise, the newer agent, this compound, appears to have a more favorable preclinical toxicity profile, which may translate to a better therapeutic index in clinical settings. Further head-to-head comparative studies, particularly in vivo, would be beneficial to more definitively delineate the differential efficacy and safety of these two NAMPT inhibitors. Researchers and drug development professionals should consider the specific cancer type and the potential for combination therapies when evaluating the utility of this compound and FK866 in their preclinical research programs.

A Comparative Guide to OT-82 and KPT-9274 in Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational agents, OT-82 and KPT-9274, for the treatment of lymphoma. Both molecules have shown promise in preclinical studies by targeting critical cellular pathways in hematological malignancies. This document synthesizes available experimental data to facilitate an objective evaluation of their mechanisms of action, efficacy, and potential clinical utility in lymphoma.

At a Glance: Key Differences

FeatureThis compoundKPT-9274
Target(s) Nicotinamide Phosphoribosyltransferase (NAMPT)p21-activated kinase 4 (PAK4) and NAMPT
Mechanism of Action Inhibition of the NAD+ salvage pathway, leading to energy depletion and apoptosis.Dual inhibition of PAK4-mediated signaling and the NAD+ salvage pathway, inducing apoptosis and cell cycle arrest.
Reported Preclinical Efficacy in Lymphoma Burkitt's lymphomaDiffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), Mantle Cell Lymphoma (MCL)
Clinical Trial Status in Lymphoma Phase 1, recruiting (NCT03921879)Phase 1, terminated (NCT02702492)

Mechanism of Action

This compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells, particularly those of hematopoietic origin, have a high demand for NAD+ to fuel their rapid proliferation and metabolic activity. By blocking NAMPT, this compound depletes the cellular NAD+ pool, leading to a subsequent reduction in ATP levels. This energy crisis triggers cellular stress and ultimately induces apoptosis in malignant cells.[1]

KPT-9274 possesses a dual mechanism of action, targeting both NAMPT and p21-activated kinase 4 (PAK4).[3][4] The inhibition of NAMPT by KPT-9274 mirrors the action of this compound, leading to NAD+ and ATP depletion.[3][5] Concurrently, KPT-9274 inhibits PAK4, a serine/threonine kinase that is overexpressed in several cancers, including non-Hodgkin's lymphoma.[3] PAK4 is involved in various oncogenic signaling pathways, including the Wnt/β-catenin pathway, which promotes cell proliferation and survival.[3] The dual inhibition of NAMPT and PAK4 is designed to deliver a synergistic anti-tumor effect by simultaneously inducing an energy crisis and blocking pro-survival signaling pathways.[6]

cluster_OT82 This compound cluster_KPT9274 KPT-9274 This compound This compound NAMPT NAMPT This compound->NAMPT inhibits NAD+ NAD+ NAMPT->NAD+ produces ATP ATP Depletion NAD+->ATP required for Apoptosis_O Apoptosis ATP->Apoptosis_O KPT-9274 KPT-9274 NAMPT_K NAMPT KPT-9274->NAMPT_K inhibits PAK4 PAK4 KPT-9274->PAK4 inhibits Proliferation Cell Proliferation KPT-9274->Proliferation inhibits NAD+_K NAD+ NAMPT_K->NAD+_K produces Beta-Catenin β-catenin Signaling PAK4->Beta-Catenin activates ATP_K ATP Depletion NAD+_K->ATP_K required for Apoptosis_K Apoptosis ATP_K->Apoptosis_K Beta-Catenin->Proliferation promotes

Fig. 1: Simplified signaling pathways of this compound and KPT-9274.

Preclinical Efficacy

In Vitro Studies

Quantitative data on the in vitro activity of this compound and KPT-9274 in various lymphoma cell lines are summarized below.

DrugCell LineLymphoma SubtypeIC50/EC50 (nM)Reference
This compound Hematopoietic Cancer Cell Lines (Average)Various2.89 ± 0.47[7]
KPT-9274 WSU-DLCL2Diffuse Large B-cell Lymphoma95.17[3]
WSU-FSCCLFollicular Lymphoma13.9[3]
AML Cell Lines (Average)Acute Myeloid Leukemia27 - 215[8]

Note: Direct comparison of potency is challenging due to the use of different cell lines and assay conditions.

In Vivo Studies

Both agents have demonstrated anti-tumor activity in xenograft models of human lymphoma.

DrugLymphoma ModelDosing RegimenKey FindingsReference
This compound Ramos (Burkitt's Lymphoma) subcutaneous xenograft60 or 80 mg/kg, p.o., 3 days on/4 days off for 3 weeksSignificant tumor growth inhibition compared to vehicle.
KPT-9274 WSU-DLCL2 (DLBCL) subcutaneous xenograft150 mg/kg, p.o., daily for 3 weeksApproximately 50% reduction in tumor volume.[3][9]
WSU-FSCCL (FL) systemic xenograftNot specifiedIncreased host life span with a 50% cure rate.[3]

Experimental Protocols

Cell Viability and Proliferation Assays

KPT-9274: WSU-DLCL2 and WSU-FSCCL cells were seeded in 24-well plates and treated with varying concentrations of KPT-9274 for 72 hours.[5] Cell viability was determined by Trypan Blue exclusion assay.[5] For some experiments, a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay was used to measure metabolic activity as an indicator of cell proliferation.[8]

This compound: A panel of 12 hematopoietic cancer cell lines were treated with this compound for 72 hours.[7] Cell viability was assessed using a resazurin reduction assay, which measures metabolic activity.[10] For some cell lines, live cell counts were performed using the Trypan Blue exclusion method.[10]

cluster_workflow In Vitro Cell Viability Workflow start Seed Lymphoma Cells in Multi-well Plates treatment Treat with this compound or KPT-9274 (Varying Concentrations) start->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Viability Assay incubation->assay trypan Trypan Blue Exclusion assay->trypan Direct Count mts_res MTS/Resazurin Reduction assay->mts_res Metabolic Activity analysis Data Analysis (IC50/EC50 Calculation) trypan->analysis mts_res->analysis

Fig. 2: General workflow for in vitro cell viability assays.
Xenograft Studies

KPT-9274 (WSU-DLCL2 DLBCL Model): ICR SCID mice were subcutaneously engrafted with WSU-DLCL2 tumor fragments.[9] Ten days post-engraftment, mice were orally administered KPT-9274 at a dose of 150 mg/kg daily for three weeks.[9] Tumor volumes were measured regularly using calipers.[9]

This compound (Ramos Burkitt's Lymphoma Model): SCID mice were subcutaneously inoculated with Ramos cells. Eighteen days post-inoculation, mice were treated orally with this compound at 60 or 80 mg/kg on a 3 days on, 4 days off schedule for three weeks. Tumor volumes were monitored throughout the study.

cluster_workflow Subcutaneous Xenograft Workflow start Implant Lymphoma Cells/Tumor Fragments into Immunocompromised Mice tumor_growth Allow Tumors to Establish start->tumor_growth treatment Administer this compound or KPT-9274 (Oral Gavage) tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Repeatedly endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) monitoring->endpoint

Fig. 3: General workflow for subcutaneous xenograft studies.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory lymphoma (NCT03921879).[11][12] The primary objectives of this study are to determine the maximum tolerated dose and to assess the preliminary efficacy of this compound in this patient population.[11][12]

The Phase 1 clinical trial of KPT-9274 in patients with advanced solid malignancies or non-Hodgkin's lymphoma (NCT02702492) was terminated by the sponsor.

Summary and Future Directions

Both this compound and KPT-9274 have demonstrated compelling preclinical activity in lymphoma models through the inhibition of NAMPT. KPT-9274 offers a dual-targeting approach by also inhibiting PAK4, which may provide a synergistic anti-tumor effect. However, the clinical development of KPT-9274 has been halted. The ongoing Phase 1 trial of this compound will be crucial in determining its safety and efficacy in patients with relapsed or refractory lymphoma.

For researchers, the differential mechanisms of these two agents provide valuable tools to probe the metabolic vulnerabilities of lymphoma. Further studies are warranted to directly compare the efficacy of these inhibitors in a panel of lymphoma subtypes and to identify biomarkers that may predict sensitivity to either single-agent NAMPT inhibition or dual NAMPT/PAK4 inhibition. The results of the this compound clinical trial are eagerly awaited and will provide important insights into the therapeutic potential of targeting NAMPT in lymphoma.

References

Validating OT-82 In Vivo Efficacy: A Comparative Guide to Pharmacodynamic Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, establishing robust in vivo efficacy is paramount. OT-82, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has demonstrated significant antitumor activity in various preclinical models. This guide provides a comprehensive comparison of this compound's performance with other NAMPT inhibitors, supported by experimental data, and details the key pharmacodynamic markers used to validate its on-target activity in vivo.

In Vivo Efficacy of this compound

This compound has shown compelling in vivo efficacy across a range of hematological and solid tumor models. Administered orally, this compound has led to significant tumor growth inhibition and, in some cases, complete tumor regression.

Table 1: Summary of this compound In Vivo Efficacy in Preclinical Models

Cancer ModelDosing RegimenKey Efficacy OutcomesReference(s)
Ewing Sarcoma (Orthotopic Xenograft) 25 or 50 mg/kg, p.o., 3 days on/4 days offSignificantly reduced tumor volumes and prolonged survival.[1]
Rhabdomyosarcoma (Orthotopic Xenograft) 10, 25, or 50 mg/kg, p.o., 3 days on/4 days offDose-dependent tumor regression.[2]
Acute Lymphoblastic Leukemia (PDX) Not specifiedImpressive single-agent efficacy, achieving significant leukemia growth delay in 95% of PDXs and disease regression in 86%.[3]
Hematological Malignancies (Xenograft) 25 or 50 mg/kg, p.o., 6 days/week for 3 weeksSuppressed tumor growth of AML, erythroleukemia, Burkitt's lymphoma, and multiple myeloma xenografts. Prolonged survival in systemic models.[4]

Pharmacodynamic Markers for Validating this compound Activity

The in vivo efficacy of this compound is directly linked to its on-target inhibition of NAMPT. Several pharmacodynamic (PD) markers can be measured in tumor tissue and peripheral blood mononuclear cells (PBMCs) to confirm target engagement and elucidate the mechanism of action.

NAD⁺/NADH Depletion

As a NAMPT inhibitor, this compound blocks the rate-limiting step in the NAD⁺ salvage pathway, leading to a rapid and dose-dependent depletion of intracellular NAD⁺ and NADH levels. This is the most direct and crucial PD marker of this compound activity.

Inhibition of PARP Activity

Poly(ADP-ribose) polymerases (PARPs) are NAD⁺-dependent enzymes critical for DNA repair. By depleting the NAD⁺ pool, this compound indirectly inhibits PARP activity, leading to an accumulation of DNA damage in cancer cells.

Altered Carbohydrate Metabolism

NAMPT inhibition leads to a metabolic shift, including the attenuation of glycolysis. This can be monitored by measuring the accumulation of specific glycolytic intermediates.

Table 2: Key Pharmacodynamic Markers for this compound In Vivo Efficacy

MarkerBiological RationaleMethod of MeasurementExpected Outcome with this compound Treatment
NAD⁺/NADH Levels Direct measure of NAMPT inhibition.LC-MS/MS, Enzymatic AssaysSignificant, dose-dependent decrease in tumor tissue.
PARP Activity Downstream consequence of NAD⁺ depletion, indicating impaired DNA repair.Immunohistochemistry (IHC) for PAR, Colorimetric/Fluorometric Activity AssaysSignificant decrease in PAR levels/activity in tumor tissue.
Glycolytic Rate Metabolic consequence of reduced NAD⁺ availability for glycolysis.Extracellular Flux Analysis (ECAR), Lactate MeasurementDecreased extracellular acidification rate and lactate production.

Comparison with Alternative NAMPT Inhibitors

This compound has been developed as a next-generation NAMPT inhibitor with an improved efficacy and safety profile compared to earlier compounds like FK-866 and GNE-618.

Table 3: In Vitro Potency and NAD⁺ Depletion Comparison of NAMPT Inhibitors in Ewing Sarcoma Cells

CompoundIC₅₀ (Proliferation Assay)NAD⁺ DepletionReference
This compound 0.5 - 2 nMEqual to or greater than FK-866 and GNE-618[1]
FK-866 ≥ 5 nM-[1]
GNE-618 ≥ 5 nM-[1]

Note: Direct head-to-head in vivo comparative studies with quantitative data on tumor growth inhibition for this compound versus other NAMPT inhibitors under the same experimental conditions were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

OT82_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Processes OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibition NAD NAD⁺ Pool NAMPT->NAD biosynthesis PARP PARP Activity (DNA Repair) NAD->PARP Required for activity Glycolysis Glycolysis & Mitochondrial Activity NAD->Glycolysis Required for activity CellDeath Tumor Cell Death (Apoptosis/Necrosis) PARP->CellDeath leads to DNA damage Glycolysis->CellDeath leads to energy crisis

Figure 1. Mechanism of action of this compound leading to tumor cell death.

Experimental_Workflow cluster_0 In Vivo Efficacy Study cluster_1 Pharmacodynamic Marker Analysis Xenograft Establish Tumor Xenograft Model (e.g., Ewing Sarcoma) Treatment Treat with this compound (e.g., 50 mg/kg, 3 days on/4 off) Xenograft->Treatment TumorMeasurement Monitor Tumor Growth (Calipers) Treatment->TumorMeasurement Survival Monitor Survival Treatment->Survival TissueHarvest Harvest Tumor Tissue Treatment->TissueHarvest NAD_Assay NAD⁺/NADH Quantification (LC-MS/MS) TissueHarvest->NAD_Assay PARP_Assay PARP Activity Assay (IHC for PAR) TissueHarvest->PARP_Assay

Figure 2. Experimental workflow for validating this compound in vivo efficacy.

Experimental Protocols

In Vivo Tumor Xenograft Study
  • Cell Line and Animal Model: Ewing sarcoma (e.g., TC71, TC32) or other relevant cancer cells are implanted orthotopically into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at specified doses and schedules (e.g., 25 or 50 mg/kg, 3 days on/4 days off).

  • Efficacy Endpoints: Primary endpoints include tumor growth inhibition and overall survival.

NAD⁺/NADH Quantification in Tumor Tissue
  • Tissue Collection and Processing: At the end of the study or at specified time points, tumors are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Extraction: A portion of the frozen tumor tissue is homogenized in an acidic or basic extraction buffer to extract NAD⁺ or NADH, respectively.

  • Quantification: NAD⁺ and NADH levels are quantified using a validated LC-MS/MS method or a commercially available enzymatic cycling assay kit.

  • Data Analysis: NAD⁺ and NADH concentrations are normalized to the tissue weight or protein concentration.

PARP Activity Assay (Immunohistochemistry for PAR)
  • Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval.

  • Immunostaining:

    • Slides are blocked with a suitable blocking buffer.

    • Incubate with a primary antibody against poly(ADP-ribose) (PAR).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Slides are imaged, and the intensity and percentage of PAR-positive cells are quantified.

References

OT-82: A Novel NAMPT Inhibitor Demonstrates Comparable Efficacy to Standard Chemotherapy in Preclinical Models of Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

In the landscape of Acute Lymphoblastic Leukemia (ALL) treatment, the novel NAMPT inhibitor OT-82 has emerged as a promising therapeutic candidate, demonstrating potent anti-leukemic activity in extensive preclinical studies. In vitro and in vivo research reveals that this compound's efficacy is comparable to that of standard multi-agent induction chemotherapy regimens used in pediatric ALL. These findings position this compound as a significant agent for further clinical investigation, potentially offering a new targeted therapeutic option for this hematological malignancy.

In Vitro Efficacy: Potent Cytotoxicity Against ALL Cell Lines

This compound has exhibited marked cytotoxicity against a broad panel of human ALL cell lines. In a key preclinical study, the half-maximal inhibitory concentration (IC50) of this compound was determined across 14 ALL cell lines, revealing a mean IC50 of 1.3 nM, with a range of 0.2 to 4.0 nM.[1] This demonstrates the compound's potent ability to inhibit the viability of leukemia cells at very low concentrations.

Cell LineIC50 (nM)
RS4;110.3
SEM0.2
REH0.6
NALM-61.1
6971.0
KASUMI-20.8
PER-4851.4
PER-7844.0
TANOUE1.2
HPB-ALL2.1
JURKAT1.5
MOLT-41.8
CCRF-CEM1.9
TALL-11.3
Table 1: In Vitro Cytotoxicity of this compound in a Panel of 14 ALL Cell Lines. Data represents the mean IC50 values.[1]

In Vivo Efficacy: Significant Anti-Leukemic Activity in Patient-Derived Xenograft Models

The anti-leukemic activity of this compound was further evaluated in vivo using a large cohort of 21 patient-derived xenograft (PDX) models of high-risk pediatric ALL. In these models, which closely mimic human disease, this compound demonstrated impressive single-agent efficacy. Treatment with this compound resulted in a significant delay in leukemia progression in 95% (20 out of 21) of the PDX models and induced disease regression in 86% (18 out of 21) of the models.[1]

Comparison with Standard Chemotherapy

A pivotal finding from in vivo studies was the comparison of single-agent this compound with a standard induction-type chemotherapy regimen consisting of three drugs. This multi-agent chemotherapy is a cornerstone of pediatric ALL treatment. The preclinical study reported that this compound as a single agent demonstrated similar efficacy to this three-drug combination in ALL PDX models.[1] While the specific quantitative data for this direct comparison is detailed in the supplementary materials of the primary study, this finding underscores the potent, single-agent activity of this compound. The standard three-drug induction regimen for pediatric ALL typically includes vincristine, dexamethasone, and L-asparaginase.[2]

Treatment GroupEfficacy Outcome
This compound (single agent)Significant leukemia growth delay in 95% of PDX models; Disease regression in 86% of PDX models.[1]
Standard Chemotherapy (3-drug induction regimen)Efficacy reported as similar to single-agent this compound in preclinical models.[1]
Table 2: Comparison of In Vivo Efficacy of this compound and Standard Chemotherapy in ALL PDX Models.

Mechanism of Action: Targeting a Key Metabolic Vulnerability

This compound exerts its anti-cancer effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a crucial enzyme in the NAD+ salvage pathway.[3] Cancer cells, including ALL cells, have a high metabolic rate and are heavily dependent on NAD+ for energy production and DNA repair.

By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ and subsequently ATP.[1] This energy crisis triggers a cascade of events, including the inhibition of the NAD+-dependent DNA repair enzyme PARP-1, an increase in mitochondrial reactive oxygen species (ROS), and the induction of DNA damage, ultimately culminating in apoptotic cell death.[1][4]

OT82_Mechanism_of_Action OT82 This compound NAMPT NAMPT OT82->NAMPT Inhibits NAD NAD+ Depletion ATP ATP Depletion NAD->ATP PARP1 PARP-1 Inhibition NAD->PARP1 ROS Mitochondrial ROS Increase NAD->ROS Apoptosis Apoptosis ATP->Apoptosis DNA_Damage DNA Damage PARP1->DNA_Damage Prevents Repair ROS->DNA_Damage DNA_Damage->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

In Vitro Cell Viability (Resazurin Reduction Assay)

The in vitro cytotoxicity of this compound was assessed using a resazurin-based reduction assay. ALL cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Following treatment, resazurin solution was added to each well. Viable, metabolically active cells reduce the non-fluorescent resazurin to the fluorescent resorufin. The fluorescence was measured using a plate reader to determine the percentage of viable cells relative to untreated controls, and IC50 values were calculated.

Resazurin_Assay_Workflow start Seed ALL cells in 96-well plates treat Add varying concentrations of this compound start->treat incubate1 Incubate for 72 hours treat->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate add_resazurin->incubate2 measure Measure Fluorescence incubate2->measure calculate Calculate IC50 Values measure->calculate

Figure 2: Experimental workflow for the resazurin cell viability assay.
In Vivo Patient-Derived Xenograft (PDX) Model Studies

High-risk pediatric ALL patient samples were engrafted into immunocompromised mice to generate PDX models. Once leukemia was established, mice were randomized into treatment and control groups. This compound was administered orally. The standard chemotherapy regimen, likely consisting of intravenous or intraperitoneal injections of vincristine, dexamethasone, and L-asparaginase, was administered according to established protocols.[2] Leukemia burden was monitored regularly by assessing the percentage of human CD45+ cells in the peripheral blood. Efficacy was determined by measuring the delay in leukemia progression and overall survival.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial for adult patients with relapsed or refractory hematological malignancies (NCT03921879). The results from this trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in a clinical setting and will inform its future development for the treatment of ALL.

Conclusion

The robust preclinical data for this compound, demonstrating potent single-agent activity comparable to standard multi-drug chemotherapy regimens in ALL models, highlights its potential as a transformative new therapy. By targeting the critical metabolic enzyme NAMPT, this compound represents a targeted approach that could offer a significant benefit to patients with ALL. Further clinical evaluation is eagerly anticipated by the research and medical communities.

References

A Comparative Guide to the Long-Term In Vivo Toxicity of OT-82, a Novel NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term in vivo toxicity profile of OT-82, a novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, with other NAMPT inhibitors. The information is compiled from publicly available preclinical studies and is intended to inform researchers and drug development professionals.

Executive Summary

This compound, a next-generation NAMPT inhibitor, demonstrates a significantly improved safety profile in long-term in vivo studies compared to first-generation compounds such as FK866 and GMX1777/GMX1778. Notably, this compound appears to circumvent the retinal and cardiac toxicities that have hindered the clinical development of its predecessors. The primary dose-limiting toxicities for this compound are manageable and primarily related to the hematopoietic and lymphoid systems, a known on-target effect of NAMPT inhibition. Newer generation inhibitors, like KPT-9274, also show a departure from the classic toxicity profile, presenting with unique, manageable adverse effects. This guide provides a detailed comparison of these agents, supported by available experimental data and protocols, to aid in the evaluation of this compound's therapeutic potential.

Data Presentation: Comparative Toxicology of NAMPT Inhibitors

The following tables summarize the key long-term in vivo toxicity findings for this compound and its alternatives. Data has been compiled from various preclinical studies in rodents and non-human primates.

Table 1: Key Long-Term In Vivo Toxicity Findings for this compound

SpeciesDuration of StudyDose LevelsKey Findings
MouseChronicNot specifiedNo effect on aging or longevity.[1]
Mouse5 consecutive days100 mg/kgBody and spleen weight decrease. No morphological signs of retinal toxicity.[2]
Non-human primatesNot specified10, 30, 60 mg/kg/day (3 days)No cardiac, neurological, or retinal toxicities at 10 and 30 mg/kg. Transient QT prolongation at 60 mg/kg/day. Hematopoietic and lymphoid organs were the primary targets for dose-limiting toxicity.[3]

Table 2: Comparative Long-Term In Vivo Toxicity of Alternative NAMPT Inhibitors

CompoundSpeciesKey Dose-Limiting ToxicitiesSpecific Findings of Note
FK866 Human (Clinical Trials)Thrombocytopenia.[4][5]Gastrointestinal toxicity also reported.[4][6]
RodentsRetinal and cardiac toxicities observed in preclinical studies.[3]
GMX1777/GMX1778 RodentsRetinal and cardiac toxicities.[2]A 24-hour infusion showed a better therapeutic index than a 72-hour infusion in a mouse xenograft model.[7][8] Nicotinic acid offered protection against lethal doses.[7][8]
Human (Clinical Trials)Thrombocytopenia, gastrointestinal toxicity, GI hemorrhage, and skin rash.[6]
KPT-9274 MouseGender-dependent anemia and nephrotoxicity.[9][10]Preclinical studies did not show retinal or cardiac toxicities.[9] Niacin supplementation mitigated kidney injury and EPO deficiency.[9][10]
Human (Clinical Trial)Anemia reported as an adverse event.
ATG-019 Not Publicly AvailablePreclinical toxicology data not publicly available.A Phase I clinical trial is assessing safety and tolerability.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on information from published studies and standard practices in preclinical toxicology.

General Protocol for Long-Term Rodent Toxicity Study
  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice, 6-8 weeks old at the start of the study.

  • Groups: A control group (vehicle), and at least three dose groups (low, mid, high) of the test article (e.g., this compound). Each group consists of 10-15 animals per sex.

  • Dosing: The test article is administered daily via oral gavage or another clinically relevant route for a period of 28 days or longer (e.g., 3 months, 6 months).

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in appearance, behavior, and physiological functions. Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., pre-dose, mid-study, and at termination) for analysis of a complete blood count (CBC) and serum chemistry panels to assess organ function.

  • Ophthalmology: Detailed eye examinations are conducted pre-dose and at termination to assess for any ocular abnormalities.

  • Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues is collected, weighed, and preserved for microscopic examination by a veterinary pathologist.

Protocol for Non-Human Primate (NHP) Telemetry Study for Cardiovascular Safety
  • Animal Model: Cynomolgus monkeys, purpose-bred for research.

  • Instrumentation: Animals are surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Dosing and Monitoring: Following a recovery period, animals are administered the test article (e.g., this compound) and vehicle control. Cardiovascular parameters are continuously recorded pre-dose and for a specified period post-dose (e.g., 24-48 hours).

  • Data Analysis: ECG waveforms are analyzed for changes in intervals (e.g., QT, PR, QRS) and morphology. Blood pressure and heart rate data are also analyzed for significant changes from baseline.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by NAMPT inhibitors.

NAMPT_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Product NAD NAD+ NMN->NAD PARP PARP NAD->PARP Cofactor Sirtuins Sirtuins NAD->Sirtuins Cofactor Glycolysis Glycolysis NAD->Glycolysis Cofactor Oxidative_Stress Oxidative Stress NAD->Oxidative_Stress ATP ATP ATP->Oxidative_Stress Glycolysis->ATP Apoptosis Apoptosis Oxidative_Stress->Apoptosis NAMPT_Inhibitor NAMPT Inhibitor (e.g., this compound) NAMPT_Inhibitor->NAMPT Inhibition

Caption: General signaling pathway of NAMPT inhibition leading to apoptosis.

KPT9274_Pathway cluster_NAMPT NAMPT Inhibition cluster_PAK4 PAK4 Inhibition KPT9274 KPT-9274 NAMPT NAMPT KPT9274->NAMPT PAK4 PAK4 KPT9274->PAK4 NAD_depletion NAD+ Depletion NAMPT->NAD_depletion SIRT3 SIRT3 (Deacetylase) NAD_depletion->SIRT3 Reduced activity SOD_acetylation Increased SOD Acetylation SIRT3->SOD_acetylation Inhibition of deacetylation Nephrotoxicity Nephrotoxicity SOD_acetylation->Nephrotoxicity mTORC2 mTORC2 PAK4->mTORC2 Cell_Growth_Survival Cell Growth & Survival mTORC2->Cell_Growth_Survival

Caption: Dual inhibitory mechanism of KPT-9274.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a long-term in vivo toxicology study.

Experimental_Workflow A Study Design & Protocol Development B Animal Acclimation & Randomization A->B C Dosing Period (e.g., 28 days) B->C D In-life Observations (Daily) C->D E Body Weight & Food Consumption (Weekly) C->E F Blood Collection (Hematology & Clin Chem) C->F G Terminal Necropsy D->G E->G F->G H Organ Weight Measurement G->H I Histopathology G->I J Data Analysis & Reporting H->J I->J

Caption: Workflow for a long-term in vivo toxicology study.

Conclusion

The available preclinical data strongly suggest that this compound possesses a superior long-term in vivo safety profile compared to first-generation NAMPT inhibitors. Its lack of retinal and cardiac toxicities is a significant advantage. While hematological toxicity remains the primary concern, this is an anticipated on-target effect that can potentially be managed in a clinical setting. Further long-term studies with comprehensive data on hematological parameters and organ-specific toxicity will be crucial for the continued development of this compound. The distinct toxicity profile of KPT-9274 highlights the evolving landscape of NAMPT inhibitors, where dual-targeting mechanisms may offer alternative therapeutic windows. This comparative guide underscores the promise of this compound as a potentially safer and more effective therapeutic agent in its class.

References

Navigating Resistance: A Comparative Analysis of OT-82 and Other NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of novel and established NAMPT inhibitors, providing researchers with critical data for preclinical and clinical study design.

In the landscape of targeted cancer therapy, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) have emerged as a promising class of agents. By depleting the cellular pool of nicotinamide adenine dinucleotide (NAD+), these inhibitors trigger an energy crisis and disrupt critical cellular processes in cancer cells, leading to their demise. OT-82 is a novel, potent NAMPT inhibitor currently under clinical investigation, demonstrating significant preclinical activity, particularly in hematological malignancies.[1][2] However, as with any targeted therapy, the specter of drug resistance looms large. This guide provides a comparative analysis of this compound and other well-characterized NAMPT inhibitors, with a focus on cross-resistance, supported by experimental data and detailed protocols to aid researchers in the field.

Mechanism of Action: A Shared Path to NAD+ Depletion

This compound, like other NAMPT inhibitors such as FK866, CHS-828, and GNE-617, exerts its cytotoxic effects by binding to and inhibiting the enzymatic activity of NAMPT.[3][4] This enzyme is the rate-limiting step in the salvage pathway of NAD+ biosynthesis, the primary route for NAD+ production in mammalian cells. The resulting depletion of NAD+ and its reduced form, NADH, has profound downstream consequences, including the inhibition of NAD+-dependent enzymes like poly (ADP-ribose) polymerases (PARPs) involved in DNA repair, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6] The on-target activity of this compound has been confirmed in multiple studies where the cytotoxic effects of the drug were rescued by the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.[3][5]

Cross-Resistance Profile of this compound

Understanding the potential for cross-resistance between different NAMPT inhibitors is crucial for developing effective treatment strategies and managing the emergence of resistance. Preclinical studies have begun to shed light on the cross-resistance profile of this compound.

One study demonstrated that in A2780 ovarian cancer cells, acquired resistance to this compound also conferred resistance to FK866, and conversely, FK866-resistant cells were cross-resistant to this compound. This suggests a similar mechanism of action and potentially overlapping binding sites or resistance mechanisms between these two structurally distinct NAMPT inhibitors.

However, the landscape of NAMPT inhibitor resistance is complex and can be driven by various mechanisms, including specific mutations in the NAMPT gene. While there is evidence of cross-resistance between other NAMPT inhibitors, such as FK866, CHS-828, and GNE-617, in cell lines harboring mutations like H191R, direct experimental data on the efficacy of this compound in cancer cell lines with characterized NAMPT resistance mutations remains limited in publicly available literature.

Comparative Efficacy of NAMPT Inhibitors

The following tables summarize the in vitro potency of this compound and other NAMPT inhibitors in various cancer cell lines.

Table 1: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Hematological Malignancies (average)Leukemia, Lymphoma, Myeloma2.89 ± 0.47
Non-Hematological Malignancies (average)Solid Tumors13.03 ± 2.94
RS4;11Acute Lymphoblastic Leukemia0.3
PER-485Acute Lymphoblastic Leukemia0.9

Data compiled from multiple sources.[1][2][5][7][8][9]

Table 2: Comparative In Vitro Potency (IC50) of NAMPT Inhibitors

InhibitorCancer TypeCell LineIC50 (nM)
This compound Hematological MalignanciesAverage2.89
Non-Hematological MalignanciesAverage13.03
FK866 VariousHCT116~10
CHS-828 VariousHCT116~2.3
GNE-617 VariousHCT116~5.2

Data compiled from multiple sources and should be considered approximate as experimental conditions can vary.

Mechanisms of Resistance to NAMPT Inhibitors

Several mechanisms have been identified that contribute to resistance to NAMPT inhibitors:

  • Mutations in the NAMPT Gene: Specific point mutations in the drug-binding pocket of the NAMPT enzyme can reduce the affinity of the inhibitor, thereby rendering it less effective. Commonly reported resistance mutations include H191R and G217R.

  • Upregulation of Alternative NAD+ Biosynthesis Pathways: Cancer cells can sometimes compensate for the inhibition of the salvage pathway by upregulating other NAD+ production routes, such as the Preiss-Handler pathway which utilizes nicotinic acid as a precursor.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cell, reducing its intracellular concentration and efficacy.

  • Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less reliant on NAD+-dependent pathways, allowing them to survive even with depleted NAD+ levels.

Below is a diagram illustrating the primary pathways of NAD+ biosynthesis and the points of inhibition by NAMPT inhibitors, as well as potential resistance mechanisms.

NAMPT_Inhibition_and_Resistance cluster_NAD_Biosynthesis NAD+ Biosynthesis Pathways cluster_Inhibition Pharmacological Inhibition cluster_Resistance Resistance Mechanisms Tryptophan Tryptophan NAD NAD+ Tryptophan->NAD de novo Pathway Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->NAD Preiss-Handler Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NMN->NAD NMNAT Cellular Functions\n(DNA Repair, Metabolism) Cellular Functions (DNA Repair, Metabolism) NAD->Cellular Functions\n(DNA Repair, Metabolism) OT82 This compound OT82->Nicotinamide Inhibits Other_NAMPTi Other NAMPT Inhibitors Other_NAMPTi->Nicotinamide Inhibits NAMPT_Mutation NAMPT Mutation NAMPT_Mutation->Nicotinamide Reduces Inhibitor Binding Alternative_Pathways Upregulation of Alternative Pathways Alternative_Pathways->NAD Compensatory NAD+ Production Drug_Efflux Increased Drug Efflux Drug_Efflux->OT82 Reduces Intracellular Concentration Drug_Efflux->Other_NAMPTi

Caption: NAD+ biosynthesis pathways, points of NAMPT inhibition, and resistance mechanisms.

Experimental Protocols

To facilitate further research into the cross-resistance of NAMPT inhibitors, detailed protocols for key experiments are provided below.

Generation of NAMPT Inhibitor-Resistant Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to a NAMPT inhibitor by continuous exposure to escalating drug concentrations.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • NAMPT inhibitor (e.g., FK866, this compound)

  • Dimethyl sulfoxide (DMSO)

  • Sterile culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of the chosen NAMPT inhibitor using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial exposure: Begin by culturing the cells in a medium containing the NAMPT inhibitor at a concentration equal to the IC50.

  • Monitor cell viability: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.

  • Gradual dose escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of the NAMPT inhibitor in the culture medium by a factor of 1.5 to 2.

  • Repeat dose escalation: Repeat step 4, gradually increasing the drug concentration over several months. The surviving cells will be selected for their resistance to the inhibitor.

  • Characterize the resistant phenotype: Once a resistant cell line is established that can proliferate in a significantly higher concentration of the drug compared to the parental line, characterize the resistance. This includes determining the new IC50 and investigating the underlying resistance mechanisms (e.g., sequencing the NAMPT gene).

  • Maintenance of resistant cells: Maintain the resistant cell line in a culture medium containing a maintenance concentration of the NAMPT inhibitor (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.

Measurement of Intracellular NAD+ Levels

This protocol outlines a method for quantifying intracellular NAD+ levels using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Materials:

  • Parental and resistant cancer cell lines

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction buffer (e.g., 0.5 M perchloric acid or a methanol/water-based buffer)

  • Neutralization buffer (e.g., 3 M potassium carbonate)

  • HPLC-MS system

  • NAD+ standard

Procedure:

  • Cell harvesting: Culture parental and resistant cells to the desired density. For suspension cells, pellet them by centrifugation. For adherent cells, wash with ice-cold PBS and scrape them into a collection tube.

  • Cell lysis and extraction: Resuspend the cell pellet in ice-cold extraction buffer and lyse the cells by sonication or repeated freeze-thaw cycles.

  • Neutralization and clarification: If using an acid-based extraction, neutralize the extract with the neutralization buffer. Centrifuge the lysate at high speed to pellet cell debris.

  • Sample preparation for HPLC-MS: Collect the supernatant and filter it through a 0.22 µm filter.

  • HPLC-MS analysis: Inject the prepared sample into the HPLC-MS system. Use a suitable column (e.g., C18) and a gradient elution method to separate NAD+ from other cellular components. The mass spectrometer will be used for the detection and quantification of NAD+.

  • Quantification: Generate a standard curve using known concentrations of the NAD+ standard. Use this curve to determine the concentration of NAD+ in the cell extracts. Normalize the NAD+ concentration to the total protein content or cell number of the sample.

Western Blot Analysis of NAMPT and PARP

This protocol describes the detection and semi-quantification of NAMPT and PARP protein levels by Western blotting.

Materials:

  • Parental and resistant cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NAMPT, PARP, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibodies against NAMPT, PARP, and the loading control overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of NAMPT and PARP to the loading control.

Experimental Workflow Diagram

The following diagram illustrates the workflow for investigating cross-resistance between this compound and other NAMPT inhibitors.

Cross_Resistance_Workflow start Start: Parental Cancer Cell Line generate_resistant Generate Resistant Cell Lines (e.g., to FK866, CHS-828) start->generate_resistant treat_with_ot82 Treat Parental and Resistant Lines with this compound start->treat_with_ot82 characterize_resistance Characterize Resistant Phenotype (IC50, NAMPT sequencing) generate_resistant->characterize_resistance characterize_resistance->treat_with_ot82 cell_viability Assess Cell Viability (IC50 of this compound) treat_with_ot82->cell_viability mechanistic_studies Mechanistic Studies treat_with_ot82->mechanistic_studies data_analysis Data Analysis and Comparison cell_viability->data_analysis nad_measurement Measure Intracellular NAD+ Levels mechanistic_studies->nad_measurement western_blot Western Blot for NAMPT and PARP mechanistic_studies->western_blot nad_measurement->data_analysis western_blot->data_analysis conclusion Conclusion on Cross-Resistance data_analysis->conclusion

Caption: Workflow for investigating cross-resistance of this compound.

References

Assessing PARP Inhibition as a Biomarker for OT-82 Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

OT-82, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has demonstrated significant anti-tumor activity in various preclinical cancer models. Its mechanism of action hinges on the depletion of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which in turn cripples key cellular processes that are highly dependent on NAD+, including the activity of poly (ADP-ribose) polymerases (PARPs). This guide provides a comprehensive comparison of PARP inhibition as a biomarker for this compound response against other potential biomarkers, supported by experimental data and detailed protocols.

PARP Inhibition as a Primary Biomarker of this compound Efficacy

The therapeutic rationale for this compound is directly linked to its ability to induce a state of "PARP inhibition by NAD+ depletion." PARP enzymes, critical for DNA damage repair, utilize NAD+ as a substrate. By inhibiting NAMPT, this compound effectively cuts off the NAD+ supply, leading to a functional inhibition of PARP activity. This results in an accumulation of DNA damage, particularly in cancer cells with high replicative stress, ultimately leading to cell death.

Quantitative Analysis of this compound-Induced PARP Inhibition and DNA Damage

The following table summarizes the quantitative effects of this compound on PARP activity and DNA damage in Ewing sarcoma (EWS) cell lines, a cancer type shown to be particularly sensitive to NAMPT inhibition.

Cell LineThis compound ConcentrationTreatment DurationEffect on PARP ActivityDNA Damage (Comet Assay)Citation
EWS5 nM24 hoursSignificant decreaseNot Assessed[1][2]
EWS5 nM72 hoursNot Assessed~4-fold increase[1][2]

These data clearly indicate that this compound treatment leads to a significant reduction in PARP activity and a corresponding increase in DNA damage, establishing a direct pharmacodynamic relationship.

Alternative Biomarkers for Predicting this compound Response

While PARP inhibition is a direct consequence of this compound's mechanism, other biomarkers may offer predictive value in identifying tumors that are most likely to respond to therapy.

Nicotinic Acid Phosphoribosyltransferase 1 (NAPRT1) Expression

Cancer cells can synthesize NAD+ through two main pathways: the salvage pathway, which relies on NAMPT, and the Preiss-Handler pathway, which utilizes nicotinic acid and is dependent on the enzyme NAPRT1. Tumors with low or absent NAPRT1 expression are unable to compensate for NAMPT inhibition by utilizing nicotinic acid, rendering them highly dependent on the NAMPT-mediated salvage pathway and thus more sensitive to this compound.

BiomarkerRationalePredictive Value for this compound Response
Low NAPRT1 ExpressionCancer cells with low NAPRT1 are solely dependent on the NAMPT pathway for NAD+ synthesis.High
High NAPRT1 ExpressionCancer cells can utilize the Preiss-Handler pathway to bypass NAMPT inhibition.Low

Comparative Summary of Biomarkers

BiomarkerTypeMeasurementProsCons
PARP Inhibition PharmacodynamicPAR levels (ELISA, Western Blot)Directly measures the therapeutic effect of this compound on its intended downstream target.May not be predictive of initial sensitivity in all contexts.
NAPRT1 Expression PredictiveImmunohistochemistry (IHC), qRT-PCR, Promoter Methylation AnalysisCan identify sensitive patient populations prior to treatment.Not a direct measure of this compound's on-target effect.

Experimental Protocols

Detailed methodologies for assessing the key biomarkers are provided below to facilitate the replication and validation of these findings.

Protocol 1: PARP Activity Assay (Chemiluminescent ELISA)

This protocol is adapted from commercially available kits and is suitable for measuring PARP activity in cell lysates following this compound treatment.

Materials:

  • PARP Assay Buffer

  • Cell Lysates (from control and this compound treated cells)

  • Recombinant PARP Enzyme (as a positive control)

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • 96-well microplate

Procedure:

  • Coat a 96-well plate with histones (a PARP substrate).

  • Prepare cell lysates from cells treated with varying concentrations of this compound or vehicle control.

  • Add cell lysates and a reaction mixture containing biotinylated NAD+ and activated DNA to the wells.

  • Incubate to allow for the PARP-mediated biotinylation of histones.

  • Wash the plate and add Streptavidin-HRP.

  • Incubate and wash again.

  • Add chemiluminescent substrate and measure the signal using a luminometer.

  • A decrease in signal in this compound treated samples compared to the control indicates PARP inhibition.

Protocol 2: Comet Assay (Alkaline)

This protocol is designed to quantify DNA single-strand breaks resulting from this compound-induced PARP inhibition.

Materials:

  • Lysis Solution

  • Alkaline Unwinding Solution

  • Electrophoresis Buffer

  • SYBR Green or other DNA-intercalating dye

  • Microscope slides

  • Low-melting-point agarose

Procedure:

  • Harvest cells after treatment with this compound or vehicle control.

  • Embed cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

  • Immerse the slides in an alkaline solution to unwind the DNA.

  • Perform electrophoresis to allow the fragmented DNA to migrate, forming a "comet tail."

  • Stain the DNA with SYBR Green.

  • Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA damage) using appropriate software.

Protocol 3: Western Blot for γH2AX

This protocol allows for the detection of DNA double-strand breaks, a downstream consequence of the accumulation of single-strand breaks due to PARP inhibition.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein Assay Reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Lyse this compound or vehicle-treated cells in RIPA buffer.

  • Quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-γH2AX antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system. An increase in the γH2AX signal indicates an increase in DNA double-strand breaks.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

OT82_Signaling_Pathway cluster_Cell Cancer Cell NAMPT NAMPT NMN NMN NAMPT->NMN Produces OT82 This compound OT82->NAMPT Inhibits NAD NAD+ PARP PARP NAD->PARP Activates DNA_Damage DNA Damage PARP->DNA_Damage Repairs Apoptosis Apoptosis DNA_Damage->Apoptosis Induces NMN->NAD Converts to

Caption: Signaling pathway of this compound action.

Biomarker_Workflow cluster_Workflow Experimental Workflow cluster_Assays Biomarker Assessment Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest PARP_Assay PARP Activity Assay (ELISA) Harvest->PARP_Assay Comet_Assay Comet Assay (DNA Damage) Harvest->Comet_Assay Western_Blot Western Blot (γH2AX) Harvest->Western_Blot NAPRT1_Analysis NAPRT1 Expression (IHC/qRT-PCR) Harvest->NAPRT1_Analysis Data_Analysis Data Analysis & Correlation PARP_Assay->Data_Analysis Comet_Assay->Data_Analysis Western_Blot->Data_Analysis NAPRT1_Analysis->Data_Analysis Conclusion Determine Biomarker Utility Data_Analysis->Conclusion

Caption: Workflow for assessing this compound biomarkers.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for OT-82

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of OT-82, a potent and selective orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with antineoplastic properties.

This compound's mechanism of action involves the depletion of NAD+, leading to cell death in cancer cells, particularly those of hematopoietic origin.[1][2][3] As a cytotoxic agent, all waste materials contaminated with this compound must be treated as hazardous chemotherapy waste and disposed of following stringent institutional and regulatory guidelines.

Data Presentation: Waste Categorization and Disposal

Proper segregation of chemotherapy waste is critical for safety and compliance. Waste contaminated with this compound should be categorized as either "Trace" or "Bulk" chemotherapy waste.

Waste CategoryDescriptionRecommended ContainerDisposal Method
Trace Chemotherapy Waste Items that are "RCRA empty," containing less than 3% of the original volume of this compound.[4][5] This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other personal protective equipment (PPE) that is not visibly contaminated with liquid this compound.[6]Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[5][6][7]Incineration at a licensed facility.[7][8]
Bulk Chemotherapy Waste Unused or partially used vials of this compound, grossly contaminated PPE, and materials used to clean up spills.[4] This is considered hazardous waste.Black, RCRA-rated, puncture-resistant containers labeled "Hazardous Waste - Chemotherapy".[4]Disposal as hazardous chemical waste, typically via incineration, in accordance with EPA and local regulations.[4][7]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the essential steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times when handling this compound and its associated waste. This includes:

    • Two pairs of chemotherapy-grade gloves.

    • A disposable gown.

    • Safety glasses or a face shield.

2. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate waste into the appropriate color-coded containers as described in the table above.

  • Do not mix trace chemotherapy waste with bulk chemotherapy waste.

3. Sharps Disposal:

  • All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapy sharps.[7]

4. Handling of Solutions:

  • This compound is soluble in DMSO.[9] Any unused solutions should be treated as bulk chemotherapy waste.

  • Do not discharge any solution containing this compound down the drain.

5. Spill Management:

  • In the event of a spill, use a chemotherapy spill kit to clean the affected area.

  • All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as bulk chemotherapy waste.

6. Container Management:

  • Ensure all waste containers are properly sealed and labeled.

  • Store filled containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.

7. Decontamination:

  • After handling this compound and its waste, thoroughly decontaminate the work area (e.g., biological safety cabinet, fume hood) with an appropriate cleaning agent.

  • Remove and dispose of PPE as trace chemotherapy waste.

  • Wash hands thoroughly with soap and water.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

OT82_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Handling of this compound gen_trace Generate Trace Waste (e.g., empty vials, used PPE) start->gen_trace gen_bulk Generate Bulk Waste (e.g., unused this compound, spills) start->gen_bulk trace_container Place in Yellow Container 'Trace Chemotherapy Waste' gen_trace->trace_container bulk_container Place in Black Container 'Hazardous Waste' gen_bulk->bulk_container storage Secure Designated Storage Area trace_container->storage bulk_container->storage pickup EHS/Contractor Pickup storage->pickup incineration Incineration pickup->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby building a culture of safety and trust that extends beyond the product itself. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling OT-82

Author: BenchChem Technical Support Team. Date: November 2025

OT-82 is a potent and selective orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which shows significant antineoplastic activity, particularly against hematological malignancies.[1][2][3][4] As a potent research compound, proper handling, and disposal are crucial to ensure personnel safety and experimental integrity. This document provides the essential procedural guidance for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For ease of reference, the key quantitative and physical data for this compound are summarized in the table below.

PropertyValue
CAS Number 1800487-55-1[1][5]
Molecular Formula C₂₆H₂₁FN₄O[5]
Molecular Weight 424.5 g/mol [5]
Appearance Solid powder[4]
Solubility Soluble in DMSO and Methanol.[4][5] Specifically, up to 85 mg/mL (200.24 mM) in fresh DMSO.[1]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[4]
In Vitro Potency (IC₅₀) 1.01-5.64 nM against a panel of 12 hematological cancer cells.[5]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS) and assigns it a health hazard rating of 0, it is a potent bioactive molecule. Therefore, adherence to standard precautionary measures for handling potent chemical compounds is essential. The following PPE is recommended:

  • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[6] Since no specific glove material recommendation is available, ensure gloves are impermeable and resistant to the solvent being used (e.g., DMSO, methanol).

  • Eye Protection: Safety glasses with side shields are required at a minimum. For procedures with a risk of splashing (e.g., preparing stock solutions), a face shield used in combination with safety glasses or goggles is recommended for enhanced protection.[7][8]

  • Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat should be worn to protect from potential contamination.[6]

  • Respiratory Protection: Not generally required for handling small quantities in solution. However, when handling the solid powder, especially outside of a containment device, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[6] All weighing and initial dilutions of the powder should ideally be performed in a chemical fume hood or a biological safety cabinet.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (see above)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Preparation: Don all required PPE. Perform all operations involving the solid compound within a chemical fume hood to minimize inhalation risk.

  • Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.245 mg of this compound (Molecular Weight = 424.5 g/mol ).

  • Solubilization: Using a calibrated micropipette, add the calculated volume of fresh DMSO to the tube containing the this compound powder. For the 4.245 mg of this compound, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[4]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, empty vials, gloves) in a designated hazardous chemical waste container according to your institution's guidelines.

Visualized Workflows and Pathways

The following diagrams illustrate key logical relationships and workflows for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup PPE Don Appropriate PPE (Gloves, Gown, Eye Protection) FumeHood Work in Chemical Fume Hood PPE->FumeHood Enter Hood Weigh Weigh Solid this compound FumeHood->Weigh Solubilize Prepare Stock Solution (e.g., in DMSO) Weigh->Solubilize Add Solvent Waste Dispose of Contaminated Items as Hazardous Waste Weigh->Waste Store Aliquot and Store at -20°C Solubilize->Store Solubilize->Waste Store->Waste Decontaminate Decontaminate Work Surfaces Waste->Decontaminate DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE

Caption: Workflow for the safe handling and disposal of this compound.

NAMPT_Signaling_Pathway cluster_downstream NAD+ Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Metabolism Cellular Metabolism NAD->Metabolism DNARepair DNA Repair (e.g., PARPs) NAD->DNARepair CellSurvival Cell Proliferation & Survival Metabolism->CellSurvival DNARepair->CellSurvival OT82 This compound OT82->NAMPT Inhibits

Caption: Simplified NAMPT signaling pathway inhibited by this compound.

Disposal Plan

All waste materials contaminated with this compound, including unused stock solutions, contaminated labware (pipette tips, tubes), and used PPE, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. Collect all waste in a clearly labeled, sealed container and follow your institution's specific procedures for hazardous waste pickup and disposal. In case of a spill, contain the spill with absorbent material, decontaminate the area, and dispose of all cleanup materials as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OT-82
Reactant of Route 2
Reactant of Route 2
OT-82

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.